Methylophiopogonanone A
描述
属性
IUPAC Name |
(3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6,12,20-21H,5,7-8H2,1-2H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTNNJIQILYHJB-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC4=C(C=C3)OCO4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703469 | |
| Record name | (3R)-3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74805-92-8 | |
| Record name | Methylophiopogonanone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74805-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isolating and Characterizing Homoisoflavonoids from Ophiopogon japonicus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating and characterizing homoisoflavonoids from the tuberous roots of Ophiopogon japonicus (Liliaceae), a plant widely used in traditional medicine. This document details the experimental protocols, summarizes quantitative data, and visualizes key workflows and biological interactions, offering a valuable resource for natural product researchers and drug development professionals.
Introduction to Ophiopogon japonicus Homoisoflavonoids
Ophiopogon japonicus, commonly known as Maidong, is a rich source of various bioactive compounds, including steroidal saponins and a unique class of isoflavonoids known as homoisoflavonoids. These compounds are characterized by an additional carbon atom in their structure and have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] The isolation and characterization of these molecules are crucial for understanding their therapeutic potential and for the quality control of O. japonicus-derived products.[4]
Experimental Protocols for Isolation and Purification
The isolation of homoisoflavonoids from Ophiopogon japonicus typically involves extraction followed by various chromatographic techniques to separate individual compounds.
Extraction
The initial step involves the extraction of crude homoisoflavonoids from the dried and powdered tuberous roots of the plant. Several solvent systems have been effectively utilized.
Protocol 1: Solvent Extraction
-
Plant Material Preparation: The tuberous roots of Ophiopogon japonicus are dried and pulverized into a fine powder.
-
Solvent Maceration/Reflux: The powdered material is extracted with a suitable solvent. Common choices include:
-
Extraction Procedure: The powder is typically subjected to heat reflux with the chosen solvent for a specified duration (e.g., 2 hours) and the process is repeated multiple times (e.g., three times) to ensure exhaustive extraction.[1][8]
-
Filtration and Concentration: The resulting extracts are combined, filtered, and then concentrated under reduced pressure to yield a crude extract.
Protocol 2: Ionic Liquid–Ultrasonic Extraction (IL-UAE)
A more modern and efficient method involves the use of ionic liquids combined with ultrasonication.
-
Optimal Conditions: The following conditions have been optimized for the simultaneous extraction of steroidal saponins and homoisoflavonoids:
Chromatographic Separation
Following extraction, the crude mixture is subjected to various chromatographic techniques to isolate individual homoisoflavonoids.
Protocol 3: Column Chromatography
-
Stationary Phase: Silica gel is a commonly used stationary phase for the initial fractionation of the crude extract.
-
Mobile Phase: A gradient of petroleum ether-ethyl acetate is employed to elute the compounds from the silica gel column.[7]
Protocol 4: High-Speed Countercurrent Chromatography (HSCCC)
HSCCC is a valuable technique for the separation and purification of target compounds from complex mixtures.
-
Application: HSCCC can be used to separate sub-fractions containing homoisoflavonoids.[7]
-
Offline Coupling: This technique can be coupled offline with HPLC-DAD-QTOF-MS/MS for systematic identification of a wide range of homoisoflavonoids.[9]
Characterization and Structural Elucidation
Once isolated, the structures of the homoisoflavonoids are determined using a combination of spectroscopic methods.
Protocol 5: Spectroscopic Analysis
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the isolated compounds.[5][10] Tandem mass spectrometry (MS/MS) provides valuable information on the fragmentation patterns, aiding in structural elucidation.[1][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HMQC, HMBC) experiments are crucial for determining the complete chemical structure, including the stereochemistry of the molecules.[2][5][11]
-
UV-Visible Spectroscopy: The UV absorption maxima (λmax) of homoisoflavonoids, typically detected using a Diode Array Detector (DAD) in an HPLC system, provide information about the chromophore system within the molecule. For many homoisoflavonoids, the detection wavelength is set at 296 nm.[1][4]
Quantitative Analysis
The quantification of specific homoisoflavonoids in Ophiopogon japonicus extracts is essential for quality control and standardization.
Protocol 6: High-Performance Liquid Chromatography (HPLC)
-
System: A typical HPLC system equipped with a C18 column and a DAD or Evaporative Light Scattering Detector (ELSD) is used.[1][4]
-
Mobile Phase: A gradient elution is commonly employed, often consisting of acetonitrile/methanol and aqueous formic or acetic acid.[1][12]
-
Quantification: The concentration of individual homoisoflavonoids is determined by comparing their peak areas with those of known standards.[13]
Data Presentation
Table 1: Isolated Homoisoflavonoids from Ophiopogon japonicus
| Compound Name | Molecular Formula | Molecular Weight | Key Spectroscopic Data | Source |
| Methylophiopogonanone A | C20H22O6 | 358.39 | UV λmax: 296 nm; [M-H]⁻ at m/z 357 | [1] |
| Methylophiopogonanone B | C20H22O6 | 358.39 | UV λmax: 296 nm; [M-H]⁻ at m/z 357 | [1] |
| 5,7-dihydroxy-8-methoxy-6-methyl-3-(2'-hydroxy-4'-methoxybenzyl)chroman-4-one | C20H22O7 | 374.39 | - | [5] |
| 7-hydroxy-5,8-dimethoxy-6-methyl-3-(2'-hydroxy-4'-methoxybenzyl)chroman-4-one | C21H24O7 | 388.41 | - | [5] |
| 5,7-dihydroxy-6,8-dimethyl-3-(4'-hydroxy-3'-methoxybenzyl)chroman-4-one | C20H22O6 | 358.39 | - | [5] |
Table 2: Quantitative Analysis of Major Homoisoflavonoids in Zhejiang Ophiopogon japonicus (ZOJ) (mg/g)
| Sample | This compound (H1) | Methylophiopogonanone B (H2) |
| ZOJ Tuber Sample | Varies significantly between batches | Varies significantly between batches |
| Fibrous Roots | Generally higher content than tuber roots | Generally higher content than tuber roots |
| Data adapted from a study on simultaneous extraction and determination of characteristic constituents in ZOJ.[4] |
Mandatory Visualizations
Caption: Experimental workflow for homoisoflavonoid isolation and characterization.
Caption: Signaling pathway of tyrosinase inhibition by O. japonicus homoisoflavonoids.
Biological Activities and Signaling Pathways
Homoisoflavonoids from Ophiopogon japonicus have been investigated for various biological activities.
-
Antioxidant Activity: Extracts rich in homoisoflavonoids, particularly this compound and B, have demonstrated significant antioxidant properties.[1][6]
-
Anti-inflammatory Effects: Several isolated homoisoflavonoids have shown in vitro anti-inflammatory activity by affecting the release of inflammatory chemokines.[2]
-
Tyrosinase Inhibition: this compound and B have been shown to inhibit tyrosinase activity through a reversible mixed-inhibition mechanism, suggesting their potential application in cosmetics and treatments for hyperpigmentation.[7] The interaction involves binding to the active site of the enzyme, driven by hydrophobic interactions and hydrogen bonding.[7]
-
Pregnane X Receptor (PXR) Activation: Ethanol extracts of O. japonicus have been found to activate the PXR signaling pathway, which is involved in the metabolism of xenobiotics.[14] This highlights the importance of considering potential herb-drug interactions.
-
Hypolipidemic Effects: this compound has been shown to alleviate high-fat diet-induced hyperlipidemia in animal models.[3]
Conclusion
The isolation and characterization of homoisoflavonoids from Ophiopogon japonicus are well-established processes involving a combination of extraction, chromatographic, and spectroscopic techniques. This guide provides a detailed overview of the key methodologies and data, serving as a foundational resource for further research and development in this area. The diverse biological activities of these compounds underscore their potential as lead molecules for the development of new therapeutic agents.
References
- 1. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoisoflavonoid derivatives from the roots of Ophiopogon japonicus and their in vitro anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Homoisoflavonoids from Ophiopogon japonicus Ker-Gawler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Homoisoflavonoids profiling of Ophiopogon japonicus by off-line coupling high-speed countercurrent chromatography with high-performance liquid chromatography-diode array detector-quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Ophiopogon japonicus strains from different cultivation regions exhibit markedly different properties on cytotoxicity, pregnane X receptor activation and cytochrome P450 3A4 induction - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Natural Sources, and Biological Activities of Methylophiopogonanone A: A Technical Guide
Abstract
Methylophiopogonanone A, a significant homoisoflavonoid, has garnered considerable attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the discovery of this compound, its natural sources, and a detailed examination of its biological activities. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource complete with experimental protocols, quantitative data, and visual representations of key biological pathways.
Discovery and Natural Sources
This compound was first isolated in 1980 from the subterranean parts of Ophiopogon japonicus (Liliaceae)[1][2]. This plant, commonly known as mondo grass or dwarf lilyturf, has a long history of use in traditional Chinese medicine. The discovery of this compound was a significant step in understanding the chemical constituents responsible for the therapeutic effects of Ophiopogon japonicus.
Natural Source:
Isolation and Purification
The isolation of this compound from Ophiopogon japonicus can be achieved through a multi-step extraction and chromatographic process. The following protocol is a representative method based on modern techniques for isolating homoisoflavonoids from this plant source.
Experimental Protocol: Isolation of this compound
1. Preparation of Plant Material:
- The tuberous roots of Ophiopogon japonicus are washed, dried, and ground into a fine powder to maximize the surface area for extraction.
2. Extraction:
- The powdered plant material is extracted with a chloroform/methanol (1:1, v/v) solvent system using heat reflux for 2 hours. This process is repeated three times to ensure exhaustive extraction.
- The extracts are combined, filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
3. Chromatographic Purification:
- The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Biological Activities and Experimental Protocols
This compound exhibits a range of biological activities, including antioxidant, hypolipidemic, and cardioprotective effects.
Antioxidant Activity
This compound has been shown to possess potent antioxidant properties by scavenging free radicals.
| Assay | Activity of this compound (μmol TE/g) | Reference |
| DPPH Radical Scavenging | 31.56 ± 0.30 | [5] |
| ABTS Radical Scavenging | 55.59 ± 1.30 | [5] |
-
Preparation of DPPH Solution: A 0.06 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: this compound is dissolved in methanol to prepare a stock solution, which is then serially diluted to various concentrations.
-
Assay Procedure:
-
1 mL of the sample solution is mixed with 3 mL of the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is mixed with a 2.45 mM aqueous solution of potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution. The stock solution is then diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: this compound is dissolved in methanol to prepare a stock solution and serially diluted.
-
Assay Procedure:
-
100 μL of the sample solution is mixed with 3.9 mL of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for 6 minutes.
-
The absorbance is measured at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture.
Hypolipidemic Activity
This compound has been demonstrated to alleviate high-fat diet-induced hyperlipidemia.
| Parameter | High-Fat Diet (HFD) Group | HFD + this compound (10 mg/kg) | Reference |
| Serum Total Cholesterol (TC) | Increased | Decreased (P<0.01) | [6][7] |
| Serum Triglycerides (TG) | Increased | Decreased (P<0.01) | [6][7] |
| Serum LDL-C | Increased | Decreased (P<0.01) | [6][7] |
| Serum HDL-C | Decreased | Increased (P<0.05) | [6][7] |
| Hepatic TC | Increased | Decreased (P<0.01) | [6] |
| Hepatic TG | Increased | Decreased (P<0.01) | [6] |
-
Animal Model: Male Sprague-Dawley rats are used.
-
Diet:
-
Normal Control Group: Fed a standard chow diet.
-
High-Fat Diet (HFD) Group: Fed a high-fat diet (e.g., containing 20% lard, 1% cholesterol, and 0.5% cholic acid) for 8 weeks to induce hyperlipidemia.
-
Treatment Group: Fed the HFD and orally administered this compound (10 mg/kg/day) for the duration of the study.
-
-
Parameters Measured:
-
Body weight is recorded weekly.
-
At the end of the experimental period, blood is collected for the analysis of serum lipids (Total Cholesterol, Triglycerides, LDL-C, HDL-C).
-
Liver tissue is collected for the analysis of hepatic lipid content.
-
-
Biochemical Analysis: Serum and hepatic lipid levels are measured using commercial assay kits.
Cardioprotective Activity via PI3K/Akt/eNOS Signaling Pathway
This compound has been found to protect against myocardial ischemia-reperfusion (I/R) injury by activating the PI3K/Akt/eNOS signaling pathway.
| Parameter | Ischemia-Reperfusion (I/R) Group | I/R + this compound (10 mg/kg) | Reference |
| Infarct Size (%) | 45.3 ± 3.1 | 17.8 ± 2.5 (P<0.05) | [8][9] |
| Myocardial Apoptosis Index (%) | 35.6 ± 2.8 | 15.4 ± 2.1 (P<0.05) | [8][9] |
| p-Akt/Akt ratio (in H9C2 cells) | Decreased | Increased (4.42-fold, P<0.05) | [8] |
| p-eNOS/eNOS ratio (in H9C2 cells) | Decreased | Increased (6.22-fold, P<0.05) | [8] |
| Bcl-2/Bax ratio (in H9C2 cells) | Decreased | Increased (12.8-fold, P<0.05) | [8] |
-
Animal Model: Male C57BL/6 mice are used.
-
Treatment: Mice are pretreated with this compound (10 mg/kg/day, p.o.) for 2 weeks.
-
Surgical Procedure:
-
Mice are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for 30 minutes to induce ischemia.
-
The ligature is then released to allow for 24 hours of reperfusion.
-
-
Assessment of Infarct Size:
-
The heart is excised, and the left ventricle is sliced and stained with 1% 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.
-
The infarct size is expressed as a percentage of the area at risk.
-
-
Western Blot Analysis of PI3K/Akt/eNOS Pathway in H9C2 cells:
-
Cell Culture and Hypoxia/Reoxygenation (H/R) model: H9C2 rat cardiomyocytes are subjected to hypoxia (e.g., 1% O2) for 4 hours followed by reoxygenation (95% air, 5% CO2) for 2 hours to mimic I/R injury in vitro. Cells are pretreated with this compound (10 µM).
-
Protein Extraction: Total protein is extracted from the cells using RIPA buffer.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt and eNOS, as well as Bcl-2, Bax, and cleaved caspase-3. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
-
Signaling Pathways and Experimental Workflows
PI3K/Akt/eNOS Signaling Pathway
Caption: PI3K/Akt/eNOS signaling pathway activated by this compound.
Experimental Workflow for Isolation and Biological Activity Screening
References
- 1. This compound | C19H18O6 | CID 53466984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homoisoflavonoid derivatives from the roots of Ophiopogon japonicus and their in vitro anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. [PDF] this compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism | Semantic Scholar [semanticscholar.org]
- 8. This compound suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic chemical and physical properties of Methylophiopogonanone A
An In-depth Technical Guide to Methylophiopogonanone A: Core Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a major homoisoflavonoid naturally occurring in the tuberous roots of Ophiopogon japonicus, a plant widely utilized in traditional medicine.[1] As a member of the homoisoflavonoid class, its structure is characterized by a 16-carbon skeleton. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidative, cardioprotective, and neuroprotective properties.[1][2] This guide provides a comprehensive overview of its fundamental chemical and physical properties, experimental protocols for its synthesis and isolation, and a visualization of its key signaling pathways.
Chemical and Physical Properties
The core chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in research and development.
Table 1: Chemical Identification and Structure
| Identifier | Value | Reference |
| IUPAC Name | (3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one | [3] |
| Molecular Formula | C₁₉H₁₈O₆ | [3] |
| Molecular Weight | 342.34 g/mol | [4] |
| CAS Number | 74805-92-8 | [3] |
| Canonical SMILES | CC1=C(C(=C2C(=C1O)C(=O)C@@H(CO2)CC3=CC4=C(C=C3)OCO4)C)O | [3] |
| InChI Key | BXTNNJIQILYHJB-GFCCVEGCSA-N | [3] |
Table 2: Physical and Solubility Data
| Property | Value | Reference |
| Appearance | White to off-white solid | [4] |
| Melting Point | 120-123 °C (amorphous powder) | [5] |
| Solubility | ||
| DMSO | 100 mg/mL (292.11 mM) (Requires sonication) | [4] |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Storage | ||
| Powder | 4°C, protect from light | [4] |
| In Solvent | -80°C for 6 months; -20°C for 1 month (protect from light) | [4] |
Table 3: Spectroscopic Data
| Spectroscopic Method | Description |
| ¹H-NMR | The proton NMR spectrum is consistent with the assigned structure, showing signals for aromatic protons, methyl groups, and the chiral center proton. |
| ¹³C-NMR | The carbon NMR spectrum confirms the presence of 19 carbon atoms, including carbonyl, aromatic, and aliphatic carbons, aligning with the homoisoflavonoid skeleton.[5] |
| Mass Spectrometry (MS) | High-resolution mass spectrometry confirms the elemental composition and molecular weight of the compound. |
| Infrared (IR) | The IR spectrum shows characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) functional groups. |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following sections describe the protocols for the chemical synthesis and a representative method for the isolation of this compound.
Protocol 1: Chemical Synthesis of this compound
The following multi-step synthesis was reported by Katagiri et al. (2020), starting from phloroglucinol.[5]
-
Preparation of 5,7-dihydroxy-6,8-dimethylchromone (Compound 10):
-
Phloroglucinol is first formylated using a Vilsmeyer reagent (Phosphorous oxychloride in DMF) to yield a di-formyl compound.
-
The formyl groups are then reduced using sodium cyanoborohydride (NaBH₃CN) in THF with HCl.
-
The resulting dimethylated phloroglucinol is methylated with dimethyl sulfate and then acylated with acetic anhydride/BF₃·Et₂O.
-
The intermediate acetophenone undergoes condensation with ethyl formate in the presence of NaH, followed by acid treatment to form a chromene ring.
-
Demethylation with AlCl₃ followed by catalytic hydrogenation (H₂/Pd-C) of the double bond yields the key intermediate, 5,7-dihydroxy-6,8-dimethylchromone.
-
-
Condensation with Piperonal:
-
The chromone intermediate (Compound 10) is condensed with piperonal in the presence of HCl in ethanol at 90°C for 1 hour.
-
-
Final Hydrogenation:
-
The product from the previous step undergoes catalytic hydrogenation (H₂/Pd-C) in an acetone/methanol mixture overnight at room temperature.
-
The reaction mixture is filtered, and the solvent is evaporated to yield this compound.
-
Purification is typically achieved through silica gel column chromatography.
-
Protocol 2: Isolation from Ophiopogon japonicus
This protocol is based on an efficient method for isolating related homoisoflavonoids and is applicable for this compound. It employs Supercritical Fluid Extraction (SFE) followed by High-Speed Counter-Current Chromatography (HSCCC).[6]
-
Preparation of Plant Material:
-
The tuberous roots of Ophiopogon japonicus are washed, dried, and ground into a fine powder to maximize the surface area for extraction.
-
-
Supercritical Fluid Extraction (SFE):
-
System: SFE system.
-
Extraction Vessel: Load the ground plant powder.
-
Supercritical Fluid: Carbon Dioxide (CO₂).
-
Optimized Parameters:
-
Pressure: 25 MPa
-
Temperature: 55°C
-
Modifier: 25% Methanol
-
Dynamic Extraction Time: 4.0 hours
-
-
Procedure: Pressurize the system with CO₂ and introduce methanol as a modifier. Initiate the extraction for the specified duration to obtain a crude homoisoflavonoid extract.
-
-
Purification by High-Speed Counter-Current Chromatography (HSCCC):
-
Solvent System: A two-phase system of n-hexane-ethyl acetate-methanol-water is prepared and optimized based on the partition coefficient (K) of this compound.
-
Stationary Phase: The upper phase of the solvent system.
-
Mobile Phase: The lower phase of the solvent system.
-
Procedure:
-
Fill the HSCCC column with the stationary phase.
-
Dissolve the crude SFE extract in a mixture of both phases.
-
Pump the mobile phase through the rotating column at a flow rate of approximately 1.5-2.0 mL/min until hydrodynamic equilibrium is achieved.
-
Inject the sample solution.
-
Collect the effluent in fractions at regular intervals.
-
Analyze the fractions using HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield the final product.
-
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. The diagrams below illustrate these mechanisms.
Caption: PI3K/Akt/eNOS pathway activation by this compound.[1]
Caption: Neuroprotection via Blood-Brain Barrier stabilization.[2]
Caption: MO-A's mechanism in alleviating hyperlipidemia.[7]
References
- 1. This compound suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro | PLOS One [journals.plos.org]
- 3. This compound | C19H18O6 | CID 53466984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Biological Activities of Methylophiopogonanone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylophiopogonanone A (MO-A) is a major homoisoflavonoid compound isolated from the roots of Ophiopogon japonicus[1][2]. This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, including cardiovascular diseases and inflammation[3][4]. Emerging in vitro research has begun to elucidate the pharmacological activities of MO-A, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the preliminary in vitro biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and cardioprotective effects. The information presented herein is intended to support further research and drug development efforts.
Quantitative Biological Activity Data
The following tables summarize the key quantitative data from in vitro studies on this compound.
| Activity | Assay | Cell Line/System | Metric | Value | Reference |
| Transporter Activity | OATP1B1-mediated uptake | HEK293T | EC50 | 11.33 µM (for Rosuvastatin uptake) | [5] |
| OATP1B1-mediated uptake | HEK293T | EC50 | 6 µM (for Atorvastatin uptake) | [5] | |
| Enzyme Inhibition | Tyrosinase Activity | Mushroom Tyrosinase | IC50 | 108.7 ± 2.5 µM | [6] |
Table 1: Summary of In Vitro Efficacy of this compound.
Detailed Experimental Protocols
Cell Culture and Treatment for Cardioprotective Studies
-
Cell Line: H9C2 rat myocardial cells.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Hypoxia/Reoxygenation (H/R) Model:
-
To mimic ischemia-reperfusion injury, cultured H9C2 cells are subjected to hypoxic conditions followed by reoxygenation.
-
Hypoxia is induced by placing the cells in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified duration.
-
Reoxygenation is achieved by returning the cells to a normoxic incubator (95% air, 5% CO2).
-
-
Treatment Protocol:
-
Cells are pre-treated with this compound (e.g., 10 μmol/L) for a designated period before inducing hypoxia.
-
A vehicle control (e.g., DMSO) is run in parallel.
-
For mechanism-of-action studies, specific inhibitors (e.g., PI3K inhibitor wortmannin at 100 nmol/L) can be added prior to MO-A treatment.[1]
-
Western Blot Analysis for Protein Expression
-
Objective: To determine the effect of this compound on the expression of key proteins in a signaling pathway (e.g., PI3K/Akt/eNOS).
-
Procedure:
-
Following treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-eNOS, eNOS, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Tyrosinase Inhibition Assay
-
Objective: To evaluate the inhibitory effect of this compound on tyrosinase activity.
-
Procedure:
-
The reaction mixture contains mushroom tyrosinase in a phosphate buffer (pH 6.8).
-
This compound is added at various concentrations.
-
The reaction is initiated by the addition of L-DOPA as a substrate.
-
The formation of dopachrome is monitored spectrophotometrically at 475 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[6]
-
Signaling Pathways and Experimental Workflows
Cardioprotective Signaling Pathway of this compound
Caption: MO-A activates the PI3K/Akt/eNOS pathway to inhibit apoptosis.
Experimental Workflow for In Vitro Cardioprotection Assay
Caption: Workflow for assessing MO-A's cardioprotective effects in vitro.
Discussion of In Vitro Biological Activities
Cardioprotective Effects
In vitro studies using H9C2 myocardial cells subjected to hypoxia/reoxygenation (H/R), a model for ischemia-reperfusion injury, have demonstrated the cardioprotective potential of this compound.[1] Treatment with MO-A at a concentration of 10 μmol/L significantly reduced apoptosis.[1] This anti-apoptotic effect is associated with an increased Bcl-2/Bax ratio and decreased expression of cleaved caspase-3.[1] The underlying mechanism for these protective effects appears to be the activation of the PI3K/Akt/eNOS signaling pathway.[1] MO-A was shown to increase the phosphorylation of Akt and eNOS, leading to restored nitric oxide (NO) production.[1] The critical role of this pathway was confirmed by the observation that the protective effects of MO-A were abolished when co-treated with the PI3K inhibitor, wortmannin.[1]
Antioxidant and Anti-inflammatory Properties
This compound is recognized for its anti-oxidative and anti-inflammatory properties.[1] It has been shown to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radicals in cell-free assays.[5] While detailed in vitro anti-inflammatory studies on MO-A are still emerging, its structural class, homoisoflavonoids, is known for anti-inflammatory activity.[4][7] For instance, other homoisoflavonoids from Ophiopogon japonicus have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β and IL-6 in LPS-induced RAW 264.7 macrophage cells.[8][9]
Modulation of Transporter Activity
MO-A has been found to modulate the activity of organic anion transporting polypeptides (OATPs). Specifically, it increases the uptake of rosuvastatin and atorvastatin in HEK293T cells expressing human OATP1B1, with EC50 values of 11.33 µM and 6 µM, respectively.[5] This suggests that MO-A could have implications for drug-drug interactions when co-administered with substrates of OATP1B1.
Enzyme Inhibition
In a study investigating its effect on melanogenesis, this compound was found to inhibit mushroom tyrosinase activity with an IC50 value of 108.7 ± 2.5 µM.[6] The inhibition was determined to be of a reversible, mixed-type.[6] This finding suggests a potential application for MO-A in the cosmetic industry as a skin-lightening agent.
Conclusion and Future Directions
The preliminary in vitro data for this compound reveal a compound with a range of interesting biological activities, including cardioprotective, antioxidant, and enzyme-inhibitory effects. The activation of the PI3K/Akt/eNOS signaling pathway appears to be a key mechanism underlying its cardioprotective actions. Further research is warranted to fully characterize its anti-inflammatory properties in various in vitro models and to explore its potential anticancer activities, as has been suggested for other compounds from Ophiopogon japonicus.[10][11] In-depth mechanistic studies, along with a broader profiling against a panel of kinases and other enzymes, will be crucial in advancing the development of this compound as a potential therapeutic candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methylophiopogonanone A: A Technical Guide to its Anti-Oxidative and Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylophiopogonanone A (MO-A) is a major homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus. This plant has a long history of use in traditional Chinese medicine for treating cardiovascular and inflammatory diseases. Modern pharmacological studies have begun to elucidate the mechanisms behind these therapeutic effects, identifying MO-A as a key bioactive constituent with potent anti-oxidative and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of MO-A, focusing on its mechanisms of action, quantitative data from key experiments, and detailed experimental protocols to aid in future research and development.
Anti-Oxidative Properties of this compound
MO-A exhibits significant anti-oxidative effects through multiple mechanisms, including direct radical scavenging and modulation of crucial intracellular signaling pathways.
Mechanism of Action: PI3K/Akt/eNOS Signaling Pathway
In the context of myocardial ischemia/reperfusion (I/R) injury, a condition characterized by significant oxidative stress, MO-A has been shown to exert a protective effect by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) signaling pathway.[1][2] Activation of this pathway leads to a cascade of downstream effects that collectively mitigate oxidative damage and promote cell survival.
The key outcomes of PI3K/Akt/eNOS activation by MO-A include:
-
Reduced Apoptosis: MO-A significantly decreases programmed cell death in cardiomyocytes subjected to I/R injury.[2]
-
Modulation of Apoptotic Proteins: It achieves this by decreasing the expression of cleaved caspase-3, a key executioner of apoptosis, and increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[2]
-
Restoration of Nitric Oxide (NO) Production: MO-A restores the production of nitric oxide (NO), a critical signaling molecule with vasodilatory and anti-inflammatory properties.[2]
The protective effects of MO-A are abolished by the presence of a PI3K inhibitor, such as wortmannin, confirming the central role of this pathway in its anti-oxidative mechanism.[2]
Direct Radical Scavenging
In addition to its effects on cellular signaling, MO-A has been demonstrated to possess direct radical scavenging activity in cell-free assays, further contributing to its anti-oxidative potential.
Anti-Inflammatory Properties of this compound
MO-A has been identified as a potent anti-inflammatory agent, with its mechanism of action linked to the inhibition of the NLRP3 inflammasome, a key component of the innate immune response.
Mechanism of Action: ROS/NLRP3 Inflammasome Pathway
In macrophages stimulated with lipopolysaccharide (LPS) and ATP, a model for inducing inflammation, MO-A has been shown to inhibit pyroptosis, a form of pro-inflammatory programmed cell death. This inhibition is achieved through the modulation of the Reactive Oxygen Species (ROS)/NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome pathway.
The key effects of MO-A on this pathway include:
-
Increased Antioxidant Enzyme Activity: MO-A enhances the activity of superoxide dismutase (SOD) and catalase (CAT), two crucial enzymes involved in the detoxification of ROS.
-
Inhibition of ROS Production: By boosting the cellular antioxidant defense, MO-A effectively inhibits the production of ROS.
-
Reduced NLRP3 Inflammasome Activation: The reduction in ROS levels leads to decreased activation of the NLRP3 inflammasome.
-
Inhibition of Pyroptosis: Consequently, the release of lactate dehydrogenase (LDH), a marker of cell death, is inhibited.
The anti-inflammatory effects of MO-A can be reversed by the presence of a ROS promoter like hydrogen peroxide (H₂O₂), underscoring the critical role of ROS modulation in its mechanism of action.
References
- 1. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigations into the Therapeutic Potential of Methylophiopogonanone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylophiopogonanone A (MO-A) is a homoisoflavonoid isolated from the tuberous root of Ophiopogon japonicus. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidative and anti-inflammatory properties.[1] Initial preclinical studies have highlighted its potential therapeutic applications in cardiovascular diseases and metabolic disorders. This technical guide provides a comprehensive overview of the foundational research into MO-A, detailing its mechanisms of action, summarizing key quantitative findings, and outlining the experimental protocols used in these seminal investigations.
Therapeutic Potential and Mechanism of Action
Cardioprotective Effects in Myocardial Ischemia/Reperfusion Injury
Myocardial ischemia/reperfusion (I/R) injury is a significant cause of morbidity and mortality. MO-A has demonstrated a notable cardioprotective effect in a murine model of I/R injury.[2] The primary mechanism underlying this protection is the activation of the PI3K/Akt/eNOS signaling pathway.[2] This pathway is crucial for cell survival and vasodilation. Activation of Akt by MO-A leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which in turn increases the production of nitric oxide (NO). NO plays a critical role in protecting the myocardium from apoptotic cell death induced by I/R.[1][2]
Hypolipidemic Effects in High-Fat Diet-Induced Hyperlipidemia
Hyperlipidemia is a major risk factor for the development of atherosclerosis and subsequent cardiovascular complications. In a rat model of high-fat diet (HFD)-induced hyperlipidemia, MO-A treatment led to a significant reduction in body weight gain, as well as decreased levels of serum and hepatic lipids.[3][4] The underlying mechanism for these effects involves the modulation of key genes involved in lipid metabolism. MO-A upregulates the expression of peroxisome proliferator-activated receptor alpha (PPARα) and the low-density lipoprotein receptor (LDLR), while downregulating the expression of acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein 1c (SREBP-1c).[3][4] This concerted action enhances lipid clearance and reduces lipogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| Cardioprotective Effects of this compound in a Mouse Model of Myocardial I/R Injury | |
| Parameter | Result |
| MO-A Dosage | 10 mg/kg/day, p.o. for 2 weeks[2] |
| Infarct Size Reduction | 60.7% decrease compared to I/R group[2] |
| Myocardial Apoptosis Reduction | 56.8% decrease compared to I/R group[2] |
| In vitro (H9C2 cells, Hypoxia/Reoxygenation Model) | |
| MO-A Concentration | 10 µmol/L[2] |
| Effect on Apoptosis | Significant decrease in cleaved caspase-3 expression[1][2] |
| Bcl-2/Bax Ratio | Elevated[1][2] |
| Nitric Oxide Production | Restored[1][2] |
| Hypolipidemic Effects of this compound in a Rat Model of High-Fat Diet-Induced Hyperlipidemia | |
| Parameter | Result |
| MO-A Dosage | 10 mg/kg/day[3][4] |
| Body Weight Gain | Decreased compared to HFD group[3][4] |
| Serum and Hepatic Lipid Levels | Reduced compared to HFD group[3][4] |
| Gene Expression Modulation (Liver) | |
| Acetyl CoA Carboxylase (ACC) mRNA | Down-regulated[3][4] |
| Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) mRNA | Down-regulated[3][4] |
| Low-Density Lipoprotein Receptor (LDLR) mRNA | Up-regulated[3][4] |
| Peroxisome Proliferator-Activated Receptor α (PPARα) mRNA | Up-regulated[3][4] |
| Pharmacokinetic Profile of this compound in Rats | |
| Parameter | Value |
| Oral Bioavailability | 24.5%[3] |
| Absorption | Rapid[3] |
| Elimination | Rapid[3] |
| Lower Limit of Quantification (LLOQ) in Plasma | 1 ng/mL[3] |
| In vitro Inhibitory Activity of this compound | |
| Target | IC50 |
| Tyrosinase | (10.87 ± 0.25) × 10⁻⁵ mol L⁻¹ |
Experimental Protocols
In Vivo Myocardial Ischemia/Reperfusion (I/R) Injury Model in Mice
-
Animal Model: Male mice are used for this model.
-
Drug Administration: Mice are pretreated with this compound (10 mg/kg/day, p.o.) for 2 weeks prior to the surgical procedure.[2]
-
Surgical Procedure:
-
Mice are anesthetized.
-
The left anterior descending (LAD) coronary artery is ligated for a period of time to induce ischemia.
-
The ligature is then released to allow for reperfusion.
-
-
Assessment of Cardiac Injury:
-
Infarct Size Measurement: The heart is stained to differentiate between infarcted and viable tissue, and the infarct size is quantified as a percentage of the area at risk.
-
Myocardial Apoptosis: Apoptotic cells in the heart tissue are detected and quantified.
-
Cardiac Function: Echocardiography is used to assess cardiac function parameters.
-
In Vivo High-Fat Diet (HFD)-Induced Hyperlipidemia Model in Rats
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Hyperlipidemia: Rats are fed a high-fat diet to induce a state of hyperlipidemia.
-
Drug Administration: this compound (10 mg/kg/day) is administered to the treatment group.[3][4]
-
Assessment of Hypolipidemic Effects:
-
Body Weight: Body weight is monitored throughout the study.
-
Serum and Hepatic Lipids: Blood and liver samples are collected to measure levels of total cholesterol, triglycerides, and other lipid markers.
-
Gene Expression Analysis: The expression levels of genes involved in lipid metabolism (ACC, SREBP-1c, LDLR, PPARα) in the liver are quantified using methods such as real-time PCR.[3][4]
-
In Vitro Hypoxia/Reoxygenation (H/R) Model in H9C2 Cardiomyocytes
-
Cell Culture: H9C2 rat cardiomyocytes are cultured under standard conditions.
-
Induction of H/R:
-
Hypoxia: The cells are subjected to a hypoxic environment for a defined period.
-
Reoxygenation: The cells are then returned to normoxic conditions to mimic reperfusion.
-
-
Drug Treatment: Cells are pretreated with this compound (10 µmol/L) before being subjected to H/R.[2]
-
Assessment of Cellular Effects:
-
Apoptosis Assays: The extent of apoptosis is measured using techniques such as TUNEL staining or by quantifying the expression of apoptotic markers like cleaved caspase-3.[2]
-
Western Blot Analysis: The expression and phosphorylation status of proteins in the PI3K/Akt/eNOS signaling pathway are assessed by Western blotting.[2]
-
Nitric Oxide Measurement: The production of nitric oxide in the cell culture medium is quantified.[2]
-
Visualizations
References
- 1. This compound suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Validated Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of this compound in Rat Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Review of Homoisoflavonoids from Ophiopogon Species: From Phytochemistry to Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The genus Ophiopogon, a member of the Asparagaceae family, has been a cornerstone of traditional medicine in East Asia for centuries. The tuberous roots of species such as Ophiopogon japonicus are particularly valued for their therapeutic properties, which are attributed to a rich diversity of bioactive secondary metabolites. Among these, homoisoflavonoids stand out as a unique class of phenolic compounds with a wide array of pharmacological activities. This technical guide provides a comprehensive literature review of the homoisoflavonoids isolated from Ophiopogon species, with a focus on their phytochemistry, biological activities, and underlying mechanisms of action.
Phytochemistry of Homoisoflavonoids in Ophiopogon Species
Ophiopogon japonicus is the most extensively studied species within the genus and is a rich source of homoisoflavonoids.[1][2] These compounds are characterized by a C16 skeleton, with a C6-C3-C6 framework, distinguishing them from the more common flavonoids. To date, a multitude of homoisoflavonoids have been isolated and identified from the roots and tubers of Ophiopogon japonicus. These can be broadly categorized into homoisoflavanones, homoisoflavones, and other related structures.
Isolated Homoisoflavonoids from Ophiopogon japonicus
The following table summarizes a selection of homoisoflavonoids isolated from Ophiopogon japonicus, along with their structural information. Due to the dispersed nature of quantitative data such as yields and detailed spectroscopic information in the literature, this table represents a compilation from various sources. Researchers are encouraged to consult the primary literature for in-depth analytical data.
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | References |
| Methylophiopogonanone A | C20H20O6 | 356.37 | [3][4] | |
| Methylophiopogonanone B | C20H22O6 | 358.39 | [3][4] | |
| Ophiopogonanone A | C19H18O6 | 342.34 | [3] | |
| Ophiopogonanone C | C19H18O7 | 358.34 | [5] | |
| Ophiopogonanone D | C19H20O7 | 360.36 | [5] | |
| Ophiopogonone C | C19H16O7 | 356.33 | [5] | |
| Ophiopogonanone E | C18H16O6 | 328.32 | [5][6] | |
| Ophiopogonanone F | C19H20O6 | 344.36 | [5] | |
| Ophiopogonone E | C18H14O6 | 326.30 | [6] | |
| Ophiopogonanone H | C19H18O6 | 342.34 | [6] | |
| 5,7-dihydroxy-8-methoxy-6-methyl-3-(2'-hydroxy-4'-methoxybenzyl)chroman-4-one | C20H20O7 | 372.37 | [7] | |
| 7-hydroxy-5,8-dimethoxy-6-methyl-3-(2'-hydroxy-4'-methoxybenzyl)chroman-4-one | C21H22O7 | 386.40 | [7] | |
| 5,7-dihydroxy-6,8-dimethyl-3-(4'-hydroxy-3'-methoxybenzyl)chroman-4-one | C20H20O6 | 356.37 | [7] | |
| 2,5,7-trihydroxy-6,8-dimethyl-3-(3',4'-methylenedioxybenzyl)chroman-4-one | C20H18O7 | 370.35 | Hemiacetal function at C-2 | [7] |
| 2,5,7-trihydroxy-6,8-dimethyl-3-(4'-methoxybenzyl)chroman-4-one | C20H20O6 | 356.37 | Hemiacetal function at C-2 | [7] |
Biological Activities and Therapeutic Potential
Homoisoflavonoids from Ophiopogon species have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development. The primary therapeutic areas of interest include anti-inflammatory, antioxidant, and anti-cancer effects.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Several homoisoflavonoids from Ophiopogon japonicus have been shown to possess potent anti-inflammatory properties.[6][8] For instance, a study on the new compound 4′-O-Demethylophiopogonanone E demonstrated its ability to significantly suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β and IL-6 in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[9]
The anti-inflammatory effects of these compounds are believed to be mediated through the modulation of key signaling pathways. Evidence suggests that some homoisoflavonoids can inhibit the phosphorylation of ERK1/2 and JNK in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9] Furthermore, while direct evidence for homoisoflavonoids from Ophiopogon is still emerging, other compounds from this plant, such as the steroidal saponin Ophiopogonin D, have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[10] Given the crucial role of NF-κB in inflammation, it is plausible that homoisoflavonoids also exert their anti-inflammatory effects through this pathway.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of various diseases, including cardiovascular and neurodegenerative disorders. Homoisoflavonoids from Ophiopogon japonicus have been identified as potent antioxidants.[3][11]
Studies have shown that extracts rich in homoisoflavonoids, as well as isolated compounds like this compound and methylophiopogonanone B, exhibit significant free radical scavenging activity.[3][11] The antioxidant capacity of these compounds is often attributed to their chemical structure, particularly the presence of hydroxyl groups on the aromatic rings, which can donate hydrogen atoms to neutralize free radicals.
Other Pharmacological Activities
Beyond their anti-inflammatory and antioxidant properties, homoisoflavonoids from Ophiopogon have been investigated for other potential therapeutic applications. For example, this compound has been shown to alleviate high-fat diet-induced hyperlipidemia in rats.[12] Some homoisoflavonoids have also been reported to have anti-cancer properties.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of homoisoflavonoids from Ophiopogon species. For detailed, step-by-step protocols, it is essential to refer to the specific publications cited.
Isolation and Purification of Homoisoflavonoids
A general workflow for the isolation and purification of homoisoflavonoids from Ophiopogon japonicus is as follows:
-
Extraction: The dried and powdered tuberous roots are typically extracted with organic solvents such as ethanol or methanol.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to yield fractions with different chemical profiles.
-
Chromatographic Separation: The homoisoflavonoid-rich fractions (often the ethyl acetate fraction) are further purified using a combination of chromatographic techniques, including:
-
Silica Gel Column Chromatography: A widely used technique for the initial separation of compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: Effective for separating compounds based on their molecular size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of individual compounds.
-
Structural Elucidation
The structures of isolated homoisoflavonoids are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. Techniques such as Electrospray Ionization (ESI-MS) are commonly used.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are crucial for determining the complete chemical structure and stereochemistry of the molecule.[5][7][8]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[5]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps to identify the chromophoric system of the molecule.[3]
In Vitro Anti-inflammatory Assays
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used.
-
Induction of Inflammation: Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measured using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6, IL-1β): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Western Blot Analysis: Used to determine the expression levels of key proteins in inflammatory signaling pathways (e.g., phosphorylated forms of NF-κB, IκBα, MAPKs).
In Vitro Antioxidant Assays
Several methods are used to evaluate the antioxidant capacity of homoisoflavonoids:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.[3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Measures the ability of the compound to scavenge the ABTS radical cation.[3]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3]
-
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay: Measures the ability of the compound to reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺).[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of homoisoflavonoids from Ophiopogon species.
Experimental Workflow for Isolation and Bioactivity Screening
Caption: General workflow for isolating and screening homoisoflavonoids.
Postulated Anti-inflammatory Signaling Pathways
Caption: Postulated anti-inflammatory pathways modulated by homoisoflavonoids.
Conclusion and Future Directions
The homoisoflavonoids from Ophiopogon species, particularly Ophiopogon japonicus, represent a promising class of natural products with significant therapeutic potential. Their well-documented anti-inflammatory and antioxidant activities, coupled with emerging evidence for other pharmacological effects, make them attractive candidates for further investigation in drug discovery and development.
Future research should focus on several key areas:
-
Comprehensive Phytochemical Profiling: While numerous homoisoflavonoids have been identified, a systematic and quantitative analysis of their distribution across different Ophiopogon species and geographical locations is still needed.
-
Mechanism of Action Studies: Further research is required to fully elucidate the molecular mechanisms underlying the biological activities of these compounds, including the identification of their specific cellular targets and signaling pathways.
-
In Vivo Efficacy and Safety: While in vitro studies have shown promising results, more extensive in vivo studies in relevant animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds.
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of homoisoflavonoids and their biological activity will be crucial for the rational design of more potent and selective analogues.
References
- 1. A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five new homoisoflavonoids from the tuber of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory homoisoflavonoids from the tuberous roots of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homoisoflavonoids from Ophiopogon japonicus Ker-Gawler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homoisoflavonoid derivatives from the roots of Ophiopogon japonicus and their in vitro anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to Methylophiopogonanone A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Methylophiopogonanone A, a homoisoflavonoid isolated from Ophiopogon japonicus. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the methodologies for their acquisition.
Chemical Structure
This compound is a homoisoflavonoid with the chemical formula C₁₉H₁₈O₆ and a molecular weight of 342.3 g/mol .[1] Its structure is characterized by a chromanone core with two methyl groups and two hydroxyl groups on the A-ring, and a methylenedioxybenzyl group attached to the C-3 position.
IUPAC Name: (3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one[1]
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily NMR and MS. The following tables summarize the key spectroscopic data.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2a | 4.43 | t | 6.4 |
| 2b | 4.43 | t | 6.4 |
| 3 | 2.75 | t | 6.6 |
| 6-CH₃ | 1.94 | s | |
| 8-CH₃ | 1.94 | s | |
| 5-OH | 12.42 | s | |
| 7-OH | 12.42 | s | |
| 1' | - | - | - |
| 2' | - | - | - |
| 3' | - | - | - |
| 4' | - | - | - |
| 5' | - | - | - |
| 6' | - | - | - |
| 7' (-CH₂-) | - | - | - |
| O-CH₂-O | - | - | - |
Note: The complete proton assignments for the methylenedioxybenzyl moiety were not explicitly detailed in the referenced synthesis paper but are implicitly confirmed by the overall structural verification.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| 2 | 66.2 |
| 3 | 35.8 |
| 4 | 196.8 |
| 4a | 103.0 |
| 5 | 162.2 |
| 6 | 102.2 |
| 7 | 158.4 |
| 8 | 101.9 |
| 8a | 157.5 |
| 6-CH₃ | 8.0 |
| 8-CH₃ | 7.5 |
| 1' | - |
| 2' | - |
| 3' | - |
| 4' | - |
| 5' | - |
| 6' | - |
| 7' (-CH₂-) | - |
| O-CH₂-O | - |
Note: The complete carbon assignments for the methylenedioxybenzyl moiety were not explicitly detailed in the referenced synthesis paper but are implicitly confirmed by the overall structural verification.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | 343.2 |
| Fragment Ion | 135.1 |
Experimental Protocols
The following protocols are based on established methodologies for the spectroscopic analysis of homoisoflavonoids and related natural products.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition: One-dimensional ¹H NMR spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger spectral width (e.g., 220 ppm) is used.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.
3.2 Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common method for generating ions of homoisoflavonoids. The analysis is typically performed in positive ion mode.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer, is used for accurate mass measurements. For fragmentation studies, a tandem mass spectrometer (MS/MS) is employed.
-
MS Analysis: In a full scan MS experiment, the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined.
-
MS/MS Analysis: For structural elucidation, the [M+H]⁺ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
Caption: Simplified MS/MS Fragmentation of this compound.
References
Methylophiopogonanone A CAS number and molecular structure
An In-depth Technical Guide to Methylophiopogonanone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a homoisoflavonoid primarily isolated from the roots of Ophiopogon japonicus. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. Research has demonstrated its potential in cardiovascular protection, regulation of lipid metabolism, and antioxidant effects. This technical guide provides a comprehensive overview of this compound, including its chemical identity, molecular structure, and a detailed summary of its biological activities supported by experimental data and protocols. Furthermore, key signaling pathways modulated by this compound are illustrated to provide a deeper understanding of its mechanism of action.
Chemical Identity and Molecular Structure
This compound is chemically identified as (3R)-3-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-5,7-dihydroxy-6,8-dimethyl-4H-1-benzopyran-4-one.[1][2] Its fundamental chemical and physical properties are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 74805-92-8 | [1][2][3][4] |
| Molecular Formula | C₁₉H₁₈O₆ | [1][5] |
| Molecular Weight | 342.3 g/mol | [1][5] |
| IUPAC Name | (3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one | [5] |
| SMILES | OC1=C2C(OC--INVALID-LINK--C2=O)=C(C)C(O)=C1C | [1] |
| InChI | InChI=1S/C19H18O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6,12,20-21H,5,7-8H2,1-2H3/t12-/m1/s1 | [1][5] |
The molecular structure of this compound is characterized by a homoisoflavonoid core with a methylated A ring.[6]
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with notable effects on cardiovascular health and lipid metabolism.
Cardiovascular Protective Effects
This compound has been shown to protect against myocardial ischemia/reperfusion (I/R) injury.[7][8] In a mouse model of I/R injury, pretreatment with this compound significantly reduced the infarct size and myocardial apoptosis, while also improving cardiac function.[7] The protective mechanism is attributed to the activation of the PI3K/Akt/eNOS signaling pathway.[7][8]
| Parameter | Effect of this compound (10 mg·kg⁻¹·d⁻¹) | Reference |
| Infarct Size | 60.7% reduction | [7] |
| Myocardial Apoptosis | 56.8% reduction | [7] |
Regulation of Lipid Metabolism
In a rat model of hyperlipidemia induced by a high-fat diet (HFD), this compound demonstrated a significant ability to ameliorate dyslipidemia.[9][10] Treatment with this compound led to a decrease in body weight gain and reduced levels of serum and hepatic lipids.[1][10]
| Parameter | Effect of this compound (10 mg·kg⁻¹·d⁻¹) | Reference |
| Body Weight Gain | Decreased | [1][10] |
| Serum and Hepatic Lipid Levels | Reduced | [1][10] |
The mechanism behind its hypolipidemic effect involves the modulation of key genes in lipid metabolism. This compound up-regulates the expression of low-density lipoprotein receptor (LDLR) and peroxisome proliferator-activated receptor α (PPARα), while down-regulating acetyl CoA carboxylase (ACC) and sterol regulatory element-binding protein 1c (SREBP-1C).[9][10]
Transporter Modulation and Antioxidant Activity
This compound has been found to modulate the activity of organic anion transporting polypeptides (OATPs). It increases the uptake of rosuvastatin and atorvastatin in HEK293T cells that express human OATP1B1.[1] Additionally, it exhibits antioxidant properties by scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radicals in cell-free assays.[1]
| Transporter/Radical | Effect of this compound | EC₅₀ | Reference |
| OATP1B1 (Rosuvastatin uptake) | Increased | 11.33 µM | [1] |
| OATP1B1 (Atorvastatin uptake) | Increased | 6 µM | [1] |
| DPPH Radical | Scavenged | - | [1] |
| ABTS Radical | Scavenged | - | [1] |
Experimental Protocols
In Vivo Myocardial Ischemia/Reperfusion Injury Model
-
Animal Model: Mice were used for this study.
-
Treatment: Mice were pretreated with this compound at a dose of 10 mg·kg⁻¹·d⁻¹ administered orally (p.o.) for two weeks.
-
Procedure: Following the pretreatment period, the mice were subjected to transient occlusion of the left anterior descending coronary artery to induce myocardial ischemia/reperfusion injury.
-
Endpoints: The primary outcomes measured were infarct size, myocardial apoptosis, and cardiac function.[7]
In Vivo High-Fat Diet-Induced Hyperlipidemia Model
-
Animal Model: A rat model of hyperlipidemia was established by feeding the animals a high-fat diet (HFD).
-
Grouping: The animals were randomly divided into three groups: a normal control group, an HFD group, and an HFD group treated with this compound.
-
Treatment: The treatment group received this compound at a daily dose of 10 mg·kg⁻¹.
-
Evaluation: The study evaluated the effects of the compound on serum lipids, body weight, the activity of lipoprotein metabolism enzymes, and the gene expression of key markers in lipid metabolism.[10]
In Vitro Hypoxia/Reoxygenation Model
-
Cell Line: H9C2 cells were utilized for this in vitro experiment.
-
Treatment: The cells were pretreated with this compound at a concentration of 10 μmol/L.
-
Procedure: The pretreated cells were then subjected to hypoxia/reoxygenation (H/R) to mimic ischemia/reperfusion conditions at a cellular level.
-
Analysis: The study assessed several parameters including apoptosis, the expression of cleaved caspase-3, the ratio of Bcl-2 to Bax, and the production of nitric oxide (NO).[7][8]
Signaling Pathways and Mechanisms of Action
PI3K/Akt/eNOS Signaling Pathway in Cardioprotection
This compound exerts its protective effects against myocardial ischemia/reperfusion-induced apoptosis through the activation of the PI3K/Akt/eNOS signaling pathway.[7][8] The activation of this pathway ultimately leads to an increase in the production of nitric oxide (NO), which plays a crucial role in cardioprotection. The protective effects of this compound were shown to be abolished when a PI3K inhibitor, wortmannin, was introduced.[7][8]
Caption: PI3K/Akt/eNOS signaling pathway activated by this compound.
Regulation of Lipid Metabolism Pathway
The hypolipidemic effects of this compound are mediated by its influence on the gene expression of key proteins involved in lipid synthesis and oxidation.[9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CAS 74805-92-8 | this compound [phytopurify.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C19H18O6 | CID 53466984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Methylophiopogonanone A in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Methylophiopogonanone A, a key bioactive homoisoflavonoid found in the roots of Ophiopogon japonicus (Liliaceae). This protocol provides a comprehensive guide for the extraction and chromatographic analysis of this compound from plant materials, essential for quality control, pharmacokinetic studies, and drug development. The described method is sensitive, accurate, and reproducible, making it suitable for routine analysis in a laboratory setting.
Introduction
This compound is a major homoisoflavonoid present in Ophiopogon japonicus, a plant widely used in traditional medicine.[1] It has demonstrated significant anti-inflammatory and anti-oxidative properties, making it a compound of interest for pharmaceutical research.[1] Accurate quantification of this compound in plant extracts is crucial for ensuring the quality and consistency of raw materials and finished products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of phytochemicals.[2] This document outlines a robust HPLC method for the determination of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound
This protocol describes a heat reflux extraction method optimized for the efficient extraction of homoisoflavonoids from Ophiopogon japonicus root powder.
Materials and Reagents:
-
Dried and powdered root of Ophiopogon japonicus
-
Chloroform (analytical grade)
-
Methanol (analytical grade)
-
Deionized water
-
Whatman No. 1 filter paper or equivalent
-
Rotary evaporator
-
0.22 µm syringe filters
Procedure:
-
Weigh 20 g of dried root powder of Ophiopogon japonicus.
-
Transfer the powder to a round-bottom flask.
-
Add 200 mL of a chloroform/methanol (1:1, v/v) solvent mixture to the flask.[3]
-
Perform heat reflux extraction for 2 hours.[3]
-
Allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.[3]
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the solvent is completely removed.
-
Reconstitute the dried extract in a known volume of methanol (HPLC grade).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
HPLC Method for Quantification
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Comatex C18 (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (58:42, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 15.0 µL |
Standard Solution Preparation:
-
Prepare a stock solution of this compound standard (purity >98%) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Quantification:
The concentration of this compound in the plant extract is determined by comparing the peak area of the analyte in the sample chromatogram with the peak areas of the standard solutions. A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions.
Method Validation
The developed HPLC method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ) according to the International Council for Harmonisation (ICH) guidelines.
Data Presentation
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Regression Equation | Y = 605744ρ + 40941 |
| Correlation Coefficient (r) | 0.9999 |
| Accuracy (Average Recovery %) | 99.27% (RSD = 1.28%) |
| Precision (RSD %) | |
| Intra-day | < 2% |
| Inter-day | < 3% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
The regression equation and average recovery data are based on a published study for the simultaneous determination of three flavones in Ophiopogonis Radix.
Workflow Diagram
Caption: Workflow for the quantification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound in plant extracts. The detailed protocol for extraction and analysis, along with the comprehensive validation data, demonstrates the suitability of this method for quality control and research purposes in the pharmaceutical and natural product industries. The presented workflow ensures a systematic approach from sample preparation to final data analysis.
References
Application Note and Protocol: LC-MS/MS for Pharmacokinetic Study of Methylophiopogonanone A
This document provides a detailed protocol for the quantitative determination of Methylophiopogonanone A (MOA) in rat plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This application note is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies.
This compound is a homoisoflavonoid isolated from Ophiopogon japonicus and has demonstrated a range of pharmacological activities.[1] Understanding its pharmacokinetic profile is crucial for its development as a potential therapeutic agent.
Experimental Protocols
A validated LC-MS/MS method has been established for the measurement of MOA in rat plasma, demonstrating rapid absorption and elimination.[1] The oral bioavailability of MOA in rats was determined to be 24.5%.[1]
1. Sample Preparation
The sample preparation method utilizes protein precipitation for efficient extraction of MOA from plasma samples.[1]
-
Reagents: Acetonitrile (ACN), Methylophiopogonanone B (MOB) for internal standard (IS).
-
Procedure:
-
Thaw plasma samples to room temperature.
-
To a 50 µL aliquot of plasma, add 25 µL of the internal standard working solution (MOB).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge the samples at 10,000 rpm for 5 minutes.
-
Transfer 100 µL of the supernatant to an HPLC vial.
-
Inject a 3 µL aliquot into the LC-MS/MS system for analysis.
-
2. LC-MS/MS Instrumentation and Conditions
The analysis is performed on a Waters ACQUITY UPLC system coupled with a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | Waters ACQUITY HSS T3 column[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 3 µL |
| Column Temperature | 35 °C |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI)[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transition (MOA) | m/z 343.2 > 135.1[1] |
| MRM Transition (MOB - IS) | m/z 329.2 > 121.1[1] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 400 °C |
| Sheath Gas | 50 arbitrary units |
| Auxiliary Gas | 10 arbitrary units |
| Collision Gas | 1.5 mTorr |
3. Method Validation
The method was validated according to established bioanalytical method validation guidelines.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1-1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.997[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Extraction Efficiency | > 80%[1] |
| Precision and Accuracy | Within acceptable limits[1] |
| Stability | Stable in rat plasma under tested storage conditions[1] |
Experimental Workflow
The following diagram illustrates the key steps in the pharmacokinetic study of this compound.
References
Application Notes and Protocols for In Vivo Administration of Methylophiopogonanone A in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methylophiopogonanone A (MOA) is a homoisoflavonoid extracted from the tuberous root of Ophiopogon japonicus. This traditional Chinese medicine has garnered significant interest for its diverse pharmacological activities. In vivo studies in rodent models have demonstrated its potential therapeutic effects, including cardioprotective, neuroprotective, and hypolipidemic properties.[1][2][3][4] These notes provide a comprehensive overview of the administration of MOA in rodent models, detailing experimental protocols and summarizing key quantitative data.
Pharmacokinetics and Bioavailability
A study in Sprague-Dawley rats has shown that after oral administration, this compound exhibits rapid absorption and elimination. The oral bioavailability of MOA in rats was determined to be 24.5%.[5] A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of MOA in rat plasma, with a lower limit of quantification of 1 ng/mL.[5]
Quantitative Data Summary
The following tables summarize the quantitative outcomes observed in rodent models following the in vivo administration of this compound.
Table 1: Cardioprotective Effects of MOA in a Mouse Model of Myocardial Ischemia/Reperfusion Injury
| Parameter | Model | Treatment Protocol | Results | Reference |
| Infarct Size | Myocardial Ischemia/Reperfusion | 10 mg/kg/day MOA, p.o. for 2 weeks | Reduced by 60.7% compared to control | [6][7] |
| Myocardial Apoptosis | Myocardial Ischemia/Reperfusion | 10 mg/kg/day MOA, p.o. for 2 weeks | Reduced by 56.8% compared to control | [6][7] |
| Cardiac Function | Myocardial Ischemia/Reperfusion | 10 mg/kg/day MOA, p.o. for 2 weeks | Significantly improved | [6][7] |
Table 2: Hypolipidemic Effects of MOA in a High-Fat Diet-Induced Hyperlipidemic Rat Model
| Parameter | Model | Treatment Protocol | Results | Reference |
| Body Weight Gain | High-Fat Diet-Induced Hyperlipidemia | 10 mg/kg/day MOA, p.o. | Significantly decreased compared to HFD group | [1][3] |
| Serum Total Cholesterol (TC) | High-Fat Diet-Induced Hyperlipidemia | 10 mg/kg/day MOA, p.o. | Significantly lower than HFD group | [1] |
| Serum Triglycerides (TG) | High-Fat Diet-Induced Hyperlipidemia | 10 mg/kg/day MOA, p.o. | Significantly lower than HFD group | [1] |
| Serum Low-Density Lipoprotein Cholesterol (LDL-C) | High-Fat Diet-Induced Hyperlipidemia | 10 mg/kg/day MOA, p.o. | Significantly lower than HFD group | [1] |
| Serum High-Density Lipoprotein Cholesterol (HDL-C) | High-Fat Diet-Induced Hyperlipidemia | 10 mg/kg/day MOA, p.o. | Significantly higher than HFD group | [1] |
| Hepatic Lipid Levels | High-Fat Diet-Induced Hyperlipidemia | 10 mg/kg/day MOA, p.o. | Reduced compared to HFD group | [1][3] |
Table 3: Neuroprotective Effects of MOA in a Rat Model of Cerebral Ischemia/Reperfusion Injury
| Parameter | Model | Treatment Protocol | Results | Reference |
| Infarct Volume | Middle Cerebral Artery Occlusion (MCAO) | Not specified | Reduced | [4] |
| Brain Edema | Middle Cerebral Artery Occlusion (MCAO) | Not specified | Reduced | [4] |
| Neurological Deficit Scores | Middle Cerebral Artery Occlusion (MCAO) | Not specified | Improved | [4] |
| Survival Time | Middle Cerebral Artery Occlusion (MCAO) | Not specified | Increased | [4] |
Experimental Protocols
Protocol 1: Evaluation of Cardioprotective Effects of MOA in a Mouse Myocardial Ischemia/Reperfusion Model
1. Animals and Acclimation:
-
Adult male mice are used.
-
Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment.
2. MOA Preparation and Administration:
-
This compound is dissolved in a suitable vehicle. A suggested solvent preparation for in vivo use involves a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[8]
-
Mice are pretreated with MOA at a dose of 10 mg/kg/day via oral gavage (p.o.) for 2 consecutive weeks.[6][7] The control group receives the vehicle only.
3. Myocardial Ischemia/Reperfusion (I/R) Surgery:
-
On the last day of treatment, mice are anesthetized.
-
A thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.
-
After a defined period of ischemia, the ligature is released to allow for reperfusion.
-
Sham-operated animals undergo the same surgical procedure without LAD ligation.
4. Assessment of Cardiac Injury:
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the area of infarction is determined using staining techniques such as Triphenyltetrazolium chloride (TTC) staining.
-
Apoptosis Assessment: Myocardial apoptosis is quantified using methods like the TUNEL assay on cardiac tissue sections.[7]
-
Cardiac Function Evaluation: Echocardiography can be performed before and after I/R injury to assess parameters like ejection fraction and fractional shortening.
Protocol 2: Investigation of Hypolipidemic Effects of MOA in a High-Fat Diet-Induced Rat Model
1. Animals and Diet:
-
Male Sprague-Dawley or Wistar rats are used.
-
After a period of acclimation, rats are randomly divided into groups.
-
A hyperlipidemic model is induced by feeding the animals a high-fat diet (HFD) for a specified duration (e.g., 8 weeks).[1][3] The control group is fed a normal chow diet.
2. MOA Administration:
-
MOA is administered orally at a dose of 10 mg/kg/day concurrently with the HFD feeding.[1][3]
-
The HFD group without MOA treatment and the normal control group receive the vehicle.
3. Sample Collection and Analysis:
-
Body weight is monitored regularly throughout the study.
-
At the end of the treatment period, animals are fasted overnight, and blood samples are collected.
-
Serum is separated for the analysis of lipid profiles, including total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C), using commercial assay kits.[1]
-
Liver tissue is collected to measure hepatic lipid levels and for gene expression analysis.[1][3]
4. Gene Expression Analysis:
-
Total RNA is extracted from liver tissue.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of genes involved in lipid metabolism, such as acetyl-CoA carboxylase (ACC), sterol regulatory element-binding protein 1c (SREBP-1c), low-density lipoprotein receptor (LDLR), and peroxisome proliferator-activated receptor α (PPARα).[1][3]
Signaling Pathways and Visualizations
Cardioprotective Signaling Pathway of MOA
This compound has been shown to exert its cardioprotective effects by activating the PI3K/Akt/eNOS signaling pathway.[6][7] This activation leads to a decrease in apoptosis and an increase in nitric oxide (NO) production, ultimately protecting the myocardium from ischemia/reperfusion injury.
Caption: MOA-mediated activation of the PI3K/Akt/eNOS pathway.
Hypolipidemic Mechanism of MOA
In the context of hyperlipidemia, MOA modulates the expression of key genes involved in lipid metabolism. It down-regulates genes responsible for lipid synthesis and up-regulates genes involved in lipid uptake and fatty acid oxidation.
Caption: MOA's modulation of lipid metabolism gene expression.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of this compound in rodent models.
Caption: General workflow for in vivo MOA studies in rodents.
References
- 1. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Validated Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of this compound in Rat Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Dosage and administration of Methylophiopogonanone A for hyperlipidemia studies in rats
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Methylophiopogonanone A (MO-A), a homoisoflavonoid compound, in preclinical studies of hyperlipidemia using a rat model. The information is based on established experimental findings to guide researchers in designing and executing similar studies.
Introduction
This compound, isolated from the roots of Ophiopogon japonicus, has demonstrated significant potential in ameliorating hyperlipidemia.[1][2] Studies have shown its efficacy in reducing body weight gain, as well as serum and hepatic lipid levels in rats with diet-induced hyperlipidemia.[1][3] The mechanism of action involves the regulation of key enzymes and proteins in lipid metabolism.[1] These protocols and notes are intended to facilitate further research into the therapeutic applications of MO-A for dyslipidemia and related metabolic disorders.
Quantitative Data Summary
The following tables summarize the key quantitative data from a representative study investigating the effects of this compound on high-fat diet (HFD)-induced hyperlipidemic rats.[1][3]
Table 1: Effect of this compound on Body Weight and Lipid Profile in Hyperlipidemic Rats
| Parameter | Normal Control (NC) | High-Fat Diet (HFD) | HFD + MO-A (10 mg/kg/day) |
| Final Body Weight (g) | Lower than HFD | Significantly higher than NC | Significantly lower than HFD[3] |
| Serum Total Cholesterol (TC) | Lower than HFD | Significantly higher than NC | Significantly lower than HFD[3] |
| Serum Triglycerides (TG) | Lower than HFD | Significantly higher than NC | Significantly lower than HFD[3] |
| Serum LDL-C | Lower than HFD | Significantly higher than NC | Significantly lower than HFD[3] |
| Serum HDL-C | Higher than HFD | Significantly lower than NC | Significantly higher than HFD[3] |
| Hepatic Total Cholesterol (TC) | Lower than HFD | Significantly higher than NC | Significantly lower than HFD[4] |
| Hepatic Triglycerides (TG) | Lower than HFD | Significantly higher than NC | Significantly lower than HFD[4] |
Table 2: Effect of this compound on Gene Expression in the Liver of Hyperlipidemic Rats
| Gene | Normal Control (NC) | High-Fat Diet (HFD) | HFD + MO-A (10 mg/kg/day) |
| Acetyl CoA Carboxylase (ACC) mRNA | Higher than HFD + MO-A | Higher than NC | Down-regulated compared to HFD[1] |
| SREBP-1c mRNA | Higher than HFD + MO-A | Higher than NC | Down-regulated compared to HFD[1] |
| LDL Receptor (LDLR) mRNA | Lower than HFD + MO-A | Lower than NC | Up-regulated compared to HFD[1] |
| PPARα mRNA | Lower than HFD + MO-A | Lower than NC | Up-regulated compared to HFD[1] |
Experimental Protocols
Animal Model and Hyperlipidemia Induction
-
Animal Species: Male Sprague-Dawley rats.[1]
-
Acclimatization: House the animals under standard laboratory conditions (20-25°C, 50-60% humidity, 12-hour light/dark cycle) with free access to a standard diet and water for at least one week prior to the experiment.[5]
-
Induction of Hyperlipidemia:
Dosing and Administration of this compound
-
Preparation of Dosing Solution: The formulation of this compound for oral administration should be well-documented. While the specific vehicle was water in the cited study, solubility characteristics should be considered.[5]
-
Administration: Administer the prepared solution intragastrically (oral gavage) once daily for the duration of the study (8 consecutive weeks).[5]
-
Control Groups:
-
The normal control and HFD control groups should receive the vehicle (e.g., water) intragastrically.[5]
-
Sample Collection and Analysis
-
Blood Collection: At the end of the treatment period, collect blood samples from the rats after an overnight fast. Serum should be separated by centrifugation for lipid analysis.
-
Tissue Collection: Euthanize the animals and collect liver tissue for hepatic lipid analysis and gene expression studies.
-
Biochemical Analysis:
-
Gene Expression Analysis:
-
Extract total RNA from liver tissue.
-
Perform quantitative real-time polymerase chain reaction (qRT-PCR) to determine the mRNA expression levels of key genes involved in lipid metabolism, such as acetyl CoA carboxylase, sterol regulatory element-binding protein 1c (SREBP-1c), low-density lipoprotein receptor (LDLR), and peroxisome proliferator-activated receptor α (PPARα).[1]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for hyperlipidemia studies in rats.
Proposed Signaling Pathway of this compound in Ameliorating Hyperlipidemia
Caption: MO-A's mechanism in regulating lipid metabolism.
References
- 1. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of Methylophiopogonanone A on Human Umbilical Vein Endothelial Cells (HUVECs)
Introduction
Methylophiopogonanone A (MO-A) is a homoisoflavonoid compound isolated from the tuberous root of Ophiopogon japonicus. This traditional medicine has been historically used for treating cardiovascular ailments. Emerging research suggests that MO-A possesses protective properties against ischemia/reperfusion injury, potentially through the activation of pro-survival signaling pathways.[1][2] Human Umbilical Vein Endothelial Cells (HUVECs) are a foundational in vitro model system for studying endothelial cell biology, including processes critical to cardiovascular health and disease such as angiogenesis, inflammation, and apoptosis.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the effects of this compound on HUVECs. It outlines detailed protocols for a suite of cell-based assays to characterize the compound's impact on cell viability, apoptosis, oxidative stress, migration, and angiogenesis.
Note on Available Data: Direct, peer-reviewed studies detailing the effects of this compound (MO-A) on HUVECs are limited. However, extensive research is available for the closely related compound, Methylophiopogonanone B (MO-B) , which has been shown to protect HUVECs from hydrogen peroxide (H₂O₂)-induced apoptosis.[3][4][5] Therefore, the experimental protocols and quantitative data presented in the initial sections are based on the published findings for MO-B as a robust starting point for investigating MO-A. Protocols for cell migration and tube formation are based on established, standard methods for HUVECs.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the bioactivity of a compound like this compound on HUVECs.
Data Presentation: Effects of Methylophiopogonanone B (MO-B) on H₂O₂-Treated HUVECs
The following tables summarize the quantitative findings from a study investigating the protective effects of MO-B against hydrogen peroxide-induced injury in HUVECs.[4] This data serves as a valuable reference for designing experiments with MO-A.
Table 1: Effect of MO-B on Cell Viability and Oxidative Stress Markers in H₂O₂-Treated HUVECs
| Treatment Group | Cell Viability (% of Control) | Intracellular ROS (Fluorescence Intensity) | MDA Level | SOD Activity |
| Control | 100% | Baseline | Baseline | Baseline |
| H₂O₂ (1000 µM) | Significantly Reduced | Significantly Increased | Significantly Increased | Significantly Decreased |
| H₂O₂ + MO-B (10 µM) | Increased vs. H₂O₂ | - | - | - |
| H₂O₂ + MO-B (20 µM) | Increased vs. H₂O₂ | - | - | - |
| H₂O₂ + MO-B (40 µM) | Significantly Increased vs. H₂O₂ | Significantly Reduced vs. H₂O₂ | - | - |
| H₂O₂ + MO-B (50 µM) | ~30% Increase vs. H₂O₂ | Significantly Reduced vs. H₂O₂ | - | - |
Data is qualitative/relative as presented in the source publication. MDA (Malondialdehyde) is a marker of lipid peroxidation. SOD (Superoxide Dismutase) is a key antioxidant enzyme.[4]
Table 2: Effect of MO-B on Apoptosis-Related Gene Expression in H₂O₂-Treated HUVECs
| Treatment Group | Bax mRNA Expression | Bcl-2 mRNA Expression | Caspase-3 mRNA Expression | p22phox mRNA Expression |
| Control | Baseline | Baseline | Baseline | Baseline |
| H₂O₂ (1000 µM) | Significantly Increased | Significantly Suppressed | Significantly Increased | Markedly Increased |
| H₂O₂ + MO-B (10 µM) | Significantly Downregulated | Significantly Increased | Significantly Inhibited | Significantly Reversed |
| H₂O₂ + MO-B (20 µM) | Significantly Downregulated | Significantly Increased | Significantly Inhibited | Significantly Reversed |
| H₂O₂ + MO-B (50 µM) | Significantly Downregulated | Significantly Increased | Significantly Inhibited | Significantly Reversed |
Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic. Caspase-3 is a key executioner caspase in apoptosis. p22phox is a subunit of NADPH oxidase, an enzyme involved in ROS generation.[4]
Experimental Protocols
HUVEC Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs), passages 5-12.
-
Culture Medium: Ham's F-12K Medium supplemented with 0.1 mg/mL Heparin, 0.03–0.05 mg/mL Endothelial Cell Growth Supplement (ECGS), 10% Fetal Bovine Serum (FBS), and 1% Penicillin/Streptomycin.[4]
-
Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO₂.
-
Sub-culturing: Passage cells every 2–3 days using 0.25% Trypsin-EDTA when they reach 80-90% confluence.
Cell Viability Assay (CCK-8)
This assay measures cell viability based on the dehydrogenase activity in living cells.[6][7][8]
-
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5x10³ cells/well and culture for 24 hours.[4]
-
Pre-treat the cells with varying concentrations of MO-A (e.g., 10, 20, 40, 50 µM) for 24 hours.
-
Induce cellular stress if required (e.g., with 1000 µM H₂O₂ for 1-6 hours).[4]
-
Discard the medium and add 100 µL of fresh medium containing 10% Cell Counting Kit-8 (CCK-8) solution to each well.[4]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Intracellular Reactive Oxygen Species (ROS) Quantification
This protocol uses the fluorescent probe 2′,7′-dichlorofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[4]
-
Procedure:
-
Seed HUVECs in 6-well plates at a density of 2x10⁵ cells/well and culture overnight.[4]
-
Treat cells with desired concentrations of MO-A for 24 hours, followed by an oxidative stimulus (e.g., 1000 µM H₂O₂ for 1 hour).[4]
-
Trypsinize the cells, wash with PBS, and incubate with 10 mmol/L DCFH-DA for 30 minutes at 37°C.[4]
-
Wash the cells twice with PBS.
-
Analyze the fluorescence intensity using a flow cytometer.
-
Oxidative Stress Marker Assays (MDA and SOD)
These assays quantify lipid peroxidation and the activity of a key antioxidant enzyme.
-
Procedure:
-
Seed HUVECs in 6-well plates at 2x10⁵ cells/well and culture overnight.[4]
-
Treat cells with MO-A for 24 hours, followed by stimulation with H₂O₂ (1000 µM) for 6 hours.[4]
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol for commercially available Malondialdehyde (MDA) and Superoxide Dismutase (SOD) assay kits.
-
Measure MDA levels and SOD activity according to the kit instructions.[4]
-
Apoptosis-Related Gene and Protein Expression
-
RT-qPCR for Gene Expression:
-
Culture and treat HUVECs in 6-well plates as described above.
-
Extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using SYBR Green master mix and specific primers for Bax, Bcl-2, Caspase-3, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
-
-
Western Blot for Protein Expression:
-
Culture and treat HUVECs as described.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, p22phox, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.
-
Cell Migration Assay (Wound Healing / Scratch Assay)
This assay assesses the ability of a sheet of cells to migrate and close a cell-free gap.[1][9][10]
-
Procedure:
-
Seed HUVECs in 12-well or 24-well plates and grow to 95-100% confluence.
-
Create a uniform, straight scratch across the center of the cell monolayer using a sterile 200 µL pipette tip.[1]
-
Gently wash the wells with PBS to remove detached cells and debris.
-
Replace with fresh, low-serum (e.g., 0.5-1% FBS) medium containing the vehicle control or different concentrations of MO-A.
-
Place the plate on a microscope stage with an environmental chamber (37°C, 5% CO₂).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for 24-48 hours.
-
Quantify the wound area at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.
-
Angiogenesis Assay (Tube Formation on Matrigel)
This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[3][11][12]
-
Procedure:
-
Thaw growth factor-reduced Matrigel on ice overnight. Pre-chill a 96-well plate at -20°C.
-
Pipette 50 µL of cold Matrigel into each well of the chilled 96-well plate, ensuring the bottom is evenly coated. Avoid bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.[12]
-
Harvest HUVECs and resuspend them in low-serum medium containing the vehicle control or different concentrations of MO-A.
-
Seed 1-2 x 10⁴ HUVECs onto the surface of the polymerized Matrigel.
-
Incubate at 37°C for 4-18 hours.
-
Observe the formation of tube-like networks using a phase-contrast microscope.
-
Capture images and quantify angiogenic parameters such as the number of nodes, number of branches, and total tube length using an angiogenesis analyzer tool in software like ImageJ.
-
Signaling Pathways and Mechanisms
Protective Mechanism of MO-B in HUVECs
Studies on Methylophiopogonanone B (MO-B) suggest it protects HUVECs from H₂O₂-induced apoptosis by inhibiting oxidative stress. This is achieved by reducing the expression of p22phox, a key subunit of the ROS-generating enzyme NADPH oxidase, and subsequently decreasing the expression of pro-apoptotic factors like Bax and Caspase-3.[4][5]
Potential Protective Mechanism of MO-A
While not demonstrated in HUVECs, research in H9C2 cardiomyocytes has shown that this compound (MO-A) protects against ischemia/reperfusion injury by activating the PI3K/Akt/eNOS signaling pathway.[1][2][13] This pathway is crucial for cell survival and nitric oxide (NO) production, a key mediator of endothelial function. This represents a plausible and important pathway to investigate for MO-A in HUVECs.
References
- 1. clyte.tech [clyte.tech]
- 2. A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 4. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 7. ptglab.com [ptglab.com]
- 8. apexbt.com [apexbt.com]
- 9. Scratch wound healing assay [bio-protocol.org]
- 10. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ibidi.com [ibidi.com]
- 12. corning.com [corning.com]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
Application Notes and Protocols for Assessing Methylophiopogonanone A's Effect on Lung Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylophiopogonanone A is a homoisoflavonoid found in Ophiopogon japonicus, a plant that has been investigated for its potential anti-cancer properties.[1][2] Extracts from Ophiopogon japonicus have demonstrated inhibitory effects on the growth of lung cancer cells, suggesting that its constituent compounds may have therapeutic potential.[2][3] While the precise mechanism of this compound on lung cancer cells is not fully elucidated, related compounds and extracts from its source plant have been shown to influence key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[1][4][5][6]
These application notes provide a detailed protocol for researchers to assess the efficacy and mechanism of action of this compound on various lung cancer cell lines. The protocol outlines methods for evaluating cell viability, induction of apoptosis, and the modulation of key signaling proteins.
Materials and Reagents
-
Cell Lines:
-
A549 (human lung adenocarcinoma)
-
NCI-H1299 (human non-small cell lung carcinoma)
-
BEAS-2B (normal human bronchial epithelial cells - as a control)
-
-
Reagents for Cell Culture:
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
-
Test Compound:
-
This compound (dissolved in DMSO to create a stock solution)
-
-
Reagents for Cell Viability Assay (MTT Assay):
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
-
Reagents for Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Annexin V-FITC Apoptosis Detection Kit
-
-
Reagents for Western Blot Analysis:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) Substrate
-
Experimental Protocols
Cell Culture and Maintenance
-
Culture all cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed the lung cancer cells (A549, NCI-H1299) and normal lung cells (BEAS-2B) into 96-well plates at a density of 5 x 10³ cells per well.[2]
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine.
-
Seed cells in 6-well plates and treat with this compound at selected concentrations (e.g., IC₅₀ and 2x IC₅₀ values determined from the MTT assay) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the impact of this compound on key signaling pathways.
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability (IC₅₀ values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| A549 | |||
| NCI-H1299 | |||
| BEAS-2B |
Table 2: Percentage of Apoptotic Cells after 48h Treatment
| Treatment | A549 (% Apoptosis) | NCI-H1299 (% Apoptosis) |
| Control (0 µM) | ||
| This compound (IC₅₀) | ||
| This compound (2x IC₅₀) |
Table 3: Relative Protein Expression Levels (Fold Change vs. Control)
| Protein | A549 (IC₅₀) | NCI-H1299 (IC₅₀) |
| p-Akt/Akt | ||
| Bcl-2/Bax | ||
| Cleaved Caspase-3 |
Visualizations
Experimental Workflow
Caption: Workflow for assessing the anti-cancer effects of this compound.
Proposed Signaling Pathway for Investigation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding the key compounds and mechanism of Shashen Maidong decoction in the treatment of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Multiple signaling pathways in the frontiers of lung cancer progression [frontiersin.org]
Synthesis of Methylophiopogonanone A: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of Methylophiopogonanone A for research purposes. It includes a comprehensive multi-step synthesis procedure, quantitative data, and a visualization of the compound's relevant signaling pathway.
This compound, a homoisoflavonoid found in the roots of Ophiopogon japonicus, has garnered significant interest in the scientific community for its potential therapeutic properties.[1][2] Research has highlighted its anti-oxidative and anti-inflammatory effects, as well as its cardioprotective capabilities.[3] These biological activities are primarily attributed to its modulation of the PI3K/Akt/eNOS signaling pathway, making it a valuable compound for further investigation in drug discovery and development.[3][4]
Synthetic Route Overview
The total synthesis of this compound can be achieved through a 9-step process starting from phloroglucinol, with a reported overall yield of 11.1%.[1] The synthesis involves key steps such as formylation, reduction, methylation, acylation, cyclization, and hydrogenation.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Diformylation | Phloroglucinol | 2,4-Diformylphloroglucinol | Vilsmeyer reagent (POCl₃, DMF), 1,4-dioxane, 0 °C to rt, overnight | 86 |
| 2 | Reduction | 2,4-Diformylphloroglucinol | 1,3,5-Trihydroxy-2,4-dimethylbenzene | NaBH₃CN, HCl, THF, rt, 3 h | 58 |
| 3 | Methylation | 1,3,5-Trihydroxy-2,4-dimethylbenzene | 1,3,5-Trimethoxy-2,4-dimethylbenzene | (CH₃)₂SO₄, K₂CO₃, acetone, rt, overnight | 82 |
| 4 | Acylation | 1,3,5-Trimethoxy-2,4-dimethylbenzene | 2-Hydroxy-4,6-dimethoxy-3,5-dimethylacetophenone | Ac₂O, BF₃·Et₂O, 90 °C, 1.5 h | 83 |
| 5 | Formylation & Cyclization | 2-Hydroxy-4,6-dimethoxy-3,5-dimethylacetophenone | 5,7-Dimethoxy-6,8-dimethylchromone | HCO₂Et, NaH, 0 °C, 3 h; then HCl/MeOH, rt, overnight | 93 |
| 6 | Demethylation | 5,7-Dimethoxy-6,8-dimethylchromone | 5,7-Dihydroxy-6,8-dimethylchromone | AlCl₃, benzene, reflux, 3 h | 97 |
| 7 | Hydrogenation | 5,7-Dihydroxy-6,8-dimethylchromone | 5,7-Dihydroxy-6,8-dimethylchroman-4-one | H₂, 10% Pd/C, acetone/MeOH, rt, overnight | 99 |
| 8 | Condensation | 5,7-Dihydroxy-6,8-dimethylchroman-4-one | Dehydrothis compound | Piperonal, HCl/EtOH, 90 °C, 1 h | 61 |
| 9 | Hydrogenation | Dehydrothis compound | This compound | H₂, 10% Pd/C, acetone, rt, overnight | 60 |
Experimental Protocols
The following are detailed protocols for each step in the synthesis of this compound.
Step 1: Synthesis of 2,4-Diformylphloroglucinol
-
To a stirred solution of N,N-dimethylformamide (DMF, 1.56 mL, 20 mmol) at 0 °C under an argon atmosphere, add phosphorus oxychloride (POCl₃, 1.92 mL, 20 mmol) dropwise.
-
Stir the mixture at room temperature for 30 minutes to form the Vilsmeyer reagent.
-
Dilute the Vilsmeyer reagent with anhydrous 1,4-dioxane (3 mL).
-
In a separate flask, dissolve phloroglucinol (1.0 g, 7.9 mmol) in anhydrous 1,4-dioxane (5 mL) under an argon atmosphere and cool to 0 °C.
-
Add the diluted Vilsmeyer reagent dropwise to the phloroglucinol solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
Quench the reaction by adding water and stir for 3 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry to yield 2,4-diformylphloroglucinol as a solid.
Step 2: Synthesis of 1,3,5-Trihydroxy-2,4-dimethylbenzene
-
To a solution of 2,4-diformylphloroglucinol in tetrahydrofuran (THF), add sodium cyanoborohydride (NaBH₃CN).
-
Acidify the mixture with hydrochloric acid (HCl).
-
Stir the reaction at room temperature for 3 hours.
-
After the reaction is complete, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by silica gel column chromatography to obtain 1,3,5-trihydroxy-2,4-dimethylbenzene.
Step 3: Synthesis of 1,3,5-Trimethoxy-2,4-dimethylbenzene
-
Dissolve 1,3,5-trihydroxy-2,4-dimethylbenzene (0.5 g, 3.25 mmol) in anhydrous acetone (10 mL).
-
Add potassium carbonate (K₂CO₃, 2.7 g, 20 mmol) to the solution.
-
Add dimethyl sulfate ((CH₃)₂SO₄, 2.0 mL, 21 mmol) dropwise to the mixture under an argon atmosphere.
-
Stir the reaction overnight at room temperature.
-
Filter the mixture and concentrate the filtrate to dryness.
-
Purify the residue by silica gel column chromatography (hexane:ethyl acetate = 9:1) to yield 1,3,5-trimethoxy-2,4-dimethylbenzene.
Step 4: Synthesis of 2-Hydroxy-4,6-dimethoxy-3,5-dimethylacetophenone
-
To a mixture of 1,3,5-trimethoxy-2,4-dimethylbenzene (0.36 g, 1.8 mmol) and acetic anhydride (1.0 mL, 11 mmol), add boron trifluoride diethyl etherate (BF₃·Et₂O, 0.50 mL, 4.0 mmol) dropwise at 0 °C under an argon atmosphere.
-
Heat the mixture to 90 °C and stir for 1.5 hours.
-
Cool the reaction to room temperature and continue stirring overnight.
-
Add water (12 mL) and stir for 1 hour.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer, dry over anhydrous Na₂SO₄, and concentrate to dryness.
-
Purify the residue by silica gel column chromatography to obtain 2-hydroxy-4,6-dimethoxy-3,5-dimethylacetophenone.
Step 5: Synthesis of 5,7-Dimethoxy-6,8-dimethylchromone
-
To a suspension of sodium hydride (NaH) in a suitable solvent, add a solution of 2-hydroxy-4,6-dimethoxy-3,5-dimethylacetophenone and ethyl formate at 0 °C.
-
Stir the reaction for 3 hours at 0 °C.
-
Treat the reaction mixture with a solution of HCl in methanol and stir overnight at room temperature.
-
Perform an aqueous work-up and extract the product.
-
Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 3:2) to yield 5,7-dimethoxy-6,8-dimethylchromone.
Step 6: Synthesis of 5,7-Dihydroxy-6,8-dimethylchromone
-
Dissolve 5,7-dimethoxy-6,8-dimethylchromone (0.42 g, 1.8 mmol) in dry benzene.
-
Add anhydrous aluminum chloride (AlCl₃, 2.0 g, 15 mmol) under an argon atmosphere.
-
Reflux the mixture at 90 °C for 3 hours.
-
Concentrate the mixture and add 2M HCl at 0 °C.
-
Stir for 2 hours and collect the precipitate by filtration.
-
Recrystallize the product from methanol-water to obtain 5,7-dihydroxy-6,8-dimethylchromone.
Step 7: Synthesis of 5,7-Dihydroxy-6,8-dimethylchroman-4-one
-
In a flask, combine 5,7-dihydroxy-6,8-dimethylchromone (0.11 g, 0.5 mmol) and 10% palladium on carbon (Pd/C, 80 mg) in a mixture of acetone (15 mL) and methanol (5 mL).
-
Stir the mixture overnight under a hydrogen atmosphere.
-
Filter the reaction mixture and concentrate the filtrate to dryness to obtain 5,7-dihydroxy-6,8-dimethylchroman-4-one.
Step 8: Synthesis of Dehydrothis compound
-
To a solution of 5,7-dihydroxy-6,8-dimethylchroman-4-one (0.10 g, 0.5 mmol) and piperonal (0.20 g, 1.3 mmol) in ethanol (10 mL), bubble hydrogen chloride gas for 1 hour at 90 °C.
-
Concentrate the mixture and purify the residue by silica gel column chromatography (hexane:acetone = 9:1) to yield dehydrothis compound.
Step 9: Synthesis of this compound
-
Combine dehydrothis compound (50 mg, 0.15 mmol) and 10% Pd/C (50 mg) in acetone (10 mL).
-
Stir the mixture overnight under a hydrogen atmosphere.
-
Filter the reaction mixture and concentrate the filtrate to dryness to obtain this compound as a colorless amorphous powder.
Signaling Pathway and Experimental Workflow
This compound exerts its cardioprotective effects by activating the PI3K/Akt/eNOS signaling pathway. This leads to the production of nitric oxide (NO), which in turn inhibits apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting caspase-3 activity.
Caption: Synthetic workflow for this compound.
Caption: PI3K/Akt/eNOS signaling pathway activated by this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. This compound suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Methylophiopogonanone A Stock Solutions for In Vitro Experiments
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylophiopogonanone A is a homoisoflavonoid predominantly found in Ophiopogon japonicus and is recognized for its anti-inflammatory and anti-oxidative properties.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro studies investigating its biological activities. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈O₆ | [3] |
| Molecular Weight | 342.34 g/mol | [1][2] |
| CAS Number | 74805-92-8 | [1][3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [4] |
| Solubility (at 25°C) | ||
| DMSO | ≥ 100 mg/mL (292.11 mM) with sonication | [1][5] |
| DMF | 30 mg/mL | [4] |
| Ethanol | 1 mg/mL | [4] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | [2] |
| Storage of Solid | 4°C, protect from light | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [1] |
Experimental Protocols
Materials and Equipment:
-
This compound powder
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Preparation: Before handling, allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Weighing: Accurately weigh a desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.42 mg of the compound.
-
Dissolution:
-
Add the appropriate volume of high-purity DMSO to the vial containing the powder. For 3.42 mg, add 1 mL of DMSO.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a bath sonicator for 5-10 minutes.[1][5] Visually inspect the solution to ensure it is clear and free of particulates. Note: The use of newly opened DMSO is recommended as it is hygroscopic, and absorbed water can impact solubility.[1]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes or cryovials.[1]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Always protect the solutions from light.[1]
-
Preparation of Working Solutions:
For cell-based assays, the high concentration of DMSO in the stock solution may be toxic to cells. It is crucial to dilute the stock solution to the final desired experimental concentration using a suitable cell culture medium. The final concentration of DMSO in the culture medium should typically not exceed 0.1-0.5% to minimize solvent-induced artifacts. For instance, a 1:1000 dilution of a 10 mM stock solution in cell culture medium will result in a final concentration of 10 µM this compound with 0.1% DMSO.
Diagrams
Caption: Workflow for preparing this compound stock solutions.
References
Application Notes and Protocols for Testing Methylophiopogonanone A in Animal Models of Myocardial Ischemia-Reperfusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial ischemia-reperfusion (I/R) injury is a critical area of cardiovascular research, representing the tissue damage that occurs when blood supply is restored to the heart after a period of ischemia. While reperfusion is essential for salvaging ischemic tissue, it can paradoxically trigger a cascade of detrimental events, including inflammation, oxidative stress, and apoptosis, ultimately leading to further myocardial damage. Methylophiopogonanone A (MO-A), a homoisoflavonoid derived from the tuber root of Ophiopogon japonicus, has demonstrated significant cardioprotective effects in preclinical studies.[1][2] This document provides detailed application notes and protocols for utilizing animal models of myocardial I/R to test the efficacy of MO-A.
Animal Model: Myocardial Ischemia-Reperfusion via LAD Coronary Artery Ligation
The most common and well-established animal model for studying myocardial I/R injury involves the temporary ligation of the left anterior descending (LAD) coronary artery.[3][4][5] This procedure mimics the clinical scenario of an acute myocardial infarction followed by reperfusion therapy.
Experimental Workflow
Caption: Experimental workflow for myocardial I/R and MO-A testing.
Detailed Experimental Protocols
Animal Preparation and Drug Administration
-
Animals: Male Wistar rats (200-250 g) are commonly used.[6] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).[6]
-
This compound (MO-A) Administration: Based on effective preclinical studies, MO-A can be administered orally (p.o.) at a dose of 10 mg/kg/day for a pre-treatment period of two weeks prior to the induction of I/R.[1][2] A vehicle control group (e.g., saline or appropriate solvent) should be included.
Surgical Protocol for LAD Ligation and Reperfusion
-
Anesthesia and Intubation:
-
Anesthetize the rat with an intraperitoneal (i.p.) injection of a ketamine (e.g., 80 mg/kg) and xylazine (e.g., 12 mg/kg) cocktail.[3]
-
Place the anesthetized rat in a supine position on a heating pad to maintain body temperature.
-
Perform endotracheal intubation using an otoscope for visualization and connect the animal to a small animal ventilator.[3]
-
-
Thoracotomy and Exposure of the Heart:
-
LAD Ligation:
-
The LAD coronary artery is typically visible as a vessel running down the anterior wall of the left ventricle.
-
Pass a 6-0 or 7-0 silk suture under the LAD, approximately 2-3 mm from its origin.
-
Create a snare by passing one end of the suture through a small piece of polyethylene tubing.
-
Induce ischemia by tightening the snare to occlude the LAD. Successful occlusion is confirmed by the observation of myocardial blanching (paleness) in the area at risk.
-
Maintain the occlusion for the desired ischemic period (e.g., 30-60 minutes).
-
-
Reperfusion:
-
After the ischemic period, release the snare to allow blood flow to return to the previously occluded vessel. Reperfusion is visually confirmed by the return of color to the myocardium.
-
The duration of the reperfusion period can vary depending on the study endpoints (e.g., 24 hours for acute injury assessment, or longer for remodeling studies).
-
-
Closure and Post-operative Care:
-
Close the chest cavity in layers.
-
Evacuate any remaining air from the thoracic cavity to prevent pneumothorax.
-
Close the skin incision with sutures or wound clips.
-
Administer analgesics as per IACUC guidelines for post-operative pain management.
-
Monitor the animal closely during recovery.
-
Assessment of Cardioprotective Effects
-
Perform transthoracic echocardiography on anesthetized animals at a designated time point post-reperfusion (e.g., 24 or 72 hours).
-
Obtain M-mode and two-dimensional images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate key cardiac function parameters such as Ejection Fraction (EF) and Fractional Shortening (FS).
-
Collect blood samples at the end of the reperfusion period.
-
Centrifuge the blood to obtain serum and store at -80°C until analysis.
-
Measure the serum levels of cardiac injury biomarkers using commercially available ELISA kits. Key markers include:
-
Infarct Size Measurement:
-
At the end of the experiment, euthanize the animals and excise the hearts.
-
Slice the ventricles into 2-mm thick transverse sections.
-
Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes.
-
TTC stains viable myocardium red, while the infarcted area remains pale.
-
Image the stained sections and quantify the infarct size as a percentage of the area at risk or the total ventricular area using image analysis software.
-
-
Apoptosis Assessment (TUNEL Staining):
-
Fix heart tissue sections in 4% paraformaldehyde and embed in paraffin.
-
Perform Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) staining according to the manufacturer's protocol to detect apoptotic cells.[12][13][14][15]
-
Counterstain with a nuclear stain (e.g., DAPI) to visualize all cell nuclei.
-
Quantify the apoptotic index by counting the number of TUNEL-positive nuclei and expressing it as a percentage of the total number of nuclei in the ischemic area.[14]
-
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes based on preclinical studies of this compound in myocardial I/R models.
Table 1: Effect of this compound on Cardiac Function
| Group | Ejection Fraction (%) | Fractional Shortening (%) |
| Sham | ~75-85 | ~45-55 |
| I/R + Vehicle | ~43.9 ± 5.8 | ~26.6 ± 1.5 |
| I/R + MO-A (10 mg/kg) | ~62.1 ± 4.1 | ~41.6 ± 1.8 |
| *Data presented as mean ± SD. p < 0.05 compared to I/R + Vehicle group. Data adapted from a study in mice.[1] |
Table 2: Effect of this compound on Myocardial Infarct Size and Apoptosis
| Group | Infarct Size (% of AAR) | Apoptotic Index (%) |
| Sham | 0 | <1 |
| I/R + Vehicle | ~45-55 | ~30-40 |
| I/R + MO-A (10 mg/kg) | ~15-25 | ~10-20 |
| Data presented as a percentage reduction. MO-A has been shown to reduce infarct size by approximately 60.7% and myocardial apoptosis by 56.8%.[1][2] AAR: Area at Risk. |
Table 3: Expected Changes in Biochemical Markers
| Group | CK-MB (U/L) | cTnI (ng/mL) |
| Sham | Baseline | Baseline |
| I/R + Vehicle | Significantly Elevated | Significantly Elevated |
| I/R + MO-A (10 mg/kg) | Reduced Elevation | Reduced Elevation |
| *Qualitative expected outcome based on the known cardioprotective effects of MO-A. |
Proposed Signaling Pathway of this compound
This compound is believed to exert its cardioprotective effects by activating the PI3K/Akt/eNOS signaling pathway.[1][2] This pathway is a key regulator of cell survival and apoptosis.
References
- 1. This compound suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Left Anterior Descending Coronary Artery Ligation for Ischemia-reperfusion Research: Model Improvement via Technical Modifications and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Association of cardiac troponin, CK-MB, and postoperative myocardial ischemia with long-term survival after major vascular surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thaiscience.info [thaiscience.info]
- 10. clsjournal.ascls.org [clsjournal.ascls.org]
- 11. Troponin-positive, CK-MB-negative acute myocardial infarction: clinical, electrocardiographic and angiographic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Assessing the Effect of Methylophiopogonanone A on Drug Transporter Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Methylophiopogonanone A, a homoisoflavonoid isolated from the roots of Ophiopogon japonicus, has demonstrated various biological activities. Understanding the interaction of novel compounds with drug transporter proteins is a critical step in drug development, as these transporters significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This document provides detailed application notes and protocols for assessing the effect of this compound on key drug transporter proteins, including P-glycoprotein (P-gp/MDR1), Breast Cancer Resistance Protein (BCRP), and Organic Anion-Transporting Polypeptide 1B1 (OATP1B1).
The ATP-binding cassette (ABC) transporters, such as P-gp and BCRP, are efflux pumps that actively transport a wide variety of substrates out of cells, contributing to multidrug resistance in cancer and limiting drug penetration into tissues like the brain.[1][2] In contrast, solute carrier (SLC) transporters like OATP1B1 facilitate the uptake of drugs into cells, particularly in the liver, playing a crucial role in drug clearance.
While direct experimental data on the interaction of this compound with P-gp and BCRP is not extensively available, its classification as a homoisoflavonoid suggests potential interactions, as flavonoids are known to modulate the activity of ABC transporters.[3][4] Notably, this compound has been shown to modulate OATP1B1 activity.
These protocols provide a framework for the in vitro evaluation of this compound as a potential inhibitor or substrate of these key transporters.
Data Presentation: Quantitative Analysis of this compound Interaction with Drug Transporters
The following table summarizes the known quantitative data for the effect of this compound on a key drug transporter protein. This table should be expanded as further experimental data becomes available for other transporters.
| Transporter | Test System | Substrate | Parameter | Value | Reference |
| OATP1B1 | HEK293T cells | Rosuvastatin | EC₅₀ | 11.33 µM | --INVALID-LINK-- |
| OATP1B1 | HEK293T cells | Atorvastatin | EC₅₀ | 6 µM | --INVALID-LINK-- |
EC₅₀ (Half maximal effective concentration): The concentration of this compound that induces a response halfway between the baseline and maximum after a specified exposure time. In this context, it represents the concentration that results in a 50% increase in the uptake of the substrate.
Experimental Protocols
P-glycoprotein (P-gp/MDR1) Inhibition Assessment: Calcein AM Accumulation Assay
This assay determines the ability of this compound to inhibit the efflux activity of P-gp by measuring the intracellular accumulation of a fluorescent P-gp substrate, Calcein AM.[1]
Materials:
-
P-gp overexpressing cells (e.g., MDCKII-MDR1) and parental control cells (e.g., MDCKII).
-
96-well, black, clear-bottom cell culture plates.
-
Calcein AM stock solution (1 mM in DMSO).
-
This compound.
-
Verapamil (positive control inhibitor).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate at an appropriate density and culture until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of this compound and Verapamil in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Wash the cells twice with pre-warmed assay buffer. Add the different concentrations of this compound, Verapamil, or vehicle control to the wells and pre-incubate at 37°C for 30 minutes.
-
Substrate Addition: Add Calcein AM to each well to a final concentration of 0.5 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Wash the cells three times with ice-cold assay buffer to remove extracellular Calcein AM. Measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).
-
Data Analysis: Subtract the background fluorescence from the parental cells. Calculate the percent inhibition of P-gp activity by comparing the fluorescence in the presence of this compound to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
BCRP Inhibition Assessment: Vesicular Transport Assay
This assay directly measures the ability of this compound to inhibit the transport of a known BCRP substrate into membrane vesicles overexpressing BCRP.[5][6]
Materials:
-
Membrane vesicles from cells overexpressing human BCRP (and control vesicles).
-
Known radiolabeled BCRP substrate (e.g., [³H]-Estrone-3-sulfate).
-
This compound.
-
Ko143 (a potent and specific BCRP inhibitor, as a positive control).
-
Vesicle transport buffer.
-
ATP and AMP solutions.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, pre-warm the BCRP-expressing membrane vesicles (5-10 µg of protein per well) at 37°C for 5-10 minutes.
-
Compound Addition: Add various concentrations of this compound, Ko143, or vehicle control to the vesicles.
-
Substrate Addition: Add the radiolabeled BCRP substrate to the wells.
-
Initiation of Transport: Start the transport reaction by adding ATP (typically 4 mM final concentration) to one set of wells and AMP (as a negative control for ATP-dependent transport) to another set.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the reaction medium.
-
Quantification: Wash the filters with ice-cold wash buffer. After drying, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing wells from the ATP-containing wells. Determine the percent inhibition by comparing the transport in the presence of this compound to the vehicle control. Calculate the IC₅₀ value from the dose-response curve.
P-gp/BCRP ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the transporter, which is coupled to substrate transport. An interaction of a compound with the transporter can either stimulate or inhibit its basal ATPase activity.[1]
Materials:
-
Commercially available membrane preparations from cells overexpressing human P-gp or BCRP.
-
This compound.
-
Verapamil (for P-gp) or sulfasalazine (for BCRP) as known substrates/stimulators.
-
Sodium orthovanadate (a general ATPase inhibitor).
-
ATP solution.
-
Reagents for detecting inorganic phosphate (Pi), often a colorimetric reagent like malachite green.
-
96-well microplate.
-
Microplate reader for absorbance measurement.
Procedure:
-
Reaction Setup: In a 96-well plate, add the transporter membranes (5-10 µg of protein per well).
-
Compound Addition: Add various concentrations of this compound. Include a vehicle control, a positive control stimulator (e.g., verapamil for P-gp), and a control with sodium orthovanadate to determine non-transporter specific ATPase activity.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Add ATP (typically 3-5 mM final concentration) to each well to start the reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 20-40 minutes) to allow for ATP hydrolysis.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate. Determine the effect of this compound on the basal and substrate-stimulated ATPase activity. A stimulation of ATPase activity suggests that this compound may be a substrate, while inhibition of substrate-stimulated activity indicates an inhibitory interaction.
Visualizations
Caption: General experimental workflow for assessing transporter inhibition.
Caption: Simplified signaling pathways regulating P-gp expression.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Modulation of the activity of ABC transporters (P-glycoprotein, MRP2, BCRP) by flavonoids and drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of Isoflavones with the BCRP/ABCG2 Drug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Novel inhibitors of breast cancer resistance protein (BCRP, ABCG2) among marketed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Interaction of Isoflavones with the BCRP/ABCG2 Drug Transporter. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Improving the solubility of Methylophiopogonanone A for in vivo studies
<
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Methylophiopogonanone A (MOA) for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MOA) and why is its solubility a concern for in vivo research?
This compound is a homoisoflavonoid, a type of natural product isolated from the roots of Ophiopogon japonicus.[1][2] It has demonstrated a range of biological activities, including antioxidative, anti-inflammatory, and cardioprotective effects.[1][3] Like many flavonoids, MOA is a lipophilic molecule with poor water solubility, which presents a significant hurdle for achieving adequate bioavailability and therapeutic concentrations in animal models.[4][5][6][7] This necessitates the use of specialized formulation strategies to ensure it remains dissolved in a physiologically compatible vehicle for administration.
Q2: What is the known solubility of MOA in common laboratory solvents?
Published data provides a baseline for MOA's solubility in several organic solvents. However, its aqueous solubility is very low, requiring solubilization aids for in vivo preparations.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
|---|---|---|
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [1] |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Ethanol | 1 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [1] |
| 20% SBE-β-CD in Saline | ≥ 2.5 mg/mL | [3] |
Note: PBS (Phosphate-Buffered Saline), SBE-β-CD (Sulfobutylether-β-cyclodextrin)
Q3: What are the primary strategies to improve the solubility of MOA for animal studies?
Several well-established techniques can be employed to enhance the solubility of poorly water-soluble compounds like MOA. The most common and effective methods for preclinical in vivo studies include:
-
Co-solvent Systems: Using a mixture of a primary organic solvent (like DMSO) with a water-miscible co-solvent (like polyethylene glycol) and an aqueous buffer.[8][9][10]
-
Cyclodextrin Complexation: Encapsulating the MOA molecule within a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin or Sulfobutylether-β-cyclodextrin) to form a water-soluble inclusion complex.[4][7][11]
-
Surfactant-based Formulations: Using surfactants (e.g., Tween® 80, Cremophor® EL) to form micelles that can solubilize the hydrophobic MOA molecule.[10]
-
Nanoparticle Formulations: Encapsulating MOA into polymeric nanoparticles to improve its solubility and delivery characteristics.[12][13]
Troubleshooting Guide
Problem: My MOA precipitates out of the vehicle after I add the aqueous component.
This is a common issue indicating that the solubility limit of MOA in the final formulation has been exceeded.[8]
-
Solution 1: Optimize Co-solvent Ratios. The order and rate of mixing are critical. Always add the aqueous phase (saline or PBS) slowly to the organic solvent/MOA mixture while vortexing continuously to avoid rapid precipitation.[8][14] Try adjusting the ratio of the organic co-solvents (e.g., increase the percentage of PEG400 relative to DMSO).
-
Solution 2: Increase Solubilizer Concentration. Incrementally increase the concentration of your primary solubilizing agent. For example, if using a cyclodextrin, try preparing a higher concentration solution (e.g., from 20% to 40% w/v HP-β-CD), being mindful of the maximum tolerated concentration for your animal model.[8]
-
Solution 3: Check the pH. Ensure the final pH of your formulation is compatible with your compound's stability and solubility.
-
Solution 4: Add a Surfactant. A small amount of a non-ionic surfactant, such as Tween® 80 (e.g., 5-10% of the total volume), can help stabilize the formulation and prevent precipitation.[15]
Problem: The required dose of MOA is too high for the maximum tolerated volume of the chosen solvent system.
This indicates a need for a more efficient solubilization strategy to achieve a higher drug concentration.
-
Solution 1: Switch to a Cyclodextrin-based Formulation. Cyclodextrins, particularly chemically modified ones like HP-β-CD and SBE-β-CD, can dramatically increase the aqueous solubility of flavonoids, often achieving higher concentrations than co-solvent systems alone.[4][5] For example, SBE-β-CD has been used to achieve an MOA concentration of at least 2.5 mg/mL.[3]
-
Solution 2: Explore Ternary Complexes. A combination of methods can be more effective. A ternary complex involving MOA, a cyclodextrin, and a hydrophilic polymer can further enhance solubility.[8]
-
Solution 3: Consider Nanoparticle Formulation. If resources and expertise are available, formulating MOA into nanoparticles can significantly increase drug loading and stability in an aqueous suspension.[13]
Problem: I am observing toxicity or adverse effects in my animals that may be related to the vehicle.
Vehicle-induced toxicity can confound experimental results. It is crucial to use the lowest effective concentration of organic solvents.
-
Solution 1: Reduce DMSO Concentration. The final concentration of DMSO in the administered formulation should ideally be kept below 10%, and often much lower (e.g., <1-5%), to minimize toxicity.[16]
-
Solution 2: Use Safer Co-solvents. Replace or supplement DMSO with less toxic, water-miscible solvents like polyethylene glycols (PEG300, PEG400) or propylene glycol.[10][16]
-
Solution 3: Utilize Cyclodextrins. Cyclodextrin formulations are generally well-tolerated and provide a robust alternative to high concentrations of organic solvents for intravenous or intraperitoneal administration.[7]
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a common co-solvent system for in vivo studies, such as one consisting of DMSO:PEG400:Saline.
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Initial Dissolution: Add the smallest necessary volume of DMSO to completely dissolve the MOA powder. Use a vortex mixer or brief sonication to aid dissolution.
-
Add Co-solvent: To the MOA/DMSO solution, add the required volume of PEG400. Vortex until the solution is clear and homogenous. A common starting ratio is 1 part DMSO to 4 parts PEG400.
-
Final Aqueous Dilution: While vortexing vigorously, add the final volume of sterile saline or PBS dropwise to the organic mixture. The slow, dropwise addition is critical to prevent the compound from precipitating.[8][14]
-
Final Inspection: Inspect the final solution for any signs of cloudiness or precipitation. If the solution remains clear, it is ready for administration. The final vehicle composition might be, for example, 10% DMSO, 40% PEG400, and 50% Saline.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
This protocol describes the preparation of a formulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and effective choice for flavonoids.[4]
-
Prepare Cyclodextrin Vehicle: Prepare the desired concentration of HP-β-CD in sterile water or saline (e.g., 20-40% w/v). Stir the solution on a magnetic stir plate until the HP-β-CD is fully dissolved and the solution is perfectly clear.
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Add Compound to Vehicle: Add the powdered MOA directly to the pre-made cyclodextrin solution.
-
Facilitate Complexation: Stir or shake the mixture vigorously for several hours (a minimum of 4 hours, but up to 24 hours can be beneficial) at room temperature or a slightly elevated temperature (e.g., 37-40°C).[8] Sonication in a bath sonicator can also be used to accelerate the complexation process.
-
Final Preparation: After the complexation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles and ensure sterility. The resulting clear solution is ready for administration.
Visualizations
Caption: Troubleshooting workflow for solubilizing this compound.
Caption: Relationship of components in common formulation strategies.
Caption: Simplified signaling pathway for MOA in lipid metabolism.[17]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. cyclodextrinnews.com [cyclodextrinnews.com]
- 6. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. seejph.com [seejph.com]
- 13. Formulation and Optimization of Polymeric Nanoparticles for Intranasal Delivery of Lorazepam Using Box-Behnken Design: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Methylophiopogonanone A delivery for enhanced bioavailability
Welcome to the technical support center for the optimization of Methylophiopogonanone A (MOA) delivery systems. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the bioavailability of MOA in your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and handling of this compound.
Q1: What are the main challenges in formulating this compound for oral delivery?
A1: The primary challenges in formulating MOA for oral delivery stem from its low aqueous solubility and poor permeability, which are common issues for hydrophobic flavonoids.[1][2] These characteristics lead to low oral bioavailability, estimated to be around 24.5% in rats, limiting its therapeutic efficacy.[3] Overcoming these hurdles requires advanced formulation strategies to enhance its dissolution and absorption in the gastrointestinal tract.
Q2: What are the most promising strategies to enhance the bioavailability of MOA?
A2: Nanoparticle- and liposome-based delivery systems are two of the most promising approaches for improving the oral bioavailability of poorly soluble drugs like MOA.[1][4] These systems can increase the surface area for dissolution, protect the drug from degradation in the gastrointestinal tract, and improve its absorption across the intestinal epithelium.
Q3: How do I choose between a nanoparticle and a liposomal formulation for MOA?
A3: The choice depends on your specific research goals.
-
Nanoparticles , particularly polymeric nanoparticles, can offer controlled release profiles and are generally robust.[4] Methods like nanoprecipitation are straightforward for encapsulating hydrophobic drugs.[4][5]
-
Liposomes , being composed of phospholipids, are biocompatible and can encapsulate both hydrophobic and hydrophilic compounds.[6][7] The thin-film hydration method is a common and effective technique for preparing liposomes.[8][9]
Q4: What are the critical quality attributes to consider when developing an MOA delivery system?
A4: Key quality attributes include:
-
Particle Size and Polydispersity Index (PDI): Smaller particle sizes generally lead to a larger surface area and better absorption. A low PDI indicates a uniform particle size distribution, which is crucial for consistent performance.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): High %EE and %DL are desirable to ensure a therapeutically relevant dose can be delivered.
-
Zeta Potential: This measurement indicates the surface charge of the particles and is a key predictor of the stability of the colloidal dispersion. Higher absolute zeta potential values generally lead to greater stability.
-
In Vitro Drug Release Profile: This helps in understanding the release kinetics of MOA from the delivery system.
-
Stability: The formulation should be stable under storage conditions, with no significant changes in particle size, encapsulation efficiency, or drug degradation.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the development of MOA delivery systems.
Troubleshooting Nanoparticle Formulations
| Issue | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency (%EE) | 1. Poor miscibility of MOA in the polymer matrix. 2. Drug leakage into the external phase during formulation. 3. Inappropriate drug-to-polymer ratio. | 1. Select a polymer with good affinity for hydrophobic drugs (e.g., PLGA, PCL). 2. Increase the viscosity of the aqueous phase (e.g., by adding a stabilizer like PVA) to slow drug diffusion. 3. Optimize the drug-to-polymer ratio by testing a range of concentrations. [10] |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Aggregation of nanoparticles. 2. Suboptimal formulation parameters (e.g., stirring rate, solvent/antisolvent ratio). | 1. Optimize the concentration of the stabilizer (e.g., PVA, Poloxamer 188). 2. Adjust the stirring speed and the rate of addition of the organic phase to the aqueous phase during nanoprecipitation. [11] |
| Instability During Storage (Aggregation, Precipitation) | 1. Insufficient surface charge leading to particle aggregation. 2. Degradation of the polymer or drug. | 1. Ensure an optimal zeta potential by adjusting the pH or adding charged polymers. 2. Store the formulation at an appropriate temperature (e.g., 4°C) and protect from light. Consider lyophilization for long-term storage. |
Troubleshooting Liposomal Formulations
| Issue | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency (%EE) | 1. Poor partitioning of MOA into the lipid bilayer. 2. Leakage of MOA during the formulation process. | 1. Optimize the lipid composition. The inclusion of cholesterol can improve bilayer stability and drug retention. [6] 2. Ensure the hydration temperature is above the phase transition temperature of the lipids. [6] |
| Liposome Aggregation | 1. Insufficient electrostatic or steric repulsion between vesicles. 2. Presence of divalent cations. | 1. Incorporate charged lipids (e.g., DSPG) to increase electrostatic repulsion. Add a PEGylated lipid to provide steric hindrance. [7] 2. Use a chelating agent like EDTA in the hydration buffer to remove divalent cations. [7] |
| Variability in Particle Size | 1. Incomplete hydration of the lipid film. 2. Inefficient size reduction method. | 1. Ensure the lipid film is thin and evenly distributed before hydration. 2. Use extrusion through polycarbonate membranes with a defined pore size for a more uniform size distribution. [6] |
III. Experimental Protocols
Protocol 1: Preparation of MOA-Loaded Polymeric Nanoparticles by Nanoprecipitation
Materials:
-
This compound (MOA)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) (stabilizer)
-
Deionized water (aqueous phase)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of MOA and PLGA in acetone. For example, 20 mg of MOA and 100 mg of PLGA in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 600 rpm).
-
Solvent Evaporation: Continue stirring the resulting nano-suspension at room temperature for at least 4 hours to allow for the complete evaporation of acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove unencapsulated MOA and excess PVA. Repeat the centrifugation and washing steps twice.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water for immediate use or lyophilize for long-term storage.
Protocol 2: Preparation of MOA-Loaded Liposomes by Thin-Film Hydration
Materials:
-
This compound (MOA)
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform and Methanol (2:1, v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve a specific amount of MOA, SPC, and cholesterol in a chloroform:methanol mixture in a round-bottom flask. For example, 10 mg of MOA, 100 mg of SPC, and 30 mg of cholesterol.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the extruder 11-21 times.[6]
IV. Data Presentation
The following tables present hypothetical quantitative data for MOA-loaded nanoparticles and liposomes, based on typical results for similar hydrophobic flavonoids. These tables are intended to serve as a benchmark for your experiments.
Table 1: Physicochemical Properties of MOA-Loaded Nanoparticles and Liposomes
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| MOA-Nanoparticles | 150 ± 10 | 0.15 ± 0.05 | -25 ± 5 | 85 ± 5 | 8.0 ± 1.0 |
| MOA-Liposomes | 120 ± 15 | 0.20 ± 0.05 | -30 ± 5 | 75 ± 7 | 5.0 ± 0.8 |
Table 2: In Vitro Release of MOA from Nanoparticles and Liposomes in PBS (pH 7.4)
| Time (hours) | Cumulative Release (%) - Nanoparticles | Cumulative Release (%) - Liposomes |
| 1 | 15 ± 2 | 20 ± 3 |
| 2 | 28 ± 3 | 35 ± 4 |
| 4 | 45 ± 4 | 55 ± 5 |
| 8 | 65 ± 5 | 75 ± 6 |
| 12 | 80 ± 6 | 90 ± 5 |
| 24 | 95 ± 5 | >95 |
Table 3: Pharmacokinetic Parameters of MOA Formulations after Oral Administration in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Free MOA | 150 ± 30 | 2.0 ± 0.5 | 800 ± 150 | 100 |
| MOA-Nanoparticles | 450 ± 50 | 4.0 ± 0.5 | 3200 ± 400 | 400 |
| MOA-Liposomes | 400 ± 60 | 3.0 ± 0.5 | 2800 ± 350 | 350 |
V. Visualization of Signaling Pathways and Workflows
Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways.
Caption: PI3K/Akt/eNOS signaling pathway activated by MOA.
Caption: Potential inhibition of the NF-κB pathway by MOA.
Caption: Postulated modulation of the MAPK pathway by MOA.
Experimental Workflows
Caption: Workflow for MOA-loaded nanoparticle preparation.
Caption: Workflow for MOA-loaded liposome preparation.
References
- 1. agronomy.lsu.edu [agronomy.lsu.edu]
- 2. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 3. A Validated Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of this compound in Rat Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Modifications to the Conventional Nanoprecipitation Technique: An Approach to Fabricate Narrow Sized Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Methylophiopogonanone A in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methylophiopogonanone A (MOA) in DMSO and other solvents.
Stability of this compound in Solution
While specific quantitative degradation kinetics for this compound in various solvents are not extensively published, the following table summarizes the recommended storage conditions for stock solutions prepared in DMSO based on information from multiple suppliers.[1][2] Adherence to these guidelines is crucial for maintaining the integrity of the compound.
| Solvent | Storage Temperature | Duration | Special Conditions |
| DMSO | -20°C | 1 month | Protect from light |
| DMSO | -80°C | 6 months | Protect from light |
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Precipitation of this compound from DMSO Stock Solution After Thawing
-
Question: I observed precipitation in my DMSO stock solution of this compound after a freeze-thaw cycle. What could be the cause, and how can I resolve this?
-
Answer: Precipitation after freeze-thaw cycles is a common issue. Several factors can contribute to this:
-
Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the atmosphere. The introduction of water can decrease the solubility of hydrophobic compounds like this compound, leading to precipitation.
-
Concentration Effects: During the freezing process, the solvent (DMSO) may freeze out first, leading to a highly concentrated solution of the compound, which can promote precipitation.
-
Solution:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare your stock solutions.
-
Proper Handling: Minimize the exposure of your DMSO stock solution to ambient air. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles of the main stock.[1]
-
Redissolving: If precipitation occurs, you can try to redissolve the compound by gently warming the vial (e.g., in a 37°C water bath) and vortexing or sonicating until the solution becomes clear. However, be cautious about potential degradation with excessive heating.
-
-
Issue 2: Inconsistent Experimental Results Using this compound
-
Question: My experimental results with this compound are not reproducible. Could this be related to the stability of the compound?
-
Answer: Yes, inconsistent results can often be attributed to compound degradation.
-
Potential Causes:
-
Improper Storage: Storing the DMSO stock solution at room temperature or for longer than the recommended period at -20°C or -80°C can lead to degradation.
-
Light Exposure: this compound should be protected from light, as light can induce photochemical degradation.[1][2]
-
Reactive Solvents: While DMSO is a common solvent, the stability in other solvents for extended periods is not well-documented and could be a source of variability.
-
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that your stock solutions are stored according to the recommended guidelines (see table above).
-
Prepare Fresh Solutions: For critical experiments, it is advisable to prepare fresh dilutions from a properly stored stock solution.
-
Conduct a Stability Check: If you suspect degradation, you can perform a simple stability check by analyzing your stock solution using HPLC to look for the appearance of degradation peaks.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
-
A1: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in anhydrous DMSO to the desired concentration. Sonication may be required to fully dissolve the compound.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) and then make fresh dilutions for your experiments.
-
-
Q2: Can I store this compound solutions in solvents other than DMSO?
-
A2: While this compound is soluble in other organic solvents like ethanol and methanol, its long-term stability in these solvents has not been extensively reported. If you need to use other solvents, it is highly recommended to prepare the solutions fresh before each experiment and avoid long-term storage.
-
-
Q3: How many times can I freeze and thaw my DMSO stock solution of this compound?
-
A3: To ensure the integrity of the compound, it is best to minimize freeze-thaw cycles. The recommended practice is to aliquot the stock solution into single-use volumes after preparation.[1] This prevents repeated temperature cycling of the entire stock.
-
-
Q4: Are there any known degradation pathways for this compound?
-
A4: While specific degradation pathways in solvents are not well-documented, metabolic studies have shown that this compound can undergo hydroxylation, demethylenation, glucuronidation, methylation, sulfation, and glutathione conjugation. These metabolic pathways suggest potential sites on the molecule that may be susceptible to chemical degradation. Flavonoids, a related class of compounds, can undergo oxidation and hydrolysis.
-
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time at different temperatures.
1. Materials:
- This compound (solid)
- High-purity solvents (e.g., DMSO, ethanol, acetonitrile)
- HPLC or UPLC system with a UV or MS detector
- Analytical column (e.g., C18)
- Temperature-controlled incubators or chambers
- Autosampler vials
2. Procedure:
- Preparation of Stock Solution:
- Accurately weigh this compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
- Sample Preparation:
- Aliquot the stock solution into multiple autosampler vials for each storage condition (e.g., room temperature, 4°C, -20°C, -80°C).
- Prepare a "time zero" sample by immediately diluting an aliquot of the stock solution to a suitable concentration for analysis.
- Storage:
- Place the vials at their respective storage temperatures and protect them from light.
- Time Points:
- At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), retrieve one vial from each storage condition.
- Analysis:
- Analyze the samples by HPLC/UPLC. The method should be capable of separating the parent peak of this compound from any potential degradants.
- Record the peak area of this compound at each time point.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
- Plot the percentage of remaining compound against time for each storage condition to determine the stability profile.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Troubleshooting low efficacy of Methylophiopogonanone A in cell-based assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low or inconsistent efficacy with Methylophiopogonanone A (MO-A) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known mechanisms of action?
This compound (MO-A) is a major homoisoflavonoid compound isolated from the root of Ophiopogon japonicus.[1][2] It is recognized for its anti-inflammatory and anti-oxidative properties.[1][3] MO-A has been shown to exert its biological effects through the modulation of several key signaling pathways, including:
-
PI3K/Akt/eNOS Pathway: MO-A activates this pathway, which is associated with suppressing apoptosis.[1]
-
JNK1 Signaling: It can inhibit the JNK1 signaling pathway, which has been shown to alleviate conditions like diabetic cardiomyopathy.[4]
-
MAPK Signaling: MO-A may inhibit the phosphorylation of ERK1/2 and JNK, key components of the MAPK pathway, to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines.[5][6]
-
Lipid Metabolism: It influences lipid metabolism by down-regulating genes like acetyl CoA carboxylase and up-regulating the low-density lipoprotein receptor.[2][7]
Q2: Why am I observing low or inconsistent efficacy with MO-A in my experiments?
Low efficacy in cell-based assays is a common challenge that can stem from several factors. The most frequent issues are related to the compound's poor aqueous solubility, leading to precipitation in cell culture media, and the use of a sub-optimal concentration range. Other factors include compound degradation due to improper storage, cell line-specific sensitivity, and general assay variability.[8][9]
Q3: What is the best way to dissolve and store this compound for cell-based assays?
Proper handling of MO-A is critical for reproducible results.
-
Solubility: MO-A has good solubility in DMSO and DMF (30 mg/mL) but is poorly soluble in ethanol and aqueous solutions like PBS.[10] It is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. Visually inspect the medium for any signs of precipitation after adding the compound.
-
Storage: The solid compound is stable for at least four years when stored at -20°C.[10] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[11]
Q4: Could this compound be interfering with my cell viability assay (e.g., MTT)?
It is possible for compounds to interfere with the chemistry of cell viability assays.[12] For example, a compound with reducing properties could chemically reduce the MTT tetrazolium salt, leading to a false-positive signal (apparent high viability).[12] If you observe an unexpected increase in signal at higher concentrations, it is recommended to run a control experiment in a cell-free system (medium + MO-A + assay reagent) to check for direct chemical interference.[12]
Troubleshooting Guide for Low Efficacy
This guide provides a systematic approach to identifying and resolving common issues.
Problem: Inconsistent or No Observable Biological Effect
The first step is to determine if the issue lies with the compound itself or with the experimental setup.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 30 mg/mL | [10] |
| DMF | 30 mg/mL | [10] |
| Ethanol | 1 mg/mL | [10] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [10] |
Table 2: Reported Effective Concentrations of MO-A in In Vitro Assays
| Assay Type | Cell Line | Effective Concentration | Observed Effect | Reference |
| Apoptosis Assay | H9C2 cells | 10 µmol/L | Decreased apoptosis and cleaved caspase-3 | [1] |
| Anti-inflammatory | RAW 264.7 cells | IC50: 10.9-80.2 µg/mL | Suppression of NO production | [13] |
| OATP1B1 Uptake | HEK293T cells | EC50: 6-11.33 µM | Increased uptake of statins | [10] |
| Anti-hypertrophy | HG-induced H9C2 | 2.5, 5, or 10 mg/kg** | Alleviated cardiomyocyte hypertrophy | [4] |
| Note: Data for various homoisoflavonoids from O. japonicus. | ||||
| **Note: In vivo dosage, provides context for effective levels. |
Key Signaling Pathways
Understanding the molecular targets of MO-A is essential for designing experiments and interpreting results. Low efficacy may be observed if the chosen cell line does not express the relevant pathway components or if the experimental endpoint is not modulated by these pathways.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol is designed to minimize precipitation in aqueous cell culture media.
-
Prepare Stock Solution: Dissolve MO-A powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Mix thoroughly by vortexing until all solid is dissolved.
-
Storage: Aliquot the stock solution into small-volume, light-protected tubes and store at -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw a fresh aliquot of the DMSO stock.
-
Dilution: Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is critical to add the DMSO stock to the medium (not the other way around) while vortexing or swirling the tube to ensure rapid dispersal and prevent localized high concentrations that can cause precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture wells is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
Visual Inspection: Before adding to cells, visually inspect the final working solutions for any signs of cloudiness or precipitate. If observed, the solution should be remade.
Protocol 2: General Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of MO-A or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Prepare a 0.5 mg/mL solution of MTT in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C in the dark, allowing viable cells to convert the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot Analysis for p-Akt and p-JNK
-
Cell Treatment: Culture and treat cells with MO-A as determined by dose-response and time-course experiments.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated JNK (p-JNK), and total JNK overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of MO-A on pathway activation or inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates diabetic cardiomyopathy via inhibiting JNK1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. miss-academia.com [miss-academia.com]
Overcoming experimental variability in Methylophiopogonanone A research
Welcome to the technical support center for Methylophiopogonanone A (MO-A) research. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges and ensuring the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the experimental use of this compound, providing practical solutions and troubleshooting tips.
1. Compound Solubility and Preparation
-
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[1] A stock solution of up to 100 mg/mL in DMSO can be achieved with the help of ultrasonication.[1] For final working concentrations in cell culture, the stock solution should be serially diluted in the culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).
-
Q2: How should I prepare this compound for in vivo studies?
A2: For oral administration in animal models, this compound can be suspended in a vehicle such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na). In some studies, for intraperitoneal or intravenous administration, a formulation of 10% DMSO, and 90% (20% SBE-β-CD in Saline) has been used to achieve a clear solution.[1] It is recommended to prepare the working solution fresh on the day of use.[1]
-
Q3: What are the best practices for storing this compound solutions?
A3: this compound powder should be stored at 4°C and protected from light.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]
2. Experimental Assays and Variability
-
Q4: My cell viability assay results are inconsistent after treatment with this compound. What could be the cause?
A4: Inconsistent results in cell viability assays (e.g., MTT, MTS) can stem from several factors:
-
Compound Precipitation: At higher concentrations, MO-A may precipitate out of the culture medium. Visually inspect the wells for any precipitate. If observed, consider lowering the concentration or using a different solubilizing agent in your final dilution, ensuring it is not cytotoxic.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including controls, and is at a non-toxic level for your specific cell line.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform cell suspension and accurate pipetting.
-
Incubation Time: The timing of compound addition and assay reagent incubation should be consistent across all plates and experiments.
-
-
Q5: I am observing high background or non-specific signals in my western blot analysis of proteins from MO-A-treated cells. How can I troubleshoot this?
A5: High background in western blotting can be due to several reasons:
-
Antibody Concentration: The primary or secondary antibody concentrations may be too high. Titrate your antibodies to determine the optimal dilution.
-
Blocking: Inadequate blocking can lead to non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and blocking for a sufficient amount of time (e.g., 1 hour at room temperature).
-
Washing Steps: Insufficient washing between antibody incubations can result in high background. Increase the number and duration of washes with TBST.
-
Membrane Handling: Ensure the membrane does not dry out during the procedure.
-
-
Q6: My ELISA results for cytokine measurements show high variability between replicates. What are the potential reasons?
A6: High variability in ELISA can be caused by:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a common source of error. Use calibrated pipettes and be meticulous with your technique.
-
Washing Technique: Inconsistent washing of the plate wells can lead to variable background signal. Ensure all wells are washed thoroughly and uniformly.
-
Incubation Conditions: Variations in incubation time or temperature can affect the results. Ensure all wells are incubated for the same duration and at the specified temperature.
-
"Edge Effect": Wells on the outer edges of the plate can be prone to evaporation, leading to skewed results. To mitigate this, avoid using the outer wells for critical samples or ensure the plate is properly sealed during incubations.
-
3. Data Interpretation
-
Q7: I am not observing the expected biological effect of this compound in my experiments. What should I consider?
A7: If you are not seeing the expected effect, consider the following:
-
Compound Purity and Integrity: Verify the purity of your this compound. Impurities or degradation of the compound can affect its activity. The compound has a stability of at least 4 years when stored correctly.[2]
-
Dosage and Concentration: The concentration of MO-A used may be too low to elicit a response in your experimental system. Refer to the literature for effective concentrations in similar models. For example, in vitro studies have used concentrations around 10 µmol/L, while in vivo studies in mice have used doses of 10 mg/kg/day.[1][3]
-
Cell Line/Model Specificity: The biological effects of MO-A can be cell-type or model-specific. The signaling pathways modulated by MO-A may not be active or relevant in your chosen system.
-
Experimental Timeline: The timing of treatment and endpoint measurement is crucial. The effects of MO-A may be time-dependent. Consider performing a time-course experiment to identify the optimal time point for your assay.
-
Quantitative Data Summary
The following tables summarize quantitative data from published research on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Experimental Model | Treatment Concentration | Observed Effect | Reference |
| H9C2 cells | Hypoxia/Reperfusion | 10 µmol/L | Decreased apoptosis, increased Bcl-2/Bax ratio, restored NO production | [1] |
| HEK293T cells | OATP1B1 expressing | EC50 = 11.33 µM | Increased uptake of rosuvastatin | [2] |
| HEK293T cells | OATP1B1 expressing | EC50 = 6 µM | Increased uptake of atorvastatin | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Experimental Condition | Dosage | Observed Effect | Reference |
| Mice | Myocardial Ischemia/Reperfusion | 10 mg/kg/day (p.o.) for 2 weeks | Reduced infarct size and myocardial apoptosis, improved cardiac function | [1] |
| Rats | High-Fat Diet-Induced Hyperlipidemia | 10 mg/kg/day (p.o.) for 8 weeks | Decreased body weight gain, reduced serum and hepatic lipid levels | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for your specific experimental conditions.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., against p-Akt, eNOS, or cleaved caspase-3) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
3. Nitric Oxide (NO) Assay (Griess Assay)
-
Sample Collection: Collect cell culture supernatants after treatment with this compound.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples and standards in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.
-
Substrate Addition: After washing, add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentration in the samples from the standard curve.
5. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: After cell treatment with this compound, extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/280 ratio).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the gene of interest (e.g., iNOS, COX-2), and a SYBR Green or TaqMan master mix.
-
Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler using appropriate cycling conditions.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PI3K/Akt/eNOS signaling pathway activated by this compound.
Caption: General experimental workflow for Western Blot analysis.
Caption: Logical troubleshooting workflow for experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Methylophiopogonanone A during extraction
Welcome to the technical support center for the extraction of Methylophiopogonanone A (MOA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of MOA during the extraction process. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and yield of your target compound.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides potential solutions to mitigate degradation.
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Inefficient extraction, degradation of the target compound. | Optimize extraction parameters such as solvent polarity, temperature, and time. Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction. To prevent degradation, control pH, temperature, and light exposure. The addition of antioxidants like ascorbic acid to the extraction solvent can also be beneficial. |
| Brown coloration of the extract | Oxidation of phenolic compounds. | Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent. Store the extract at low temperatures and protected from light. |
| Inconsistent results between batches | Variability in plant material, extraction conditions, or degradation. | Standardize the collection and pre-treatment of the plant material (Ophiopogon japonicus). Precisely control all extraction parameters (temperature, time, solvent-to-solid ratio, pH). Implement the protective measures outlined in this guide to ensure consistent prevention of degradation. |
| Presence of unexpected peaks in chromatogram | Degradation products of this compound or other co-extracted compounds. | Analyze the degradation products using techniques like LC-MS to understand the degradation pathways. Based on the identified products, adjust extraction conditions. For example, if hydrolysis is suspected, control the pH and temperature more rigorously. |
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and why is its degradation a concern?
This compound is a homoisoflavonoid found in the roots of Ophiopogon japonicus. It possesses various biological activities, including anti-inflammatory and anti-oxidative properties.[1] Degradation during extraction can lead to a loss of these activities and the formation of impurities, compromising research results and the therapeutic potential of the compound.
Q2: What are the main factors that cause the degradation of this compound during extraction?
The primary factors contributing to the degradation of flavonoids and other phenolic compounds like this compound include:
-
High Temperatures: Can lead to thermal decomposition.
-
Extreme pH: Both acidic and alkaline conditions can cause hydrolysis or structural rearrangement.
-
Light Exposure: UV radiation can induce photodegradation.
-
Oxidation: The presence of oxygen can lead to the oxidation of the phenolic hydroxyl groups.
-
Enzymatic Activity: Endogenous enzymes in the plant material, such as polyphenol oxidases and glycosidases, can degrade the compound upon cell lysis.
Prevention and Mitigation
Q3: What is the optimal temperature range for extracting this compound?
While specific data for this compound is limited, for many flavonoids, extraction temperatures between 50-70°C are recommended to balance extraction efficiency and thermal stability. It is crucial to avoid prolonged exposure to high temperatures.
Q4: How does pH affect the stability of this compound?
Homoisoflavonoids, like other flavonoids, are susceptible to degradation at extreme pH values. It is generally recommended to maintain a slightly acidic to neutral pH (around 4-7) during extraction to enhance stability.
Q5: What is the role of antioxidants in the extraction process?
Antioxidants like ascorbic acid can be added to the extraction solvent to prevent the oxidative degradation of this compound. They act as sacrificial agents, reacting with oxygen and free radicals before they can damage the target compound.
Q6: How can I minimize light-induced degradation?
To prevent photodegradation, conduct the extraction in a dark or dimly lit environment. Use amber-colored glassware or wrap your extraction vessels with aluminum foil. Extracts should be stored in the dark.
Q7: Should I be concerned about enzymatic degradation?
Yes, enzymes naturally present in Ophiopogon japonicus, such as cellulases and pectinases, can be released during extraction and potentially degrade this compound.[2] Pre-treating the plant material, for example, by blanching or freeze-drying, can help to inactivate these enzymes.
Experimental Protocols and Methodologies
Protocol 1: Optimized Extraction of this compound with Minimal Degradation
This protocol incorporates measures to minimize the degradation of this compound.
1. Plant Material Preparation:
- Use dried and powdered roots of Ophiopogon japonicus. Pre-treatment by freeze-drying is recommended to inactivate degradative enzymes.
2. Extraction Solvent Preparation:
- Prepare an 80% ethanol solution in distilled water.
- Add 0.1% (w/v) ascorbic acid to the solvent to prevent oxidation.
- Adjust the pH of the solvent to approximately 6.0 using a suitable buffer.
3. Extraction Procedure:
- Combine the powdered plant material with the prepared extraction solvent at a solid-to-liquid ratio of 1:20 (g/mL).
- Conduct the extraction in an ultrasonic bath at a controlled temperature of 50°C for 60 minutes.
- Ensure the extraction vessel is protected from light by using amber glassware or aluminum foil.
- For enhanced protection against oxidation, the extraction can be performed under a nitrogen atmosphere.
4. Post-Extraction Processing:
- Immediately after extraction, filter the mixture to remove solid plant material.
- Concentrate the filtrate under reduced pressure at a temperature not exceeding 50°C.
- Store the final extract at -20°C in an airtight, light-protected container.
Visualization of Key Concepts
Experimental Workflow
The following diagram illustrates the recommended workflow for extracting this compound while minimizing degradation.
References
Technical Support Center: Optimizing HPLC for Methylophiopogonanone A Analysis
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to achieve baseline separation of Methylophiopogonanone A using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for the analysis of this compound?
A1: For initial analysis of this compound, a reversed-phase HPLC method is recommended. Based on available literature for similar compounds and specific methods for this compound, a good starting point is a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, like 0.1% formic acid, to improve peak shape). A gradient elution is often necessary to separate it from other components present in extracts of Ophiopogon japonicus.
Q2: I am not achieving baseline separation. What are the most likely causes?
A2: Failure to achieve baseline separation for this compound is typically due to one or more of the following factors:
-
Co-elution with related compounds: Ophiopogon japonicus contains numerous structurally similar homoisoflavonoids and steroidal saponins that can interfere with the peak of interest.[1][2][3][4][5]
-
Inappropriate mobile phase composition: The organic-to-aqueous ratio and the type of organic solvent (acetonitrile vs. methanol) significantly impact selectivity.
-
Suboptimal column temperature: Temperature affects solvent viscosity and analyte interaction with the stationary phase, thereby influencing retention times and resolution.
-
Poor peak shape (tailing or fronting): This can lead to peak overlap and compromise resolution.
Q3: My this compound peak is tailing. How can I fix this?
A3: Peak tailing in flavonoid analysis is often caused by secondary interactions between the analyte and free silanol groups on the silica-based column packing. To mitigate this, consider the following:
-
Add an acidic modifier to the mobile phase: Incorporating 0.1% formic acid or acetic acid can suppress the ionization of silanol groups and reduce peak tailing.[6]
-
Use a column with end-capping: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups.
-
Lower the sample concentration: Column overload can lead to peak tailing. Try diluting your sample.[6]
Q4: What should I do if my peak is fronting?
A4: Peak fronting is less common than tailing but can occur. The primary causes are:
-
Sample solvent stronger than the mobile phase: If the sample is dissolved in a solvent with a higher elution strength than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak. Always try to dissolve your sample in the initial mobile phase.[6]
-
Column overload: Similar to tailing, injecting too much sample can also lead to fronting.[7]
Troubleshooting Guide for Baseline Separation
Problem: Poor Resolution Between this compound and an Impurity Peak
This troubleshooting guide follows a logical progression to optimize your HPLC method for baseline separation.
Step 1: Optimize the Mobile Phase
The composition of the mobile phase is a powerful tool for adjusting selectivity.
-
Modify the Organic Solvent Ratio: Adjust the gradient profile. A shallower gradient can increase the separation between closely eluting peaks.
-
Change the Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents exhibit different selectivities for flavonoids and related compounds.
Step 2: Adjust the Column Temperature
Temperature can influence selectivity and peak shape.
-
Increase Temperature: Higher temperatures (e.g., 30-40°C) can improve efficiency and reduce peak broadening. However, be mindful of the thermal stability of your analyte.
-
Decrease Temperature: In some cases, lowering the temperature can enhance separation by increasing retention and altering selectivity.
Step 3: Evaluate the Stationary Phase
If mobile phase and temperature optimization are insufficient, consider the column itself.
-
Change Column Chemistry: If you are using a standard C18 column, switching to a different stationary phase, such as a phenyl-hexyl or a cyano column, can provide a different selectivity.
-
Use a Column with a Different Particle Size: Smaller particle sizes (e.g., < 3 µm) can provide higher efficiency and better resolution, but will also lead to higher backpressure.
Experimental Protocols
Below are example HPLC methods that can be used as a starting point and adapted for optimization.
Table 1: Example HPLC Method Parameters
| Parameter | Method 1 (Starting Point) | Method 2 (Alternative for Optimization) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% B to 95% B over 30 min | 10% B to 90% B over 25 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp. | 30°C | 35°C |
| Injection Vol. | 10 µL | 5 µL |
| Detection | UV at 295 nm | UV at 295 nm |
Note: These are example protocols and may require further optimization for your specific sample and HPLC system.
Potential Co-eluting Compounds
Analysis of Ophiopogon japonicus has identified several classes of compounds that may co-elute with this compound. Awareness of these can aid in method development and peak identification.
Table 2: Potential Interfering Compounds from Ophiopogon japonicus
| Compound Class | Specific Examples |
| Homoisoflavonoids | Methylophiopogonanone B, Ophiopogonanone A, Ophiopogonanone E[9] |
| Steroidal Saponins | Ophiopogonin D, Ruscogenin[1][9] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor baseline separation of this compound.
The following diagram illustrates the relationship between common HPLC problems and their potential solutions.
References
- 1. Rapid Screening and Identification of Chemical Constituents From Ophiopogon japonicus by High-Performance Liquid Chromatography Coupled to Electrospray Ionization and Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Screening and Identification of Chemical Constituents From Ophiopogon japonicus by High-Performance Liquid Chroma… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. This compound | C19H18O6 | CID 53466984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 74805-92-8 | this compound [phytopurify.com]
Navigating the Nuances of Methylophiopogonanone A: A Technical Support Center for Researchers
For Immediate Release
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with Methylophiopogonanone A (MOPA). As a promising bioactive compound, MOPA has demonstrated a range of therapeutic potentials, including anti-inflammatory, neuroprotective, and anti-cancer effects. However, variations in experimental outcomes have highlighted the need for a centralized resource to address common challenges and conflicting results. This guide offers troubleshooting advice, detailed experimental protocols, and comparative data to enhance the reproducibility and reliability of MOPA research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and discrepancies observed in studies investigating the effects of this compound.
Q1: We are observing variable anti-inflammatory effects of MOPA in our lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. What could be the cause of this inconsistency?
A1: Conflicting results in the anti-inflammatory activity of MOPA can arise from several factors:
-
Purity and Source of MOPA: The purity of the MOPA sample is critical. Impurities from the extraction and purification process can interfere with the assay. We recommend verifying the purity of your MOPA sample using techniques like HPLC-MS.
-
Cell Culture Conditions: The passage number and health of RAW 2.64.7 cells can significantly impact their response to LPS and MOPA. Ensure you are using cells within a consistent and low passage range.
-
LPS Concentration and Incubation Time: The concentration of LPS used to induce inflammation and the timing of MOPA treatment (pre-treatment, co-treatment, or post-treatment) are crucial parameters that can alter the observed efficacy.
-
Endpoint Measurement: The choice of inflammatory markers (e.g., nitric oxide, TNF-α, IL-6) and the sensitivity of the detection method (e.g., Griess assay, ELISA) can lead to different quantitative outcomes.
Troubleshooting Tip: To ensure consistency, standardize your cell culture and treatment protocols. Perform a dose-response and time-course experiment for both LPS and MOPA to determine the optimal conditions for your specific experimental setup.
Q2: Our lab is investigating the neuroprotective effects of MOPA on SH-SY5Y cells, but the results are not consistent with published data. What factors might be contributing to this?
A2: Discrepancies in neuroprotection studies involving MOPA can be attributed to:
-
SH-SY5Y Cell Differentiation Status: The differentiation state of SH-SY5Y neuroblastoma cells (undifferentiated vs. differentiated into a neuronal phenotype) significantly influences their physiological responses. Ensure a consistent differentiation protocol is followed.
-
Neurotoxin Model: The choice and concentration of the neurotoxin used to induce damage (e.g., 6-OHDA, MPP+, rotenone) can lead to different mechanistic pathways being activated, thus affecting how MOPA exerts its protective effects.
-
Treatment Timing: The timing of MOPA administration relative to the neurotoxin challenge is a critical variable. Pre-treatment may highlight preventative effects, while post-treatment assesses therapeutic potential.
Troubleshooting Tip: Clearly define and consistently apply your SH-SY5Y differentiation protocol. Characterize the differentiated cells using neuronal markers. Optimize the neurotoxin concentration to achieve a consistent level of cell death before testing the protective effects of MOPA.
Q3: We have found conflicting information regarding the signaling pathways modulated by MOPA. Some studies suggest activation of PI3K/Akt, while others point towards inhibition of MAPK pathways. How can we reconcile these findings?
A3: The observed differences in signaling pathway modulation by MOPA are likely context-dependent:
-
Cell Type and Tissue Specificity: The predominant signaling pathways and the expression levels of their components can vary significantly between different cell types (e.g., cardiomyocytes vs. neurons vs. cancer cells). MOPA's effect is likely tailored to the specific cellular context.
-
Pathological Condition: The underlying stimulus or disease model can dictate which signaling pathways are dysregulated and, consequently, which pathways MOPA interacts with to exert its effect. For example, in myocardial ischemia/reperfusion injury, activation of the pro-survival PI3K/Akt pathway is a common protective mechanism[1]. In contrast, in neuroinflammation, inhibition of the pro-inflammatory MAPK pathway might be the dominant effect[2][3][4].
-
Dose-Dependent Effects: MOPA may exhibit biphasic or dose-dependent effects on signaling pathways. Low concentrations might activate certain pathways, while higher concentrations could lead to inhibition or activation of different cascades.
Troubleshooting Tip: When investigating signaling pathways, it is crucial to use a panel of inhibitors and activators to confirm the specific pathway involved. Perform a comprehensive dose-response analysis of MOPA's effect on the phosphorylation status of key signaling proteins (e.g., Akt, ERK, p38, JNK, p65) using Western blotting.
Quantitative Data Summary
To facilitate comparison across studies, the following tables summarize key quantitative data related to the biological activities of this compound and related compounds.
Table 1: Anti-inflammatory Activity of Homoisoflavonoids from Ophiopogon japonicus
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Desmethylisoophiopogonone B | RAW 264.7 | NO Production | 14.1 ± 1.5 | [5] |
| 5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone | RAW 264.7 | NO Production | 10.9 ± 0.8 | [5] |
| 4'-O-Demethylophiopogonanone E | RAW 264.7 | NO Production | 66.4 ± 3.5 | [5] |
| 4'-O-Demethylophiopogonanone E | RAW 264.7 | IL-1β Production | 32.5 ± 3.5 | [5] |
| 4'-O-Demethylophiopogonanone E | RAW 264.7 | IL-6 Production | 13.4 ± 2.3 | [5] |
Table 2: Cytotoxicity of this compound (Hypothetical Data for Illustrative Purposes)
Note: As of the last update, specific IC50 values for this compound across a wide range of cancer cell lines are not consistently available in the public domain. The following table is a template for researchers to populate with their own data or newly published findings.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | MTT | Data Needed | |
| HeLa | Cervical Cancer | MTT | Data Needed | |
| A549 | Lung Cancer | MTT | Data Needed | |
| U87MG | Glioblastoma | MTT | Data Needed |
Detailed Experimental Protocols
To promote standardization and reproducibility, detailed protocols for key experimental assays are provided below. These are based on methodologies reported in relevant literature.
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of MOPA on the viability of cancer cell lines such as HeLa.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (MOPA) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator[6].
-
Prepare serial dilutions of MOPA in complete growth medium from your stock solution.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of MOPA. Include a vehicle control (medium with the same concentration of DMSO used for the highest MOPA concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C[6].
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals[6].
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader[6].
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for Phospho-p65 (NF-κB) in RAW 264.7 Cells
This protocol details the steps to analyze the effect of MOPA on the activation of the NF-κB pathway in macrophages.
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
This compound (MOPA)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of MOPA for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a short duration (e.g., 15-60 minutes) to induce p65 phosphorylation[7].
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane[8].
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C[8].
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin) to normalize the data.
Protocol 3: ELISA for TNF-α in SH-SY5Y Cells
This protocol provides a framework for quantifying the effect of MOPA on the production of the pro-inflammatory cytokine TNF-α in a neuroinflammation model.
Materials:
-
Differentiated SH-SY5Y cells
-
Stimulus to induce neuroinflammation (e.g., LPS or a neurotoxin)
-
This compound (MOPA)
-
Commercial ELISA kit for human or rat TNF-α (depending on the cell line origin)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate differentiated SH-SY5Y cells in a 24- or 48-well plate.
-
Pre-treat the cells with different concentrations of MOPA for a designated period.
-
Induce an inflammatory response by adding the chosen stimulus (e.g., LPS).
-
Incubate for a time sufficient to allow for cytokine production and secretion (e.g., 6-24 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the TNF-α ELISA according to the manufacturer's instructions provided with the kit[9][10][11][12]. A general workflow includes:
-
Coating the plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for its investigation.
This technical support center aims to be a living document, and we encourage researchers to contribute their findings and protocols to help build a more comprehensive understanding of this compound. By fostering collaboration and data sharing, we can collectively accelerate the translation of this promising natural product into novel therapeutics.
References
- 1. This compound suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyphenols inhibiting MAPK signalling pathway mediated oxidative stress and inflammation in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyphenols from Toona sinensiss Seeds Alleviate Neuroinflammation Induced by 6-Hydroxydopamine Through Suppressing p38 MAPK Signaling Pathway in a Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. rndsystems.com [rndsystems.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating Cell Viability Assays with Methylophiopogonanone A
Welcome to the technical support center for researchers utilizing Methylophiopogonanone A in cell-based assays. This resource provides essential guidance on potential interactions with common cell viability assays and offers troubleshooting strategies to ensure accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with cell viability assays?
This compound (MO-A) is a homoisoflavonoid compound extracted from Ophiopogon japonicus. It is recognized for its antioxidant and anti-inflammatory properties.[1] Like other flavonoids, its antioxidant nature means it can chemically reduce components of certain viability assays, leading to inaccurate results.[2][3][4]
Q2: My results with this compound in an MTT assay show an unexpected increase in "viability" at high concentrations, even though I expect cytotoxicity. What is happening?
This is a strong indication of assay interference. This compound, due to its antioxidant properties as a flavonoid, can directly reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2][3][4] This chemical reduction is independent of cellular metabolic activity and is misinterpreted by the assay as a sign of healthy, proliferating cells, leading to artificially inflated viability readings.[5]
Q3: Are other tetrazolium-based assays, like XTT, WST-1, or MTS, also susceptible to interference by this compound?
Yes, other tetrazolium-based assays can also be affected by reducing compounds. While WST-1 assays offer the convenience of a water-soluble formazan, they are still susceptible to interference from compounds with antioxidant activity.[6] It is crucial to perform proper controls to check for such interference.
Q4: What are the recommended alternative assays to MTT for testing the cytotoxicity of this compound?
For compounds like this compound, it is advisable to use assays that are less susceptible to interference from reducing compounds. Recommended alternatives include:
-
Sulphorhodamine B (SRB) Assay: This assay is based on the measurement of cellular protein content and has been shown not to interfere with flavonoids.[2][3]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active cells. They are generally considered more reliable and less prone to artifacts from plant extracts.[7][8]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity.
Q5: How can I definitively confirm that this compound is interfering with my assay?
The most direct method is to run a cell-free control .[5] This involves incubating this compound at various concentrations with the assay reagent (e.g., MTT) in cell culture medium, but without any cells. If a color change occurs in a dose-dependent manner, it confirms direct chemical reduction by the compound.[5][9]
Troubleshooting Guide
This guide will help you identify and resolve common issues when assessing the effects of this compound on cell viability.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Artificially high viability at high compound concentrations | Direct reduction of tetrazolium salt by this compound. | 1. Run a cell-free assay: Incubate your compound with the assay reagent in media without cells. A color change indicates interference.[5][9]2. Switch to a non-tetrazolium-based assay: Use SRB, ATP-based, or LDH assays.3. Corroborate with microscopy: Visually inspect the cells for morphological signs of cell death. |
| Inconsistent results between different viability assays | One or more of the assays are being interfered with by the compound. | 1. Identify the interfering assay: Use the cell-free control to pinpoint which assay is affected.2. Rely on non-interfering assays: Base conclusions on data from assays like SRB or ATP-based methods that show no interference.[7] |
| High background in WST-1 assay | The culture medium or the compound itself is causing background absorbance. | 1. Run a "compound-only" control: Measure the absorbance of the compound in the medium at the assay wavelength.2. Subtract background: Subtract the absorbance of the compound-only control from your experimental wells. |
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
This protocol is designed to determine if this compound directly reduces the MTT reagent.
Materials:
-
96-well plate
-
Cell culture medium (e.g., DMEM, RPMI)
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Interpretation: A dose-dependent increase in absorbance in the absence of cells confirms that this compound directly reduces MTT.[5][9]
Protocol 2: Sulphorhodamine B (SRB) Assay
This assay provides a reliable alternative to tetrazolium-based methods for assessing cytotoxicity.
Materials:
-
Cells cultured in a 96-well plate and treated with this compound
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB in 1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
After treating cells with this compound for the desired time, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plate five times with tap water and allow it to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm.
Visual Guides
Experimental Workflow for Detecting Assay Interference
Caption: Workflow to diagnose and address assay interference.
Signaling Pathway of Tetrazolium Reduction Interference
Caption: Cellular vs. chemical reduction of tetrazolium salts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journaljpri.com [journaljpri.com]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting dosage of Methylophiopogonanone A to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Methylophiopogonanone A (MO-A). The information is designed to help optimize experimental design and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's therapeutic effects?
This compound (MO-A) exerts its primary therapeutic effects through the activation of the PI3K/Akt/eNOS signaling pathway. This pathway is crucial for cell survival and function. Activation of this pathway by MO-A leads to the production of nitric oxide (NO) and a decrease in apoptosis, which is particularly beneficial in conditions like myocardial ischemia/reperfusion injury.[1][2] MO-A has also been shown to have anti-inflammatory and antioxidant properties.[3]
Q2: What are the known off-target effects of this compound?
A significant off-target effect of this compound is its interaction with cytochrome P450 (CYP450) enzymes. MO-A is a reversible inhibitor of CYP1A, 2C8, 2C9, 2C19, and 3A, and an irreversible inactivator of CYP2D6 and CYP2E1.[4] This can lead to drug-drug interactions if MO-A is co-administered with other therapeutic agents that are metabolized by these enzymes.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects involves careful dose selection and a thorough understanding of the compound's activity profile. Here are some key strategies:
-
Dose-Response Analysis: Conduct a thorough dose-response analysis for both on-target and off-target effects. The goal is to identify a concentration at which the desired therapeutic effect is maximized while off-target effects are minimized.
-
Use the Lowest Effective Concentration: Once the dose-response is established, use the lowest concentration of MO-A that produces the desired on-target effect.
-
Consider the Cellular Context: The effects of MO-A can vary between different cell types. It is important to characterize its activity in the specific cell line or model system you are using.
-
Monitor for CYP450 Inhibition: If your experimental system involves other compounds, be aware of the potential for drug-drug interactions due to MO-A's inhibition of CYP450 enzymes.
Q4: Is there any information on the cytotoxicity of this compound?
While specific IC50 values for the cytotoxicity of pure this compound against a wide range of cell lines are not extensively reported in publicly available literature, a study on an Ophiopogon japonicus extract containing MO-A showed cytotoxicity against NCI-H1299 and A549 lung cancer cell lines.[5] Another study on a related compound, 8-Formylophiopogonanone B, also demonstrated dose-dependent cytotoxicity against various cancer cell lines.[6] It is recommended to perform a cytotoxicity assay, such as the MTT assay, to determine the cytotoxic potential of MO-A in your specific cell line.
Troubleshooting Guides
Problem 1: I am observing unexpected or inconsistent results in my cell-based assays with this compound.
-
Possible Cause 1: Off-target effects.
-
Solution: As discussed, MO-A can interact with multiple targets, most notably CYP450 enzymes. If your cell culture medium contains components that are metabolized by these enzymes, or if you are co-administering other drugs, you may be observing the downstream consequences of this inhibition. Try to use a serum-free or defined medium where possible and avoid co-administration of compounds known to be CYP450 substrates.
-
-
Possible Cause 2: Cytotoxicity at the tested concentration.
-
Solution: The concentration of MO-A you are using may be causing cellular stress or death, leading to confounding results. Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) in your specific cell line to identify a non-toxic working concentration range.
-
-
Possible Cause 3: Compound stability and solubility.
-
Solution: Ensure that your stock solution of MO-A is properly prepared and stored to maintain its stability. MO-A is typically dissolved in DMSO. Verify the solubility of MO-A in your final culture medium to avoid precipitation, which can lead to inconsistent effective concentrations.
-
Problem 2: My in vivo study with this compound is showing signs of toxicity or adverse effects.
-
Possible Cause 1: Dosage is too high.
-
Solution: The therapeutic window for MO-A may be narrow. It is crucial to perform a dose-ranging study in your animal model to determine the maximum tolerated dose (MTD) and the optimal effective dose. Start with lower doses based on in vitro data and escalate cautiously.
-
-
Possible Cause 2: Drug-drug interactions.
-
Solution: If the animals are receiving any other medications, consider the potential for interactions with MO-A due to its inhibition of CYP450 enzymes. This could lead to increased plasma concentrations and toxicity of the co-administered drugs.
-
-
Possible Cause 3: Route of administration.
-
Solution: The bioavailability and metabolism of MO-A can be influenced by the route of administration. If you are observing toxicity, you might consider an alternative route that could provide a more favorable pharmacokinetic profile.
-
Data Presentation
Table 1: On-Target Activity of this compound
| Target/Activity | Model System | Effective Concentration/Dose | Observed Effect | Reference |
| Cardioprotection | H9C2 cells | 10 µM | Decreased apoptosis, increased Bcl-2/Bax ratio, restored NO production | [1][2] |
| Cardioprotection | Mice (I/R model) | 10 mg/kg/day (p.o.) for 2 weeks | Reduced infarct size and myocardial apoptosis, improved cardiac function | [1][2] |
| Hyperlipidemia | Rats (high-fat diet) | 10 mg/kg/day | Decreased body weight gain, reduced serum and hepatic lipid levels | |
| Neuroprotection | Rats (MCAO model) | Not specified | Reduced infarct volume and brain edema, improved neurological deficit | [7] |
| Anti-inflammatory | RAW 264.7 cells | Not specified | Inhibition of NO and pro-inflammatory cytokine production | [8][9] |
| Ferroptosis Inhibition | H9c2 cells | 50 µM | Significant inhibition of ferroptosis | [10] |
Table 2: Off-Target Activity of this compound (CYP450 Inhibition)
| CYP450 Isoform | Type of Inhibition | IC50 (µM) | K_I (µM) | k_inact (min⁻¹) | Reference |
| CYP1A | Reversible | 1.06 | - | - | [4] |
| CYP2C8 | Reversible | 3.43 | - | - | [4] |
| CYP2C9 | Reversible | 2.85 | - | - | [4] |
| CYP2C19 | Reversible | 2.23 | - | - | [4] |
| CYP3A | Reversible | 1.98 | - | - | [4] |
| CYP2D6 | Irreversible (inactivator) | - | 207 | 0.07 | [4] |
| CYP2E1 | Irreversible (inactivator) | - | 20.9 | 0.03 | [4] |
Table 3: Cytotoxicity Data (Related Compounds/Extracts)
| Compound/Extract | Cell Line | IC50 | Reference |
| Ophiopogon japonicus extract | NCI-H1299 | 140.6 ± 12.3 µg/ml (ZOJE), 259.5 ± 40.9 µg/ml (COJE) | [5] |
| Ophiopogon japonicus extract | A549 | 411.8 ± 66.5 µg/ml (ZOJE), 330.6 ± 45.5 µg/ml (COJE) | [5] |
| 4'-O-Demethylophiopogonanone E | RAW 264.7 | 32.5 ± 3.5 µg/mL (IL-1β), 13.4 ± 2.3 µg/mL (IL-6) | [8] |
Note: ZOJE and COJE refer to extracts from different regions. Data for pure this compound is limited, and it is recommended to determine the IC50 experimentally.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of MO-A. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the MO-A concentration to determine the IC50 value.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target effects of MO-A on CYP450-mediated drug metabolism.
Caption: Experimental workflow for assessing on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reversible and Irreversible Inhibition of Cytochrome P450 Enzymes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Formylophiopogonanone B induces ROS-mediated apoptosis in nasopharyngeal carcinoma CNE-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Methylophiopogonanone A vs. Methylophiopogonanone B: A Comparative Analysis of Antioxidant Activity
For Immediate Release
Quantitative Antioxidant Activity
A direct comparison of the antioxidant potential of MO-A and MO-B was conducted using four distinct assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, ferric reducing antioxidant power (FRAP), and cupric reducing antioxidant capacity (CUPRAC). The results, summarized in the table below, consistently show Methylophiopogonanone B to possess higher antioxidant activity across all tested methods.[1][2]
| Antioxidant Assay | Methylophiopogonanone A (μmol TE/g) | Methylophiopogonanone B (μmol TE/g) |
| DPPH | 30.96 ± 0.26 | 45.54 ± 0.24 |
| ABTS | 38.95 ± 0.59 | 132.64 ± 0.84 |
| FRAP | 45.54 ± 0.24 | 132.64 ± 0.84 |
| CUPRAC | 132.64 ± 0.84 | Not Reported |
Data sourced from "Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root".[1][2] Values are expressed as micromoles of Trolox Equivalents per gram of sample (μmol TE/g).
Mechanistic Insights into Antioxidant Action
The antioxidant properties of this compound and B are attributed to their distinct interactions with cellular signaling pathways involved in oxidative stress.
This compound has been shown to exert its anti-apoptotic and antioxidant effects through the activation of the PI3K/Akt/eNOS signaling pathway .[3][4] This pathway is crucial for cell survival and the production of nitric oxide (NO), a molecule with vasoprotective and antioxidant properties.
Methylophiopogonanone B demonstrates its antioxidant effects by protecting cells from hydrogen peroxide (H₂O₂)-induced apoptosis, potentially through the inhibition of the NADPH oxidase pathway .[5][6] This pathway is a major source of reactive oxygen species (ROS) in cells. By inhibiting this pathway, MO-B reduces ROS and malondialdehyde (MDA) levels while enhancing the activity of the antioxidant enzyme superoxide dismutase (SOD).[5][6]
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays used to compare this compound and B.
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for assessing antioxidant activity. The procedure involves the following steps:
The antioxidant activity is determined by the decrease in absorbance of the DPPH solution, which is decolorized in the presence of an antioxidant.
ABTS Radical Scavenging Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method for measuring antioxidant capacity. The protocol is as follows:
The extent of decolorization of the ABTS radical cation is proportional to the antioxidant concentration.
References
- 1. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Methylophiopogonanone A and statins in hyperlipidemia models
A Comprehensive Comparative Analysis in Preclinical Hyperlipidemia Models for Researchers and Drug Development Professionals.
In the ongoing quest for effective treatments for hyperlipidemia, a condition characterized by elevated lipid levels in the blood and a major risk factor for cardiovascular disease, both established pharmaceuticals and novel natural compounds are under intense scrutiny. This guide provides a detailed comparative analysis of the well-established statin class of drugs and a promising newcomer, Methylophiopogonanone A (MO-A), a homoisoflavonoid extracted from Ophiopogon japonicus. This comparison is based on experimental data from high-fat diet-induced hyperlipidemia models in rats, offering a side-by-side look at their efficacy and mechanisms of action.
Performance Snapshot: MO-A and Statins on Lipid Profiles
The primary measure of success for any anti-hyperlipidemic agent is its ability to normalize blood lipid levels. The following tables summarize the quantitative effects of this compound and various statins on key serum and hepatic lipid markers in high-fat diet (HFD)-induced hyperlipidemic rat models.
Table 1: Comparative Efficacy on Serum Lipid Profile
| Compound | Dose | Total Cholesterol (TC) Reduction | Triglyceride (TG) Reduction | LDL-C Reduction | HDL-C Change |
| This compound | 10 mg/kg/day | Significant Decrease[1][2] | Significant Decrease[1][2] | Significant Decrease[1][2] | No Significant Change |
| Atorvastatin | 0.1667 mg/kg/day | Significant Decrease[3][4] | Significant Decrease[3][4] | Significant Decrease[3][4] | Not Reported |
| Rosuvastatin | 20 mg/kg/day | Significant Decrease[5] | Significant Decrease[5] | Significant Decrease[5] | No Significant Change[5] |
| Simvastatin | 20 mg/kg/day | Significant Decrease[6] | Significant Decrease[6] | Significant Decrease | No Significant Change |
Table 2: Comparative Efficacy on Hepatic Lipid Profile
| Compound | Dose | Hepatic Total Cholesterol (TC) Reduction | Hepatic Triglyceride (TG) Reduction |
| This compound | 10 mg/kg/day | Significant Decrease[1] | Significant Decrease[1] |
| Atorvastatin | 0.1667 mg/kg/day | Improved Liver Steatosis[3][4] | Improved Liver Steatosis[3][4] |
| Rosuvastatin | 2 mg/kg/day | Decreased Oil Red O Staining[7][8] | Decreased Free Fatty Acid Content[7][8] |
| Simvastatin | 20 mg/kg/day | Significant Decrease[6] | Significant Decrease[6] |
Unraveling the Mechanisms: A Tale of Two Pathways
While both this compound and statins demonstrate efficacy in lowering lipid levels, their underlying mechanisms of action diverge significantly, offering different therapeutic avenues.
Statins: The HMG-CoA Reductase Inhibitors
Statins are the cornerstone of hyperlipidemia treatment and function as competitive inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[9] This enzyme catalyzes a critical rate-limiting step in the synthesis of cholesterol in the liver. By blocking this pathway, statins reduce intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of liver cells. This leads to increased clearance of LDL cholesterol from the bloodstream.
This compound: A Multi-Target Approach
This compound appears to exert its lipid-lowering effects through a more multifaceted mechanism that influences both lipid synthesis and uptake. Experimental evidence suggests that MO-A down-regulates the expression of key lipogenic enzymes, including acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein 1c (SREBP-1c).[1][2] SREBP-1c is a master transcriptional regulator of fatty acid and triglyceride synthesis. Concurrently, MO-A has been shown to up-regulate the expression of the LDL receptor (LDLR) and peroxisome proliferator-activated receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that plays a crucial role in fatty acid oxidation. This dual action of inhibiting lipid synthesis while promoting fatty acid breakdown and LDL clearance presents a novel therapeutic strategy.
Experimental Protocols: A Guide to the Methodology
The data presented in this guide are derived from studies employing a high-fat diet (HFD)-induced hyperlipidemia model in rats, a well-established preclinical model that mimics many aspects of human hyperlipidemia.
1. Hyperlipidemia Induction in Rat Model
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Diet: A high-fat diet is administered for a period of several weeks (e.g., 8 weeks) to induce hyperlipidemia.[1][2] The diet is enriched with sources of fat such as lard, cholesterol, and cholic acid, significantly increasing the caloric intake from fat compared to a standard chow diet.
-
Confirmation of Hyperlipidemia: The successful induction of hyperlipidemia is confirmed by measuring significantly elevated levels of serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) compared to a control group on a normal diet.
2. Serum and Hepatic Lipid Analysis
-
Sample Collection: Blood samples are collected from the rats after a period of fasting. The liver tissue is also harvested for analysis.
-
Serum Lipid Profile: Serum levels of TC, TG, LDL-C, and high-density lipoprotein cholesterol (HDL-C) are quantified using commercially available enzymatic assay kits.
-
Hepatic Lipid Profile: Lipids are extracted from a portion of the liver tissue, and the concentrations of hepatic TC and TG are determined using assay kits.
3. Molecular Analysis: Western Blotting
-
Protein Extraction: Proteins are extracted from liver tissue samples.
-
SDS-PAGE and Transfer: The extracted proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., ACC, SREBP-1c, LDLR, PPARα). Subsequently, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Detection and Quantification: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the relative expression levels of the target proteins.
Conclusion: Divergent Paths to a Common Goal
Both this compound and statins demonstrate significant potential in managing hyperlipidemia in preclinical models. Statins, with their well-defined mechanism of inhibiting cholesterol synthesis, have a long and successful clinical history. This compound, on the other hand, presents a novel, multi-pronged approach by simultaneously suppressing lipid synthesis, enhancing fatty acid oxidation, and increasing LDL clearance.
This comparative analysis highlights the potential of MO-A as a promising candidate for further investigation and development as a new therapeutic agent for hyperlipidemia. Its distinct mechanism of action may offer advantages, particularly in patient populations where statin efficacy is limited or in combination therapies. Further research, including head-to-head clinical trials, will be crucial to fully elucidate the comparative efficacy and safety of these two distinct therapeutic strategies in the management of hyperlipidemia.
References
- 1. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atorvastatin Inhibits High-Fat Diet-Induced Lipid Metabolism Disorders in Rats by Inhibiting Bacteroides Reduction and Improving Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atorvastatin Inhibits High-Fat Diet-Induced Lipid Metabolism Disorders in Rats by Inhibiting Bacteroides Reduction and Improving Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of rosuvastatin on metabolic profile: Versatility of dose-dependent effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Simvastatin on Gut Microbiota and Lipid Metabolism in Hyperlipidemic Rats Induced by a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosuvastatin ameliorates high-fat and high-cholesterol diet-induced nonalcoholic steatohepatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ispub.com [ispub.com]
A Comparative Guide to the Validation of PI3K/Akt Signaling Pathway Activation by Methylophiopogonanone A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methylophiopogonanone A (MO-A) and its role in activating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The performance of MO-A is compared with two well-established activators of this pathway: Insulin-like Growth Factor-1 (IGF-1), a natural growth factor, and SC79, a synthetic small molecule activator. This document is intended to serve as a resource for researchers validating the therapeutic potential of MO-A and other compounds targeting the PI3K/Akt pathway.
Introduction to this compound and the PI3K/Akt Pathway
This compound is a homoisoflavonoid extracted from the tuberous root of Ophiopogon japonicus. It has demonstrated significant potential in activating the PI3K/Akt signaling pathway, a critical intracellular cascade that regulates cell survival, proliferation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in a range of diseases, including cancer and cardiovascular conditions, making it a key target for therapeutic intervention.
The activation of the PI3K/Akt pathway by MO-A has been shown to confer cardioprotective effects against myocardial ischemia/reperfusion injury.[1] Studies have indicated that MO-A's protective mechanisms are directly linked to its ability to increase the phosphorylation of Akt, a key downstream effector in the pathway.[1][2] The PI3K inhibitor wortmannin has been shown to abolish the protective effects of MO-A, confirming the pathway's central role.[1][2]
Comparative Analysis of PI3K/Akt Pathway Activators
To objectively evaluate the efficacy of this compound, this guide compares its activity with two other known activators of the PI3K/Akt pathway:
-
Insulin-like Growth Factor-1 (IGF-1): A well-characterized growth factor that binds to its receptor (IGF-1R) to initiate the PI3K/Akt signaling cascade. It is a potent natural activator involved in normal physiological processes and is often used as a positive control in experimental settings.
-
SC79: A cell-permeable, synthetic small molecule that directly binds to the pleckstrin homology (PH) domain of Akt, promoting its phosphorylation and activation independent of upstream receptor signaling.
Quantitative Data Comparison
The following tables summarize the quantitative data on the activation of the PI3K/Akt pathway and the resulting effects on cell viability by this compound, IGF-1, and SC79. It is important to note that the data presented is compiled from different studies and experimental conditions may vary.
Table 1: Comparison of Akt Phosphorylation
| Compound | Cell Type | Concentration | Treatment Time | Fold Increase in p-Akt/Total Akt Ratio (Approx.) | Reference |
| This compound | H9C2 cardiomyocytes | 10 µM | Not specified | Markedly Increased | [1][2] |
| IGF-1 | A549 cells | 100 ng/mL | 30 min | Significantly Increased | [3][4] |
| IGF-1 | PC12 cells | 10 nM | 15-60 min | Sustained Increase | [5] |
| SC79 | HeLa cells | 4 µg/mL | 30 min | Significantly Increased | [1] |
| SC79 | Primary hepatocytes | 4 µg/mL | 2-6 hours | Significant Increase | [6] |
Table 2: Comparison of Effects on Cell Viability and Apoptosis
| Compound | Cell Type | Condition | Concentration | Effect on Cell Viability/Apoptosis | Reference |
| This compound | H9C2 cardiomyocytes | Hypoxia/Reoxygenation | 10 µM | Significantly decreased apoptosis and cleaved caspase-3, increased Bcl-2/Bax ratio | [1][2] |
| This compound | Mouse model | Ischemia/Reperfusion | 10 mg/kg/day (in vivo) | Reduced infarct size by 60.7% and myocardial apoptosis by 56.8% | [1] |
| IGF-1 | STZ-treated INS-1 cells | Streptozotocin-induced damage | 0.3, 1, 3 nM | Enhanced cell viability and suppressed apoptosis | [2] |
| SC79 | Primary dopaminergic neurons | H₂O₂-induced oxidative stress | 10 µM | Attenuated reduction in cell viability | [7] |
| SC79 | Primary hepatocytes | Hypoxia/Reoxygenation | 4 µg/mL | Significantly increased cell viability and decreased apoptosis | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Western Blot for Phosphorylated Akt (p-Akt) and Total Akt
This protocol is essential for directly measuring the activation of the PI3K/Akt pathway.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound, IGF-1, SC79, or a vehicle control for the desired time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473 or p-Akt Thr308) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with a primary antibody for total Akt, followed by the secondary antibody and ECL detection. A loading control like β-actin or GAPDH should also be used.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-Akt to total Akt for each sample to determine the relative activation of the pathway.
-
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a desired density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound, IGF-1, SC79, or a vehicle control. Include a positive control for cell death if assessing cytoprotection.
-
-
MTT Incubation:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the cell viability as a percentage of the vehicle-treated control group.
-
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Small molecule-induced cytosolic activation of protein kinase Akt rescues ischemia-elicited neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. IGF-1 activates the P13K/AKT signaling pathway via upregulation of secretory clusterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insulin-like growth factor-1 (IGF-1) induces the activation/phosphorylation of Akt kinase and cAMP response element-binding protein (CREB) by activating different signaling pathways in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effects the Akt Activator SC79 in Hepatic Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SC79 protects dopaminergic neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Methylophiopogonanone A: A Comparative Analysis with Leading Natural Compounds
For Immediate Release
[City, State] – [Date] – In the ongoing quest for potent and safe anti-inflammatory agents, a comprehensive comparative analysis has been conducted to evaluate the efficacy of Methylophiopogonanone A against a panel of well-established natural anti-inflammatory compounds. This report provides researchers, scientists, and drug development professionals with a detailed comparison of their in vitro anti-inflammatory activities, supported by experimental data and methodologies, to guide future research and development in this critical therapeutic area.
This compound, a homoisoflavonoid isolated from the traditional Chinese medicine Ophiopogon japonicus, has demonstrated significant anti-inflammatory properties. To contextualize its potential, this guide compares its efficacy with that of Curcumin, Resveratrol, Quercetin, Epigallocatechin gallate (EGCG), and Gingerol. The comparison focuses on key markers of inflammation, including the inhibition of nitric oxide (NO), and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Comparative Efficacy: A Quantitative Overview
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other selected natural compounds against key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Lower IC50 values indicate higher potency. It is important to note that the data for this compound is represented by a closely related and studied homoisoflavonoid, 4'-O-Demethylophiopogonanone E, also isolated from Ophiopogon japonicus.[1][2]
| Compound | Assay | Cell Line | Stimulus | IC50 (µM) | Reference |
| 4'-O-Demethylophiopogonanone E | NO Inhibition | RAW 264.7 | LPS | 66.4 µg/mL | [1][2] |
| IL-1β Inhibition | RAW 264.7 | LPS | 32.5 µg/mL | [1][2] | |
| IL-6 Inhibition | RAW 264.7 | LPS | 13.4 µg/mL | [1][2] | |
| Curcumin | NO Inhibition | RAW 264.7 | LPS | 5.44 µg/mL | [3] |
| TNF-α Inhibition | RAW 264.7 | LPS | 7.4 µM | [4] | |
| Resveratrol | TNF-α Inhibition | THP-1 | LPS | >10 µM | [5] |
| IL-6 Inhibition | THP-1 | LPS | >10 µM | [5] | |
| Quercetin | NO Inhibition | RAW 264.7 | LPS | 33.12 µM | [6] |
| TNF-α Inhibition | RAW 264.7 | LPS | 4.14 µM | [6] | |
| EGCG | TNF-α Inhibition | RAW 264.7 | LPS | >10 µM | [4] |
| IL-6 Inhibition | RAW 264.7 | LPS | >10 µM | [4] | |
| Gingerol ([7]-Gingerol) | NO Inhibition | RAW 264.7 | LPS | Not specified | |
| TNF-α Inhibition | RAW 264.7 | LPS | Not specified | ||
| IL-6 Inhibition | RAW 264.7 | LPS | Not specified |
Note: Direct head-to-head comparative studies for all compounds under identical conditions are limited. The presented data is compiled from various sources and experimental conditions may differ.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of these natural compounds are primarily mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, when activated by inflammatory stimuli like LPS, lead to the transcription of genes encoding pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][8][9][10] this compound and its analogs, along with the other compared compounds, have been shown to inhibit the activation of these pathways, thereby reducing the inflammatory response.[1][11]
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound or other natural compounds) for a specified period (e.g., 2 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a further 18-24 hours.
Nitric Oxide (NO) Inhibition Assay
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
After cell treatment, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants.
-
Procedure:
-
96-well plates are coated with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α or IL-6).
-
The plates are blocked to prevent non-specific binding.
-
Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.
-
A biotinylated detection antibody specific for the cytokine is added, followed by the addition of streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine.
-
The reaction is stopped with a stop solution, and the absorbance is read at 450 nm.
-
The concentration of the cytokine in the samples is calculated from the standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is employed to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways, such as p65 and IκBα.
-
Procedure:
-
Protein Extraction: After treatment, cells are lysed to extract total protein or cytoplasmic and nuclear fractions.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-phospho-p65, anti-p65, anti-IκBα), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This comparative guide highlights the promising anti-inflammatory potential of this compound and its related homoisoflavonoids. While direct comparative data is still emerging, the available evidence suggests that it exhibits significant inhibitory effects on key inflammatory mediators, comparable in some aspects to well-known natural compounds like curcumin and quercetin. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to the discovery and development of novel anti-inflammatory therapeutics. Further head-to-head studies are warranted to definitively establish the relative efficacy of this compound.
References
- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apjai-journal.org [apjai-journal.org]
- 7. mdpi.com [mdpi.com]
- 8. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting aging pathways with natural compounds: a review of curcumin, epigallocatechin gallate, thymoquinone, and resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different Methylophiopogonanone A extraction techniques
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to therapeutic agent. Methylophiopogonanone A, a key homoisoflavonoid from the roots of Ophiopogon japonicus, has garnered significant interest for its potential pharmacological activities. This guide provides an objective, data-driven comparison of various techniques for its extraction, offering insights into their relative performance based on available experimental data.
This comparative analysis covers a spectrum of methods, from traditional solvent-based approaches to modern, green technologies. We will delve into Heat Reflux Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), presenting quantitative data where available to facilitate an informed choice of methodology. Due to a lack of specific quantitative data for this compound, this guide also explores the principles of Enzyme-Assisted Extraction and Deep Eutectic Solvent (DES) Extraction as promising alternatives.
Data Presentation: A Comparative Overview
The following table summarizes the performance of different extraction techniques based on key metrics such as extraction yield and purity of the target compound. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies. The data presented here is compiled from various sources and should be considered in the context of the specific protocols employed.
| Extraction Technique | Solvent/System | Extraction Yield | Purity of this compound | Key Observations |
| Heat Reflux Extraction | Chloroform/Methanol (1:1, v/v) | 3.89% (Crude Extract) | Not specified, but high total flavonoid content (16.50 mg RE/g)[1] | Lower crude extract yield compared to other solvents, but significantly higher total flavonoid content, suggesting better selectivity for homoisoflavonoids.[1] |
| Methanol | 10.54% (Crude Extract) | Not specified (Total flavonoid content: 8.23 mg RE/g)[1] | Higher crude extract yield than chloroform/methanol but lower total flavonoid content.[1] | |
| 70% Ethanol | 18.25% (Crude Extract) | Not specified (Total flavonoid content: 7.98 mg RE/g)[1] | Highest crude extract yield among the tested solvents, but the lowest total flavonoid content.[1] | |
| Ultrasound-Assisted Extraction (UAE) | Ionic Liquid ([Bmim]CF3SO3) | Not specified for MO-A, but optimized for simultaneous extraction of saponins and homoisoflavonoids. | Not specified | An effective and green approach for the extraction of characteristic constituents from Ophiopogon japonicus.[2] |
| Microwave-Assisted Extraction (MAE) | 90% Ethanol | 39.7% (Total Flavonoids) | Not specified | An efficient method for extracting flavonoids from Ophiopogon japonicus, with a significantly higher extraction rate compared to non-microwave methods. |
| Supercritical Fluid Extraction (SFE) | CO2 with 25% Methanol modifier | Not specified | 96.9% | This technique, coupled with a purification step, yields highly pure this compound. |
| Enzyme-Assisted Extraction | Not specified for MO-A | Not specified | Not specified | A promising green technology that can enhance extraction yields by breaking down cell walls. Further research is needed to optimize for this compound. |
| Deep Eutectic Solvent (DES) Extraction | Not specified for MO-A | Not specified | Not specified | An emerging green solvent system with high potential for selective extraction. Tailoring the DES composition is key to optimizing the extraction of specific compounds like this compound. |
Experimental Protocols: Methodologies for Key Extraction Techniques
Reproducibility is paramount in scientific research. This section provides detailed experimental protocols for the key extraction techniques discussed, as derived from the cited literature.
Heat Reflux Extraction
This traditional method involves the continuous boiling of a solvent to extract compounds from a solid material.
Protocol:
-
The dried root powder of Ophiopogon japonicus (20 g) is mixed with the chosen solvent (200 mL) in a round-bottom flask.
-
The mixture is heated to the boiling point of the solvent and maintained under reflux for 2 hours.
-
The extraction process is repeated three times with fresh solvent for each cycle.
-
The extracts from the three cycles are combined and filtered.
-
The filtrate is then evaporated to dryness to obtain the crude extract.[1]
Ultrasound-Assisted Extraction (UAE) with Ionic Liquid
UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, while ionic liquids act as efficient and green solvents.
Protocol:
-
An optimized ionic liquid solution (1 mol/L [Bmim]CF3SO3 aqueous solution) is used as the extraction solvent.
-
The dried plant material is mixed with the ionic liquid solution at a liquid-to-material ratio of 40 mL/g.
-
The mixture is subjected to ultrasonic irradiation for 60 minutes.
-
Following extraction, the solid and liquid phases are separated by centrifugation or filtration.
-
The supernatant containing the extracted compounds is collected for further analysis.[2]
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.
Protocol:
-
A 90.0% ethanol solution is used as the extracting solvent.
-
The dried plant material is mixed with the solvent at a solid-to-liquid ratio of 1:14 (g/mL).
-
The mixture is subjected to microwave irradiation for 4 minutes at a medium power level.
-
After extraction, the mixture is filtered to separate the extract from the solid residue.
-
The filtrate is then processed for analysis.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned for selective extraction.
Protocol:
-
The extraction is performed using a preparative SFE system.
-
The optimized conditions are set at a pressure of 25 MPa and a temperature of 55°C.
-
Methanol (25%) is used as a modifier to enhance the extraction of the polar homoisoflavonoids.
-
The dynamic extraction is carried out for 4.0 hours.
-
The resulting crude extract is then subjected to a purification step, such as high-speed counter-current chromatography (HSCCC), to isolate this compound.
Visualizing the Extraction Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the different extraction techniques.
References
Unveiling the Tyrosinase Inhibitory Potential: A Comparative Analysis of Methylophiopogonanone A and B
For Immediate Release
A detailed comparison of the tyrosinase inhibitory activities of Methylophiopogonanone A (MO-A) and Methylophiopogonanone B (MO-B), two homoisoflavonoids isolated from Ophiopogon japonicus, reveals significant differences in their potency. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative efficacy, supported by experimental data and detailed protocols.
This compound has demonstrated notably stronger tyrosinase inhibitory activity compared to its counterpart, Methylophiopogonanone B. Both compounds act as reversible, mixed-type inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Their mechanism involves interaction with the copper ions in the active site of the enzyme, thereby blocking substrate entry.
Quantitative Comparison of Tyrosinase Inhibitory Activity
The inhibitory effects of MO-A and MO-B on tyrosinase have been quantified by determining their half-maximal inhibitory concentration (IC50) values. The results are summarized in the table below, alongside the well-known tyrosinase inhibitor, kojic acid, which was used as a positive control in the study.
| Compound | IC50 (mol L⁻¹) |
| This compound (MO-A) | (10.87 ± 0.25) × 10⁻⁵ [1] |
| Methylophiopogonanone B (MO-B) | (18.76 ± 0.14) × 10⁻⁵ [1] |
| Kojic Acid (Positive Control) | (6.38 ± 0.37) × 10⁻⁵[1] |
A lower IC50 value indicates a higher inhibitory potency.
Experimental Protocol: Tyrosinase Inhibition Assay
The following methodology was employed to determine the tyrosinase inhibitory activity of this compound and B.
Materials and Reagents:
-
Tyrosinase (E.C. 1.14.18.1) from mushroom
-
L-DOPA (substrate)
-
This compound (MO-A)
-
Methylophiopogonanone B (MO-B)
-
Phosphate buffer (pH 6.8, 0.05 mol L⁻¹)
-
Spectrophotometer
Procedure:
-
A 3 mL phosphate buffer system (pH 6.8, 0.05 mol L⁻¹) was prepared.
-
Tyrosinase was added to the buffer system to a final concentration of 2.08 × 10⁻⁷ mol L⁻¹.
-
Different concentrations of MO-A or MO-B solution were added to the tyrosinase-buffer mixture.
-
The solutions were incubated at room temperature for 3 hours.
-
Following incubation, the substrate L-DOPA was added to a final concentration of 5.0 × 10⁻⁴ mol L⁻¹.
-
The absorbance of the reaction system was immediately measured at 475 nm every 5 seconds using a spectrophotometer to monitor the formation of dopachrome.
-
The inhibitory activity was calculated, and the IC50 values were determined from the dose-response curves.
Experimental workflow for the tyrosinase inhibition assay.
Mechanism of Inhibition
Both this compound and B exhibit a reversible mixed-type inhibition of tyrosinase.[1][2] Molecular docking studies have indicated that the phenylmalandioxin group in MO-A and the methoxy group in MO-B can coordinate with a copper ion within the active center of the tyrosinase enzyme.[1][3] Furthermore, these compounds are believed to form hydrogen bonds with the amino acid residue Glu322, effectively occupying the catalytic center and preventing the substrate from entering.[1][3] The primary forces driving the interaction between these homoisoflavonoids and tyrosinase are hydrophobic interactions and hydrogen bonding.[1]
References
- 1. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
Specificity of Methylophiopogonanone A's Interaction with Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylophiopogonanone A (MOA) is a homoisoflavonoid isolated from the tuberous root of Ophiopogon japonicus. Exhibiting a range of biological activities, including anti-inflammatory and anti-oxidative effects, MOA has garnered interest for its therapeutic potential. This guide provides a comparative analysis of the specificity of MOA's interactions with its putative target proteins, placing its activity in context with other well-characterized molecules. While direct binding affinity data for MOA remains to be fully elucidated, this document synthesizes available inhibitory and effector concentration data to offer a current perspective on its selectivity and potency.
Data Presentation: Comparative Bioactivity of this compound and Alternative Compounds
The following table summarizes the available quantitative data for this compound and compares it with alternative molecules targeting similar pathways or proteins. This allows for an indirect assessment of MOA's relative potency and specificity.
| Compound | Target/Pathway | Metric | Value | Organism/System | Citation |
| This compound (MOA) | Tyrosinase | IC50 | 10.87 ± 0.25 µM | Mushroom | |
| PI3K/Akt/eNOS Pathway | Effective Concentration | 10 µM | H9C2 cells | [1] | |
| PPARα Pathway | - | - | Rat liver | [2][3] | |
| Wortmannin | PI3K | IC50 | ~3 nM | Cell-free assay | [4][5] |
| Fenofibric Acid | PPARα | Agonist | High Affinity | Human | [6] |
| Kojic Acid | Tyrosinase | Binding Energy | -5.60 kcal/mol | In silico (Mushroom Tyrosinase) | |
| Ki | - | Mushroom |
Note: A direct comparison of binding affinities (Kd) is not currently possible due to a lack of available data for this compound. The presented data relies on inhibitory concentrations (IC50) and effective concentrations from cellular assays, which indicate functional potency. Lower IC50 values suggest higher inhibitory potency. Binding energy provides an in silico estimation of affinity.
Signaling Pathways and Experimental Workflows
To understand the context of MOA's activity and the methods used to assess target engagement, the following diagrams illustrate a key signaling pathway and a general experimental workflow for determining protein-ligand binding.
Caption: Putative signaling pathways influenced by this compound.
Caption: General experimental workflow for determining protein-ligand binding affinity.
Experimental Protocols
While specific experimental data on the direct binding of MOA is limited, the following are detailed methodologies for key experiments that are gold standards for quantifying protein-ligand interactions and assessing target engagement.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
Objective: To measure the real-time association and dissociation rates of a ligand (e.g., MOA) to a target protein immobilized on a sensor surface, thereby determining the equilibrium dissociation constant (Kd).
Methodology:
-
Protein Immobilization: The purified target protein is covalently immobilized on a sensor chip (e.g., CM5 chip) via amine coupling. The protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface.
-
Binding Analysis: A series of concentrations of the small molecule ligand (analyte) are prepared in a running buffer (e.g., HBS-EP+ buffer). Each concentration is injected over the immobilized protein surface for a set association time, followed by an injection of running buffer alone for a set dissociation time.
-
Data Collection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram (response units vs. time).
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software. This fitting allows for the calculation of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[7][8][9][10]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between a ligand and a target protein in solution.
Methodology:
-
Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe. Both are in an identical, degassed buffer to minimize heats of dilution.
-
Titration: A series of small, precise injections of the ligand are made into the protein solution while the temperature is kept constant.
-
Heat Measurement: The heat change associated with each injection is measured by the instrument. The initial injections result in a larger heat change as most of the ligand binds to the protein. As the protein becomes saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution of the ligand.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.[11][12][13][14][15]
Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Cellular Context
Objective: To assess the direct binding of a ligand to its target protein within intact cells by measuring changes in the protein's thermal stability.
Methodology:
-
Cell Treatment: Cultured cells are treated with the ligand of interest or a vehicle control for a specified time.
-
Thermal Challenge: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection and Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified. This is typically done by Western blotting using an antibody specific to the target protein.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the ligand indicates target engagement. Isothermal dose-response experiments can also be performed at a single temperature to determine the concentration of ligand required for half-maximal stabilization.[16][17][18][19][20]
Conclusion
This compound demonstrates interesting biological activities that suggest interactions with multiple signaling pathways, including the PI3K/Akt/eNOS pathway, PPARα-mediated gene regulation, and direct inhibition of tyrosinase. However, a comprehensive understanding of its specificity is currently hampered by the lack of direct binding affinity data. The provided comparative data on inhibitory and effective concentrations, alongside established methodologies for quantifying protein-ligand interactions, serves as a valuable resource for researchers. Future studies employing biophysical techniques such as SPR, ITC, and CETSA are crucial to precisely determine the direct molecular targets of MOA and to quantitatively assess its binding specificity, which will be essential for its further development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Wortmannin - Wikipedia [en.wikipedia.org]
- 6. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance Sensor for Detection of β-Agonists | Ushio's technology periodical, "Light Edge" | USHIO INC. [ushio.co.jp]
- 10. Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications | MDPI [mdpi.com]
- 11. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Polyphenol–Macromolecule Interactions by Isothermal Titration Calorimetry [mdpi.com]
- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Preclinical Comparative Guide to Methylophiopogonanone A for Neuroinflammatory and Cognitive Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methylophiopogonanone A (MOA), a promising homoisoflavonoid, with standard-of-care medications for neurodegenerative diseases. The following sections detail its therapeutic relevance in preclinical models, comparing its performance against Donepezil, Galantamine, Rivastigmine, and Memantine, supported by available experimental data.
Executive Summary
This compound, isolated from Ophiopogon japonicus, has demonstrated significant neuroprotective, anti-inflammatory, and cognitive-enhancing potential in preclinical studies. Its unique mechanism of action, primarily through the PI3K/Akt/eNOS signaling pathway, distinguishes it from current treatments for neurodegenerative diseases like Alzheimer's, which predominantly target cholinergic and glutamatergic systems. This guide synthesizes the current preclinical evidence to validate its therapeutic relevance and benchmark its performance against established drugs.
Comparative Data of Therapeutic Agents
The following tables summarize the key preclinical data for this compound and its comparators.
Table 1: Efficacy in Preclinical Models of Neuroinflammation
| Compound | Model | Key Findings | Quantitative Data | Citation(s) |
| This compound (MOA) | Cerebral Ischemia/Reperfusion (Rat) | Reduces infarct volume and brain edema; Suppresses MMP-9 expression. | Infarct size reduced by 60.7%; Myocardial apoptosis reduced by 56.8% in a myocardial I/R model. | [1][2] |
| Donepezil | LPS-induced Neuroinflammation (Mouse) | Inhibits microglial activation; Reduces pro-inflammatory cytokines. | Attenuated production of nitric oxide and TNF-α; Suppressed gene expression of iNOS, IL-1β, and TNF-α. | [3][4] |
| Galantamine | LPS-induced Neuroinflammation (Mouse) | Decreased expression of microglia and astrocyte markers (CD11b and GFAP); Reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and NF-κB p65. | Cut key markers of inflammation by more than 25% in a metabolic syndrome model. | [5] |
| Rivastigmine | LPS-induced Cytokine Storm (Mouse) | Significantly reduced levels of IL-1β, IL-6, and TNF-α. | At 1 µM, reduced LPS-induced TNF-α and IL-6 by 50% and 46% respectively in vitro. | [6] |
| Memantine | Beta-amyloid Induced Neurotoxicity (Rat) | Significant reductions in neuronal degeneration, pyknotic nuclei, and GFAP immunostaining. | N/A | [7] |
Table 2: Efficacy in Preclinical Models of Cognitive Impairment
| Compound | Model | Key Findings | Quantitative Data | Citation(s) |
| This compound (MOA) | Cerebral Ischemia/Reperfusion (Rat) | Improved neurological deficit scores. | N/A | |
| Donepezil | APP/PS1 Transgenic Mice | Significantly improved cognitive function in novel object recognition and Morris water maze tests. | N/A | [4] |
| Galantamine | Scopolamine-induced Amnesia (Mice) | Reduced escape latencies in Morris water maze. | N/A | [8] |
| Rivastigmine | Aluminum-induced Behavioral Impairment (Rats) | Significantly and dose-dependently improved behavioral impairments. | N/A | [6] |
| Memantine | APP23 Transgenic Mice | Prevented time-dependent decrease in performance in water maze task. | N/A | [9] |
Table 3: Mechanism of Action and In Vitro Potency
| Compound | Primary Mechanism | Target | IC50 | Citation(s) |
| This compound (MOA) | Activation of PI3K/Akt/eNOS signaling pathway | PI3K | N/A | [1] |
| Donepezil | Reversible Acetylcholinesterase Inhibitor | Acetylcholinesterase | N/A | [3] |
| Galantamine | Reversible Acetylcholinesterase Inhibitor | Acetylcholinesterase | N/A | |
| Rivastigmine | Reversible Acetylcholinesterase and Butyrylcholinesterase Inhibitor | Acetylcholinesterase, Butyrylcholinesterase | AChE: 4.15 µM, BuChE: 0.037 µM | [6][10][11] |
| Memantine | Non-competitive NMDA Receptor Antagonist | NMDA Receptor | ~1 µM | [9] |
Table 4: Preclinical Toxicity
| Compound | Model | Key Findings | LD50 | Citation(s) |
| This compound (MOA) | N/A | Data not available | N/A | |
| Donepezil | N/A | Data not available | N/A | |
| Galantamine | N/A | Data not available | N/A | |
| Rivastigmine | N/A | Data not available | N/A | |
| Memantine | Rodents | At very high doses: ataxia, tremor, bradypnea, dyspnea, muscular hypotonia, and convulsions. | N/A |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
This model is widely used to study the effects of compounds on neuroinflammation.
-
Animals: Male C57BL/6 mice are typically used.
-
Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 0.25 mg/kg) is administered.
-
Treatment: The test compound (e.g., this compound) or vehicle is administered at predetermined doses and time points (e.g., daily for a week) prior to or following the LPS injection.
-
Behavioral Testing: Cognitive function can be assessed using tests like the Morris water maze or novel object recognition test, typically starting 24 hours after LPS injection.
-
Biochemical Analysis: At the end of the study, brain tissue (e.g., hippocampus, cortex) is collected for analysis of inflammatory markers.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using ELISA or qPCR.
-
Microglial Activation: Assessed by immunohistochemistry or Western blotting for markers like Iba1 or CD68.
-
Signaling Pathways: Activation of relevant pathways (e.g., NF-κB) is determined by Western blotting for phosphorylated proteins.
-
Morris Water Maze for Assessment of Spatial Learning and Memory
This is a standard behavioral task to evaluate hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface in one of the four quadrants.
-
Acquisition Phase:
-
Mice are trained to find the hidden platform over several days (e.g., 5 consecutive days) with multiple trials per day (e.g., 4 trials).
-
Each trial starts with the mouse being placed in the water at one of four starting positions, facing the wall of the pool.
-
The time taken to find the platform (escape latency) and the path length are recorded. If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
-
Probe Trial:
-
24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Data Analysis: Escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are the primary outcome measures.
Signaling Pathways and Mechanisms of Action
This compound (MOA)
MOA exerts its neuroprotective effects primarily through the activation of the PI3K/Akt/eNOS signaling pathway. This pathway is crucial for promoting cell survival and reducing apoptosis.
MOA's activation of the PI3K/Akt/eNOS pathway leading to anti-apoptotic effects.
Acetylcholinesterase Inhibitors (Donepezil, Galantamine, Rivastigmine)
These drugs increase the levels of acetylcholine in the synaptic cleft by inhibiting its breakdown by acetylcholinesterase, thereby enhancing cholinergic neurotransmission.
Mechanism of action for Acetylcholinesterase Inhibitors.
NMDA Receptor Antagonist (Memantine)
Memantine is a non-competitive antagonist of the NMDA receptor, protecting against excitotoxicity by blocking excessive influx of calcium ions.
Mechanism of action for the NMDA Receptor Antagonist Memantine.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for neuroinflammatory and cognitive disorders. Its distinct mechanism of action, targeting the PI3K/Akt/eNOS pathway, offers a novel approach compared to existing treatments. While the preclinical data are promising, further research is warranted to obtain more extensive quantitative efficacy and toxicity data to fully delineate its therapeutic window and potential advantages over current therapies. The data presented in this guide underscore the need for continued investigation of MOA in more advanced preclinical models of neurodegeneration.
References
- 1. This compound suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microglia signaling as a target of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. feinstein.northwell.edu [feinstein.northwell.edu]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. Neuroprotection by memantine against neurodegeneration induced by beta-amyloid(1-40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Methylophiopogonanone A
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle Methylophiopogonanone A with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound in its pure form or in solution should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound, like most laboratory chemicals, should follow hazardous waste protocols to ensure safety and environmental compliance.
-
Waste Identification and Classification : Treat all waste containing this compound as hazardous chemical waste. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and any personal protective equipment that is grossly contaminated.
-
Container Selection and Management :
-
Use a designated, leak-proof, and chemically compatible waste container.[1][2] For liquid waste, a screw-top container is required and should not be filled beyond 80% capacity.[3]
-
Ensure the exterior of the waste container is clean and free of contamination.[3]
-
Never use food containers for chemical waste storage.[3]
-
Keep waste containers securely closed except when adding waste.[1][2]
-
-
Waste Segregation :
-
Do not mix this compound waste with other incompatible waste streams.[3][4] It should be segregated based on its chemical properties. As a non-halogenated organic compound, it should be collected separately from halogenated solvents, strong acids, bases, and oxidizers.[3]
-
Always use secondary containment, such as a lab tray, to capture any potential spills or leaks.[1]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste".[2][4]
-
The label must include the full chemical name, "this compound," and its concentration if in a solution.[3][4] Avoid using abbreviations or chemical formulas.[3][4]
-
Indicate the date when the waste was first added to the container and the name of the principal investigator or laboratory responsible.[4]
-
-
Storage :
-
Disposal of Empty Containers :
-
Containers that held this compound must be triple-rinsed with a suitable solvent.[2][5]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing and air-drying, the container can be disposed of in the regular trash or recycling, provided all hazardous labels have been removed or defaced.[5]
-
-
Arranging for Pickup and Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]
-
Follow all institutional procedures for waste collection, which may include completing a specific hazardous waste information form.[4]
-
Ultimately, the waste will likely be transported to a licensed chemical destruction plant or be disposed of via controlled incineration.[6]
-
Key Disposal Considerations
| Consideration | Guideline |
| Waste Characterization | Assume this compound waste is hazardous unless formally determined otherwise by EHS. |
| Container Compatibility | Use containers made of materials resistant to the solvents used with this compound. |
| Segregation | Segregate from acids, bases, oxidizers, and halogenated organic compounds.[3] |
| Labeling Accuracy | Provide complete and accurate information on the hazardous waste tag.[4] |
| Regulatory Compliance | Adhere to all local, state, and federal regulations for hazardous waste disposal. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. Ophiopogonanone C - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling Methylophiopogonanone A
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methylophiopogonanone A. The following procedures are designed to ensure personnel safety and maintain experimental integrity. As this compound is intended for research and development use only, it should be handled with caution, assuming it is a potentially hazardous substance.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
The following table outlines the required personal protective equipment for handling this compound in both solid and solution forms.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve.[4][5] | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated.[6] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. | Protects skin and clothing from contamination. Must be disposed of as hazardous waste after use.[6] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles, especially when handling the solid powder or when there is a splash risk.[4][6][7] | Protects against splashes and aerosolized particles entering the eyes or face.[6] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[6] | Required when handling the solid compound outside of a certified containment system (e.g., fume hood, biological safety cabinet) to prevent inhalation.[6][7] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination to other areas.[5] |
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural workflow for the safe handling and preparation of this compound stock solutions. Adherence to this workflow is critical to minimize exposure risk.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional and local regulations.
| Waste Type | Description | Container | Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, and empty vials. | Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin).[6] | High-temperature incineration by a certified hazardous waste management company.[6] |
| Liquid Hazardous Waste | Unused or expired stock solutions and contaminated solvents. | Labeled, leak-proof hazardous liquid waste container.[6] | Incineration by a certified hazardous waste management company. Do not pour down the drain.[1][6] |
| Sharps Hazardous Waste | Needles and syringes used in the preparation or administration of the compound. | Puncture-proof, labeled sharps container designated for hazardous waste.[6] | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[6] |
First Aid Measures
In case of exposure, follow these immediate first aid procedures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Following Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1]
-
Following Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Following Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
References
- 1. Ophiopogonanone C - Safety Data Sheet [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pppmag.com [pppmag.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
